SB-334867
Descripción
Propiedades
IUPAC Name |
1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-10-20-12-5-4-11(9-15(12)24-10)21-17(23)22-14-6-8-18-13-3-2-7-19-16(13)14/h2-9H,1H3,(H2,18,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMNUCBQGHFICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249889-64-3 | |
| Record name | 1-(2-Methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249889643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sb-334867a | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Mechanism of Action of SB-334867 on the Orexin-1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions and functional consequences of SB-334867, a pioneering selective antagonist of the orexin-1 receptor (OX1R). By dissecting its binding characteristics, downstream signaling effects, and the experimental methodologies used for its characterization, this document serves as a comprehensive resource for professionals in the fields of pharmacology and drug development.
Core Mechanism of Action: Competitive Antagonism
This compound functions as a selective, non-peptide competitive antagonist of the orexin-1 receptor.[1][2] This means it binds to the same site on the OX1R as the endogenous orexin peptides (orexin-A and orexin-B) but does not activate the receptor.[1] Instead, its presence at the receptor binding site physically blocks the binding of orexin peptides, thereby preventing the initiation of downstream signaling cascades.[1] This antagonistic action is specific, with this compound exhibiting approximately 50-fold greater selectivity for the OX1R over the orexin-2 receptor (OX2R).[3]
Quantitative Pharmacological Profile
The affinity and potency of this compound at the orexin-1 receptor have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters, providing a clear comparison of its activity at both orexin receptor subtypes.
Table 1: Binding Affinity of this compound at Human Orexin Receptors
| Receptor | Parameter | Value | Cell Line | Radioligand |
| Orexin-1 (OX1R) | pKi | 7.17 ± 0.04 | CHO-OX1 | N-6,10-RG-orexin-A |
| Orexin-2 (OX2R) | Not reported | - | - | - |
Data sourced from Smart et al. (2001)[1]
Table 2: Functional Antagonist Potency of this compound
| Receptor | Parameter | Value | Assay | Agonist | Cell Line |
| Orexin-1 (OX1R) | pKb | 7.27 ± 0.04 | Intracellular Ca2+ release | Orexin-A (10 nM) | CHO-OX1 |
| Orexin-1 (OX1R) | pKb | 7.23 ± 0.03 | Intracellular Ca2+ release | Orexin-B (100 nM) | CHO-OX1 |
| Orexin-2 (OX2R) | pKb | < 5 | Intracellular Ca2+ release | Orexin-A (10 nM) | CHO-OX2 |
| Orexin-2 (OX2R) | pKb | < 5 | Intracellular Ca2+ release | Orexin-B (10 nM) | CHO-OX2 |
Data sourced from Smart et al. (2001) and Tocris Bioscience.[1][2]
Signaling Pathways Modulated by this compound
The orexin-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. Upon activation by orexin-A or orexin-B, the OX1R initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium concentration ([Ca2+]i). This compound effectively blocks this entire pathway by preventing the initial receptor activation.
Experimental Protocols for Characterization
The pharmacological profile of this compound was established through a series of well-defined in vitro experiments. The following sections detail the methodologies for the key assays used.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-1 receptor (CHO-OX1).[1]
-
Radioligand: [125I]-labeled orexin-A is used as the radioactive ligand that binds to the OX1R.[4]
-
Non-specific Binding Determination: Unlabeled this compound (at a high concentration, e.g., 1.0 μM) is used to saturate the receptors and determine the amount of non-specific binding of the radioligand.[4]
-
Procedure:
-
CHO-OX1 cell membranes are incubated with a fixed concentration of [125I]-orexin-A and varying concentrations of the unlabeled competitor (this compound).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event of OX1R activation.
-
Cell Line: CHO cells stably expressing either human orexin-1 (CHO-OX1) or orexin-2 (CHO-OX2) receptors.[1]
-
Calcium Indicator: Fluo-3 AM, a fluorescent dye that increases in intensity upon binding to free Ca2+.[1]
-
Procedure:
-
Cells are loaded with the Fluo-3 AM dye.
-
The cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes).[1]
-
A fixed concentration of an orexin agonist (e.g., orexin-A or orexin-B) is added to stimulate the receptors.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorometric imaging plate reader (FLIPR).
-
-
Data Analysis: The inhibitory effect of this compound at each concentration is measured, and a concentration-response curve is generated to determine the pKb, a measure of the antagonist's potency.
In Vivo Effects and Therapeutic Potential
This compound has been instrumental as a tool compound in elucidating the physiological roles of the orexin-1 receptor. In animal models, systemic administration of this compound has been shown to:
-
Reduce food intake: It enhances behavioral satiety and blocks the hyperphagic effects of orexin-A.[5]
-
Influence motivation and reward-seeking behavior: It has been shown to decrease motivation for drugs of abuse and palatable food in preclinical models.[6][7][8]
-
Produce sedative effects: At higher doses, it can increase resting and decrease active behaviors.[5]
These findings have spurred interest in the development of OX1R antagonists for various therapeutic applications, including the treatment of substance use disorders, obesity, and anxiety.[3][8] However, this compound itself has not progressed to clinical use, partly due to issues with its stability.[4]
Conclusion
This compound is a highly selective and potent competitive antagonist of the orexin-1 receptor. Its mechanism of action is centered on its ability to bind to the OX1R and block the binding of endogenous orexin peptides, thereby inhibiting the Gq-mediated signaling cascade and subsequent increase in intracellular calcium. The quantitative pharmacological data and detailed experimental protocols outlined in this guide provide a solid foundation for understanding the molecular interactions of this compound and for the continued development of novel therapeutics targeting the orexin system.
References
- 1. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB 334867 | OX1 Receptors | Tocris Bioscience [tocris.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Persistent effects of the orexin-1 receptor antagonist this compound on motivation for the fast acting opioid remifentanil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
SB-334867: A Technical Overview of its Selectivity for the Orexin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of SB-334867, a pioneering non-peptide antagonist, for the orexin-1 receptor (OX1R) over the orexin-2 receptor (OX2R). The document synthesizes quantitative data from key studies, details the experimental methodologies used to determine this selectivity, and provides visual representations of the associated biological pathways and experimental workflows.
Quantitative Selectivity Profile
This compound demonstrates a significant and consistent selective affinity and functional antagonism for the OX1R.[1][2] Multiple studies have quantified this selectivity, consistently reporting a preference of approximately 50-fold for OX1R compared to OX2R.[1][3][4] This selectivity has established this compound as a critical pharmacological tool for elucidating the specific physiological roles of the OX1R.[1]
The quantitative data from binding and functional assays are summarized below.
| Parameter | Receptor | Value | Assay Type | Cell Line | Reference |
| Kb | OX1R | 27.8 nM | Binding Assay | - | [1] |
| Kb | OX2R | 1704 nM | Binding Assay | - | [1] |
| pKB | OX1R | 7.27 ± 0.04 | Calcium Mobilization (Orexin-A) | CHO | [5] |
| pKB | OX1R | 7.23 ± 0.03 | Calcium Mobilization (Orexin-B) | CHO | [5] |
| pKb | OX1R | 7.2 | Calcium Mobilization | CHO (human) | [2][6] |
| pKb | OX2R | < 5.0 | Calcium Mobilization | CHO (human) | [2][6] |
| Inhibition % | OX2R | 32.7 ± 1.9% at 10 µM | Calcium Mobilization (Orexin-A) | CHO | [5] |
| Selectivity | OX1R vs OX2R | ~50-fold | Binding/Functional Assays | - | [1][3] |
Note: The Kb (antagonist dissociation constant) and pKB (-logKB) values quantify the antagonist's potency. A higher pKB or a lower Kb indicates greater potency. The ~50-fold selectivity is derived from the ratio of Kb values for OX2R versus OX1R.
Orexin Receptor Signaling and Antagonism
Orexin receptors, both OX1R and OX2R, are G protein-coupled receptors (GPCRs).[3] Their activation by endogenous ligands, orexin-A and orexin-B, primarily initiates a Gq/11 protein signaling cascade.[7] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3), which subsequently triggers the release of calcium (Ca²⁺) from intracellular stores.[5][8] this compound acts as a competitive antagonist, binding to the OX1R and blocking the binding of orexin peptides, thereby inhibiting this downstream signaling cascade.
References
- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping of the binding sites for the OX1 orexin receptor antagonist, this compound, using orexin/hypocretin receptor chimaeras - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Journey of SB-334867 in a Preclinical Setting: A Technical Guide to its Pharmacokinetics and Bioavailability in Rats
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of SB-334867, a selective orexin-1 receptor antagonist, in rat models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the scientific processes involved.
Executive Summary
This compound exhibits a pharmacokinetic profile in rats characterized by rapid absorption following intraperitoneal administration and a moderate half-life. While its oral bioavailability is limited, the compound effectively penetrates the brain, a critical attribute for a centrally acting agent. This guide synthesizes the available data to provide a clear understanding of how this compound behaves in a preclinical rat model, offering a foundational resource for researchers in pharmacology and drug development.
Pharmacokinetic Parameters of this compound in Rats
The disposition of this compound in rats has been characterized following various routes of administration. The key pharmacokinetic parameters are summarized below to facilitate a clear comparison.
| Parameter | Route of Administration | Dosage | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | Intraperitoneal (i.p.) | 30 mg/kg | ~30 minutes | [1] |
| t1/2 (Half-life) | Intraperitoneal (i.p.) | 30 mg/kg | ~4 hours | [1] |
| Oral Bioavailability | Oral (p.o.) | Not Specified | 8 - 34% |
Experimental Protocols
The following sections describe the methodologies employed in the pharmacokinetic evaluation of this compound in rats, based on commonly reported practices in preclinical research.
Animal Models
-
Species: Rat
-
Strains Commonly Used: Wistar or Sprague-Dawley
-
Health Status: Healthy, adult male rats are typically used to avoid variability associated with the estrous cycle in females.
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water, unless fasting is required for the study.
Drug Formulation and Administration
-
Formulation for Intraperitoneal (i.p.) Injection: this compound is often dissolved in a vehicle such as dimethyl sulfoxide (DMSO) or a solution of 2% DMSO and 10% 2-hydropropyl-β-cyclodextrin in sterile water.
-
Formulation for Oral (p.o.) Administration: For oral gavage, this compound can be suspended in a vehicle like a 0.5% carboxymethylcellulose (CMC) solution.
-
Formulation for Intravenous (i.v.) Administration: For intravenous administration, the compound is typically dissolved in a sterile, physiologically compatible vehicle.
-
Dosing: Doses are calculated based on the body weight of the individual animals.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites include the tail vein or via a cannula implanted in a major blood vessel (e.g., jugular vein) for ease of repeated sampling.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma. The resulting plasma is stored at -80°C until analysis.
-
Brain Tissue Sampling: For brain penetration studies, animals are euthanized at specific time points, and brain tissue is collected. The brain may be perfused with saline to remove residual blood before homogenization.
Bioanalytical Method: LC-MS/MS
The quantification of this compound in plasma and brain homogenates is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Protein precipitation is a common method for extracting the analyte from the biological matrix. This involves adding a solvent like acetonitrile to the plasma or brain homogenate sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant containing the drug is then collected for analysis.
-
Chromatographic Separation: A reverse-phase C18 column is frequently used to separate this compound from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for sensitive and selective quantification.
Mandatory Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram illustrates the key steps involved in conducting a pharmacokinetic study of this compound in rats.
Caption: Workflow of a rat pharmacokinetic study.
Signaling Pathways and Logical Relationships
While a detailed signaling pathway for this compound's pharmacokinetic disposition is complex and involves multiple transporter and enzyme systems that are not fully elucidated in publicly available literature, a simplified logical diagram can represent the key stages of its journey through the body and to its site of action.
Caption: Simplified disposition of this compound in the body.
References
In Vitro Characterization of SB-334867: A Technical Guide
Introduction
SB-334867, with the chemical name N-(2-Methyl-6-benzoxazolyl)-N'-1,5-naphthyridin-4-yl urea, was the first non-peptide, selective antagonist developed for the orexin-1 (OX1) receptor.[1][2] Its development has been instrumental in characterizing the physiological roles of the orexin system, particularly in regulating sleep, appetite, and reward-seeking behaviors.[1][3] This document provides a comprehensive technical overview of the in vitro characterization of this compound, detailing its binding affinity, functional antagonism, and the experimental protocols used for its evaluation.
Data Presentation: Quantitative Analysis
The in vitro profile of this compound is defined by its high affinity and selectivity for the OX1 receptor over the OX2 receptor. This has been consistently demonstrated through radioligand binding assays and functional cell-based assays.
Table 1: Receptor Binding Affinity
Binding affinity is typically determined by competitive binding assays, where the ability of this compound to displace a radiolabeled ligand from the orexin receptors is measured.
| Parameter | Receptor | Value | Cell Line | Notes |
| pKi | Human OX1 | 7.17 ± 0.04 | Recombinant | Displacement of N-6,10-RG-orexin-A.[2] |
| Kb | Human OX1 | 27.8 nM | Recombinant | - |
| Kb | Human OX2 | 1704 nM | Recombinant | Demonstrates ~50-fold selectivity for OX1.[4] |
| pKi | Human OX2 | ~6 | CHO Cells | Low affinity for OX2 receptor.[5] |
Table 2: Functional Antagonist Potency
Functional assays measure the ability of this compound to inhibit the intracellular signaling cascade initiated by orexin agonists, typically by monitoring changes in intracellular calcium ([Ca²⁺]i).
| Parameter | Receptor | Agonist | Value (pKB) | Cell Line |
| pKB | Human OX1 | Orexin-A (10 nM) | 7.27 ± 0.04 | CHO-OX1 |
| pKB | Human OX1 | Orexin-B (100 nM) | 7.23 ± 0.03 | CHO-OX1 |
| pKB | Human OX2 | - | < 5 | CHO-OX2 |
Note: this compound was found to be devoid of any agonist properties in both OX1 and OX2 expressing cell lines.[2] At a concentration of 10 μM, this compound inhibited OX2-mediated calcium responses to orexin-A by 32.7 ± 1.9%.[2]
Signaling Pathway and Mechanism of Action
Orexin receptors (OX1 and OX2) are G-protein coupled receptors (GPCRs). The OX1 receptor primarily couples to the Gq protein.[6] Upon activation by its endogenous ligands, orexin-A or orexin-B, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i).[6]
This compound acts as a competitive antagonist at the OX1 receptor, binding to the receptor and preventing the binding of orexin-A and orexin-B.[7] This blockade inhibits the Gq-mediated signaling cascade, thereby preventing the downstream increase in intracellular calcium.
Caption: Orexin-1 receptor signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following protocols are based on the primary characterization studies of this compound.
Cell Line and Receptor Expression
-
Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used for stable expression of recombinant receptors.
-
Receptor Cloning: Human OX1 and OX2 receptor cDNA are produced by PCR from human brain cDNA libraries.
-
Transfection: The receptor cDNA is cloned into a suitable expression vector (e.g., containing a neomycin resistance gene) and transfected into CHO cells using standard methods like lipofection.
-
Selection and Culture: Stably transfected cells are selected using an appropriate antibiotic (e.g., G418). Clonal cell lines expressing the receptors are then established and maintained in standard culture medium supplemented with fetal bovine serum and antibiotics.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a receptor.
-
Objective: To determine the pKi of this compound at human OX1 receptors.
-
Materials:
-
Membranes prepared from CHO cells expressing human OX1 receptors.
-
Radioligand: e.g., [¹²⁵I]Orexin-A or a suitable labeled antagonist.[8]
-
Non-specific binding control: A high concentration of an unlabeled ligand (e.g., 1.0 μM unlabeled this compound).[8]
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate salts and protease inhibitors.
-
Increasing concentrations of this compound.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).[8]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[8]
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Calcium Mobilization Assay (FLIPR)
This assay measures the functional consequence of receptor activation or inhibition by monitoring intracellular calcium levels.
-
Objective: To determine the pKB of this compound for the inhibition of orexin-induced calcium release.
-
Materials:
-
CHO cells stably expressing human OX1 or OX2 receptors, plated in 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-3 AM or Fluo-4 AM.[2]
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Agonists: Orexin-A and Orexin-B.
-
Antagonist: this compound.
-
-
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom microplates and allow them to grow to confluence.
-
Dye Loading: Incubate the cells with the fluorescent calcium dye (e.g., Fluo-3 AM) for approximately 60 minutes at 37°C. The dye enters the cells and is cleaved by intracellular esterases, trapping it inside.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound (or vehicle) for a defined period (e.g., 30 minutes).[2]
-
FLIPR Measurement: Place the microplate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Agonist Addition: The FLIPR instrument adds a set concentration of agonist (e.g., 10 nM Orexin-A) to the wells.
-
Data Acquisition: The instrument measures the fluorescence intensity before and after agonist addition. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Analysis: The response is measured as the peak increase in fluorescence. The inhibitory effect of this compound is determined by comparing the response in its presence to the control response. Concentration-response curves are generated to calculate the pKB value.
-
Caption: Experimental workflow for a FLIPR-based calcium mobilization assay.
Selectivity Profile
Beyond its selectivity for OX1 over OX2, this compound has been screened against a wide range of other targets to confirm its specificity. It was reported to have no significant affinity for over 50 other G-protein coupled receptors and ion channels, underscoring its utility as a selective pharmacological tool for studying the orexin system.[2]
Conclusion
The in vitro characterization of this compound firmly establishes it as a potent and selective antagonist of the OX1 receptor. Through comprehensive binding and functional assays, its nanomolar affinity for the OX1 receptor and approximately 50-fold selectivity over the OX2 receptor have been clearly demonstrated.[2][4] The detailed experimental protocols outlined provide a robust framework for the continued investigation and validation of compounds targeting the orexin system. This body of work has been foundational for elucidating the role of OX1 receptor signaling in a multitude of physiological processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Orexin-1 Receptor Antagonist SB-334867: A Technical Guide to its Effects on Feeding Behavior and Satiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of SB-334867, a selective orexin-1 receptor (OX1R) antagonist, on feeding behavior and satiety. The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), is a critical regulator of arousal, motivation, and energy homeostasis.[1] Orexin-A, in particular, has been shown to stimulate food intake.[2] this compound has emerged as a key pharmacological tool to investigate the specific role of OX1R in these processes. This document synthesizes findings from key preclinical studies, presenting quantitative data on food intake, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows. The evidence strongly indicates that this compound reduces food consumption by enhancing behavioral satiety and attenuating the motivation to eat, particularly for palatable food, supporting the potential of OX1R antagonism as a therapeutic strategy for disorders characterized by overeating.
Introduction: The Orexin System and Feeding
The orexin neuropeptides are produced in the lateral hypothalamus, a brain region long associated with the regulation of feeding.[3] Orexin-A stimulates food intake when administered centrally in rats and delays the onset of behavioral satiety, the natural transition from eating to resting.[4] The development of this compound, a selective non-peptide antagonist for the OX1R, has been instrumental in dissecting the specific contribution of this receptor subtype to orexin-driven feeding behavior.[3][5] Studies utilizing this compound have consistently demonstrated its ability to reduce food intake across various experimental conditions, suggesting a primary role for OX1R in mediating the hyperphagic effects of orexin-A.[2][4][6]
Quantitative Effects of this compound on Feeding Behavior
The anorectic effects of this compound have been quantified in numerous studies, primarily in rats. The data consistently show a dose-dependent reduction in food intake.
| Animal Model | Compound & Dosage | Administration Route | Key Findings on Feeding Behavior | Reference |
| Male Rats | This compound (3-30 mg/kg) | Intraperitoneal (i.p.) | 30 mg/kg significantly reduced palatable wet mash intake over a 1-hour test. Lower doses were less effective. The reduction was attributed to an earlier onset of behavioral satiety. | [4] |
| Male Rats | This compound (10 and 30 mg/kg) | Intraperitoneal (i.p.) | Dose-dependently inhibited palatable mash intake. The 30 mg/kg dose produced a ~40% suppression of appetite, comparable to the illness-inducing agent lithium chloride (LiCl), but without disrupting the behavioral satiety sequence. | [7][8] |
| Male Rats | Orexin-A (10 µg, i.c.v.) + this compound (3-10 mg/kg, i.p.) | Intracerebroventricular (i.c.v.) and i.p. | This compound dose-dependently blocked the hyperphagic (increased food intake) effect of orexin-A. | [4] |
| Male and Female Rats | This compound (30 mg/kg) | Intraperitoneal (i.p.) | Reduced food consumption over 24 hours when administered at the start of the dark (active) phase. | [2] |
| Male Rats | This compound (30 mg/kg) | Intraperitoneal (i.p.) | Reduced intake of home cage chow and high-fat food at 24 hours post-dosing, accompanied by significant body weight loss. | [9] |
| Female Rats (Food-Restricted) | This compound (10-30 mg/kg) | Intraperitoneal (i.p.) | Higher doses (30 mg/kg) were required to decrease sucrose self-administration compared to male rats. | [10] |
Mechanism of Action: Enhancing Satiety and Reducing Motivation
This compound's primary mechanism for reducing food intake is the enhancement of satiety. Behavioral microstructure analysis reveals that animals treated with this compound do not show signs of illness or aversion to food. Instead, they exhibit a well-preserved structure of feeding behavior but transition from eating to resting earlier than control animals.[4][7] This suggests that this compound accelerates the feeling of fullness.
Furthermore, this compound appears to reduce the motivation for food, particularly highly palatable or rewarding food.[11][12][13] This is evidenced by its ability to decrease the effort animals are willing to exert to obtain food rewards in operant conditioning paradigms.[13] This effect on motivation is thought to be a key aspect of how OX1R signaling influences feeding, especially in the context of rewarding and palatable foods that can drive overconsumption.
Signaling Pathway
The following diagram illustrates the orexin signaling pathway and the antagonistic action of this compound.
Experimental Protocols
The following outlines a typical experimental protocol used to assess the effects of this compound on feeding behavior in rats.
Subjects
-
Species: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are individually housed in a temperature- and light-controlled environment (e.g., 12:12 hour light/dark cycle) with ad libitum access to standard chow and water, unless otherwise specified by the experimental design (e.g., food restriction).
Drug Preparation and Administration
-
This compound: Typically dissolved in a vehicle such as 10% dimethyl sulfoxide (DMSO) in sterile saline.
-
Administration: Administered via intraperitoneal (i.p.) injection at volumes of 1-2 ml/kg body weight. Doses commonly range from 3 to 30 mg/kg.
Behavioral Testing: Microstructure of Feeding
-
Acclimation: Rats are habituated to the test cages and the presentation of a palatable food source (e.g., wet mash, high-fat diet) for several days prior to the experiment.
-
Procedure:
-
On the test day, animals are pre-treated with either vehicle or this compound at a specified time before food presentation (e.g., 30 minutes).
-
A pre-weighed amount of palatable food is introduced into the cage.
-
Behavior is continuously monitored and recorded for a set period, typically 1 hour.
-
-
Data Collection: A continuous monitoring technique is often employed, where trained observers record the duration and frequency of specific behaviors, including:
-
Eating: Time spent actively consuming food.
-
Grooming: Self-cleaning behaviors.
-
Sniffing: Exploratory sniffing of the environment.
-
Locomotion: Movement around the cage.
-
Rearing: Standing on hind legs.
-
Resting: Inactivity, often in a curled posture.
-
-
Analysis: The data are analyzed to determine the total food intake (by weighing the remaining food) and the "behavioral satiety sequence" (BSS), which is the typical pattern of behavior transitioning from eating to resting. An earlier onset of resting is indicative of enhanced satiety.
Experimental Workflow
The following diagram outlines the typical workflow for a feeding behavior study investigating this compound.
Conclusion and Future Directions
The selective OX1R antagonist this compound consistently reduces food intake in preclinical models, primarily by enhancing behavioral satiety and reducing the motivation to consume palatable food.[4][11][14] These effects are achieved without inducing the negative side effects associated with illness-inducing agents, highlighting the specific role of the orexin-1 receptor in the regulation of feeding patterns.[7] The data gathered from studies using this compound strongly support the hypothesis that orexin-A, acting through OX1R, is a key player in promoting food consumption. This body of research provides a solid foundation for the continued investigation of OX1R antagonists as potential therapeutic agents for the treatment of obesity and binge eating disorders. Future research should continue to explore the nuances of OX1R's role in different aspects of appetitive behavior and the long-term efficacy and safety of targeting this system for weight management.
References
- 1. ajmb.org [ajmb.org]
- 2. A selective orexin-1 receptor antagonist reduces food consumption in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differential effects of the selective orexin-1 receptor antagonist this compound and lithium chloride on the behavioural satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Persistent effects of the orexin-1 receptor antagonist this compound on motivation for the fast acting opioid remifentanil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of orexin/hypocretin in conditioned sucrose-seeking in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Habitual behaviour associated with exposure to high-calorie diet is prevented by an orexin-receptor-1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Orexin A/Hypocretin-1 Selectively Promotes Motivation for Positive Reinforcers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Satiety enhancement by selective orexin-1 receptor antagonist this compound: influence of test context and profile comparison with CCK-8S - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SB-334867 in Reward and Addiction Pathways: A Technical Guide
Abstract
The orexin (hypocretin) system, originating in the lateral hypothalamus, is a critical regulator of arousal, motivation, and reward-seeking behaviors. Its dysregulation is increasingly implicated in the pathophysiology of substance use disorders. SB-334867, a selective non-peptide antagonist of the orexin-1 receptor (OX1R), has emerged as a pivotal pharmacological tool for elucidating the role of this system in addiction. This technical guide provides an in-depth review of the mechanism of action of this compound and its effects across various preclinical models of addiction. We synthesize quantitative data from key studies, detail common experimental protocols, and provide visualizations of the underlying neurobiological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for addiction.
Introduction: The Orexin System and this compound
The orexin system consists of two neuropeptides, orexin-A and orexin-B, produced exclusively by neurons in the lateral and perifornical hypothalamus.[1] These neurons project widely throughout the brain, innervating key regions of the reward circuitry, including the ventral tegmental area (VTA), nucleus accumbens (NAc), and prefrontal cortex.[2][3] Orexins exert their effects through two G-protein coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R).[1] While both are involved in reward, OX1R has been shown to be strongly implicated in drug-seeking behaviors.[1][4]
This compound, with the chemical name 1-(2-methylbenzoxazol-6-yl)-3-[4][5]naphthyridin-4-yl-urea hydrochloride, was one of the first selective, non-peptide antagonists developed for the OX1R.[6][7] It displays an approximately 50-fold selectivity for OX1R over OX2R.[6] This selectivity has made this compound an invaluable tool for dissecting the specific contributions of OX1R signaling to the complex behaviors underlying addiction.[6][8]
Mechanism of Action of this compound
Orexin-A binds to OX1R, which primarily couples to the Gq subtype of G-proteins.[1][9] This activation initiates a signaling cascade involving phospholipase C (PLC) and protein kinase C (PKC).[1][9] The downstream effects include the mobilization of intracellular calcium (Ca2+) and the activation of various kinases, such as the extracellular signal-regulated kinases (ERK) pathway.[9][10] In reward-related neurons, such as the dopaminergic neurons of the VTA, this signaling cascade potentiates N-methyl-D-aspartate (NMDA) receptor currents, leading to increased neuronal excitability and synaptic plasticity, which are critical for learning and memory associated with drug rewards.[1]
This compound acts as a competitive antagonist at the OX1R, blocking the binding of endogenous orexin-A. By preventing OX1R activation, this compound inhibits the Gq/PLC/PKC signaling pathway and subsequent downstream effects, thereby attenuating the orexin-driven potentiation of reward-related neural circuits.
Role of this compound in Preclinical Models of Addiction
This compound has been extensively studied across various substances of abuse, consistently demonstrating its efficacy in reducing drug-seeking and drug-taking behaviors, particularly those driven by environmental cues and stress.
Psychostimulants (Cocaine and Amphetamine)
The orexin system is highly implicated in the reinforcing effects of psychostimulants. This compound has been shown to reduce cocaine seeking triggered by drug-associated cues, contexts, and stressors.[11] Specifically, it dose-dependently decreases cue-induced reinstatement of cocaine-seeking.[12] Furthermore, this compound blocks the expression of d-amphetamine-induced conditioned place preference (CPP) and reduces amphetamine-evoked dopamine (DA) outflow in the shell of the nucleus accumbens.[2][13][14] This suggests that OX1R signaling is critical for the rewarding and motivational properties of psychostimulants, partly through its modulation of the mesolimbic dopamine system.
Opioids (Heroin, Morphine, Fentanyl)
This compound effectively attenuates addiction-related behaviors for various opioids. It reduces heroin self-administration and cue-induced reinstatement of heroin seeking, but not reinstatement elicited by a heroin prime.[11] This highlights a specific role for OX1R in cue-driven relapse. For morphine, this compound inhibits the acquisition of morphine-induced behavioral sensitization and reduces the rewarding effects of morphine in CPP tests.[15] Studies with synthetic opioids show that this compound also decreases cue-induced reinstatement of fentanyl-seeking and reduces motivation for remifentanil.[8][16]
Alcohol (Ethanol)
The role of this compound in alcohol addiction is well-documented. It reduces alcohol self-administration, particularly in high-drinking animals.[17][18] It is also effective in preventing relapse to alcohol consumption.[5] For instance, in alcohol-preferring rats, this compound prevented the increase in alcohol responding typically seen under relapse conditions.[3][5] The antagonist also reduces cue- and stress-induced reinstatement of alcohol-seeking.[5][17]
Nicotine and Cannabinoids
Evidence suggests this compound can also impact nicotine and cannabinoid dependence. Administration of this compound has been shown to reduce nicotine withdrawal signs.[10][14] It also attenuated the motivational and reinforcing properties of a synthetic cannabinoid agonist.[10]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effects of this compound across different addiction models.
Table 1: Effects of this compound on Psychostimulant-Related Behaviors
| Substance | Animal Model | Behavioral Paradigm | This compound Dose (mg/kg, i.p.) | Key Finding | Reference |
|---|---|---|---|---|---|
| Cocaine | Rat | Cue-Induced Reinstatement | 10, 20, 30 | Dose-dependent decrease in lever pressing. 30 mg/kg significantly attenuated reinstatement. | [12] |
| Amphetamine | Rat | Locomotor Sensitization | 30 (s.c.) | Significantly reduced the expression of amphetamine sensitization. | [2] |
| Amphetamine | Rat | DA release (NAc Shell) | 30 (s.c.) | Significantly reduced amphetamine-evoked extracellular dopamine levels. | [2][19] |
| Cocaine | Rat | Conditioned Reinforcement | 10, 20 | Decreased active lever pressing for cocaine-paired cues. |[13] |
Table 2: Effects of this compound on Opioid-Related Behaviors
| Substance | Animal Model | Behavioral Paradigm | This compound Dose (mg/kg, i.p.) | Key Finding | Reference |
|---|---|---|---|---|---|
| Heroin | Rat | Self-Administration (FR-1) | 30 | Reduced the number of heroin infusions earned. | [11] |
| Heroin | Rat | Cue-Induced Reinstatement | 30 | Attenuated cue-induced reinstatement of heroin seeking. | [11] |
| Morphine | Mouse | Locomotor Sensitization | 10, 20 | Inhibited the acquisition of morphine-induced sensitization. | [15] |
| Fentanyl | Rat | Cue-Induced Reinstatement | 30 | Significantly decreased responding for fentanyl-paired cues. | [16] |
| Remifentanil | Rat | Cued Reinstatement (Intra-VP) | 1mM (0.3 µl) | Reduced cued reinstatement when injected into the ventral pallidum 24h prior to testing. |[8] |
Table 3: Effects of this compound on Alcohol-Related Behaviors
| Substance | Animal Model | Behavioral Paradigm | This compound Dose (mg/kg, i.p.) | Key Finding | Reference |
|---|---|---|---|---|---|
| Ethanol | Alcohol-Preferring (P) Rat | Relapse Drinking | 10, 20 | Prevented the increase in ethanol responding after a deprivation period. | [3][5] |
| Ethanol | Rat | Self-Administration | 10, 30 | Significantly reduced ethanol intake compared to vehicle. | [18] |
| Ethanol | C57BL/6J Mouse | Binge Drinking | 30 | Reduced ethanol consumption in a "drinking in the dark" paradigm. | [18] |
| Ethanol | Rat | Cue-Induced Reinstatement | 10 | Reduced olfactory cue-elicited reinstatement of responding. |[5] |
Key Experimental Protocols
Understanding the methodologies used to generate the data is crucial for interpretation and replication.
Drug Self-Administration and Reinstatement Model
This is the gold standard for assessing the reinforcing properties of a drug and the motivation to seek it.
-
Surgery: Animals (typically rats) are surgically implanted with an intravenous (IV) catheter into the jugular vein.
-
Acquisition (Self-Administration): Rats are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an IV infusion of the drug (e.g., cocaine, heroin) and the presentation of a discrete cue (e.g., a light and/or tone). Presses on the "inactive" lever have no consequence. Sessions continue until stable responding is established.
-
Extinction: Drug infusions and cues are withheld. Active lever pressing declines as the rat learns the response is no longer reinforced. This phase continues until pressing is at a low, stable level.
-
Reinstatement (Relapse Test): After extinction, rats are tested for their propensity to relapse. Reinstatement of the extinguished lever-pressing can be triggered by:
-
Cue-Induced: Presentation of the drug-associated cues.
-
Stress-Induced: Exposure to a stressor (e.g., mild footshock, yohimbine injection).
-
Drug-Primed: A small, non-contingent injection of the training drug.
-
-
Antagonist Treatment: this compound or vehicle is typically administered systemically (e.g., intraperitoneally, i.p.) or microinjected into a specific brain region before the reinstatement test session.
In Vivo Microdialysis
This technique measures neurotransmitter levels in awake, freely moving animals.
-
Surgery: A guide cannula is stereotaxically implanted, aimed at a specific brain region (e.g., NAc shell).
-
Probe Insertion: After recovery, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.
-
Perfusion: Artificial cerebrospinal fluid (aCSF) is slowly pumped through the probe. Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.
-
Sample Collection: The outgoing aCSF (dialysate) is collected at regular intervals (e.g., every 20 minutes).
-
Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate is measured using high-performance liquid chromatography (HPLC).
-
Procedure: Baseline samples are collected first. Then, the animal receives an injection of the drug of abuse (e.g., amphetamine), with or without pretreatment with this compound, and samples continue to be collected to measure changes in neurotransmitter levels.
Orexin-Dopamine System Interaction
The effects of this compound on addiction are largely mediated by the interaction between the hypothalamic orexin system and the mesolimbic dopamine pathway, a critical circuit for reward processing. Orexin neurons from the lateral hypothalamus (LH) send excitatory projections to dopamine neurons in the VTA. Activation of OX1R on VTA dopamine neurons increases their firing rate, leading to enhanced dopamine release in the NAc. This dopamine signal is crucial for encoding reward value and motivating behavior. By blocking OX1R in the VTA and other interconnected regions, this compound dampens this excitatory drive, thereby reducing the reinforcing efficacy of drugs and the motivational impact of drug-associated cues.
Conclusion and Future Directions
This compound has been instrumental in establishing the OX1R as a key player in the neurobiology of addiction. The consistent findings across multiple substance classes and behavioral paradigms demonstrate that blocking OX1R signaling effectively reduces drug-taking, motivation for drugs, and relapse to drug-seeking behavior, especially when precipitated by cues and stress. The data strongly suggest that the orexin system acts as a critical link between a state of arousal and the motivation to seek rewards.
While this compound itself has limitations for clinical use due to its pharmacokinetic profile, the preclinical evidence generated with this tool has paved the way for the development of new OX1R antagonists and dual orexin receptor antagonists (DORAs) as potential therapeutics for substance use disorders.[6][20] Future research should continue to explore the specific neural circuits through which OX1R signaling drives addictive behaviors and investigate the long-term neuroadaptations in the orexin system following chronic drug use. Translating these robust preclinical findings into effective clinical treatments remains a promising frontier in addiction medicine.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orexin-1 receptor antagonist this compound reduces amphetamine-evoked dopamine outflow in the shell of the nucleus accumbens and decreases the expression of amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. The Orexin-1 Receptor Antagonist this compound Reduces Alcohol Relapse Drinking, but not Alcohol-Seeking, in Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Persistent effects of the orexin-1 receptor antagonist this compound on motivation for the fast acting opioid remifentanil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Orexin Receptor Antagonists in Inhibiting Drug Addiction: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orexin / hypocretin 1 receptor antagonist reduces heroin self-administration and cue-induced heroin seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orexin / hypocretin signaling at the OX1 receptor regulates cue-elicited cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orexin-1 receptor antagonist this compound reduces the acquisition and expression of cocaine-conditioned reinforcement and the expression of amphetamine-conditioned reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Orexin System in Addiction: Neuromodulatory Interactions and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Understanding the Role of Orexin Neuropeptides in Drug Addiction: Preclinical Studies and Translational Value [frontiersin.org]
- 18. Orexin-1 and orexin-2 receptor antagonists reduce ethanol self-administration in high-drinking rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Investigating Anxiety-Like Behavior with SB-334867: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of SB-334867, a selective orexin-1 receptor (OX1R) antagonist, in the investigation of anxiety-like behavior. This document details the underlying signaling pathways, experimental protocols, and quantitative data from key preclinical studies.
Core Mechanism of Action: Orexin-1 Receptor Antagonism
This compound exerts its anxiolytic-like effects by selectively blocking the orexin-1 receptor (OX1R). Orexin-A, an endogenous neuropeptide, binds to OX1R, a G-protein coupled receptor, initiating a signaling cascade that is implicated in promoting arousal, vigilance, and stress responses.[1][2] Increased orexin signaling has been associated with heightened anxiety and panic states.[2][3] By antagonizing the OX1R, this compound mitigates the downstream effects of orexin-A, thereby reducing anxiety-like behaviors in various preclinical models.
Orexin-1 Receptor Signaling Pathway
The binding of Orexin-A to OX1R primarily activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, contributing to neuronal excitation and the expression of anxiety-related behaviors. This compound competitively binds to OX1R, preventing Orexin-A from initiating this cascade.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on anxiety-like behaviors in various preclinical models.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test
| Species | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Locomotor Activity (Total Arm Entries) | Reference |
| Rat | Vehicle | 15.2 ± 2.1 | 4.3 ± 0.8 | 18.5 ± 2.3 | [4] |
| Rat | 10 | 18.9 ± 3.4 | 5.1 ± 1.0 | 17.9 ± 2.1 | [4] |
| Rat | 20 | 16.5 ± 2.8 | 4.8 ± 0.9 | 16.2 ± 1.9 | [4] |
| Rat (PTZ-kindled) | Vehicle (ICV) | 20.5 ± 3.2 | 3.8 ± 0.6 | Not Reported | [5] |
| Rat (PTZ-kindled) | 10 µ g/rat (ICV) | 45.1 ± 5.8 | 7.2 ± 1.1 | Not Reported | [5] |
*p < 0.05 compared to vehicle. i.p. = intraperitoneal; ICV = intracerebroventricular.
Table 2: Effects of this compound in the Open Field Test (OFT)
| Species | Dose (mg/kg, i.p.) | Time in Center (s, Mean ± SEM) | Distance Traveled in Center (m, Mean ± SEM) | Total Distance Traveled (m, Mean ± SEM) | Reference |
| Rat | Vehicle | 28.4 ± 4.1 | 3.2 ± 0.5 | 35.6 ± 3.9 | [6] |
| Rat | 30 | 45.2 ± 5.3 | 5.1 ± 0.7 | 33.8 ± 4.2 | [6] |
*p < 0.05 compared to vehicle.
Table 3: Effects of this compound in the Cat Odor Avoidance Test
| Species | Dose (mg/kg, i.p.) | Approach Time (s, Mean ± SEM) | Hide Time (s, Mean ± SEM) | Number of Exits from Hide Box (Mean ± SEM) | Reference |
| Rat | Vehicle | 35.2 ± 8.1 | 450.1 ± 32.5 | 5.8 ± 1.2 | [4] |
| Rat | 10 | 78.5 ± 12.3 | 321.4 ± 40.1 | 10.2 ± 1.8 | [4] |
| Rat | 20 | 65.1 ± 10.9 | 355.8 ± 38.7 | 8.9 ± 1.5 | [4] |
*p < 0.05 compared to vehicle.
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the anxiolytic-like effects of this compound are provided below.
Elevated Plus Maze (EPM) Test
This test is based on the rodent's natural aversion to open and elevated spaces.[7][8][9]
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two closed arms of equal dimensions.
-
The maze is typically made of a non-reflective material.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.[8]
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired concentration and time before the test (typically 30 minutes).
-
Placement: Gently place the animal in the center of the maze, facing one of the open arms.[10]
-
Testing: Allow the animal to freely explore the maze for a 5-minute session.[10]
-
Data Collection: Record the session using an overhead video camera and tracking software.
-
Parameters Measured:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[7]
Open Field Test (OFT)
This assay assesses general locomotor activity and anxiety-like behavior in a novel environment.[11][12][13]
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
The floor is typically divided into a central and a peripheral zone.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes.[14]
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes prior to the test.
-
Placement: Gently place the animal in the center of the open field arena.[14]
-
Testing: Allow the animal to explore the arena for a 5-10 minute period.[11]
-
Data Collection: Use a video tracking system to record the animal's movements.
-
Parameters Measured:
-
Time spent in the center versus the periphery of the arena.
-
Distance traveled in the center and periphery.
-
Total distance traveled.
-
Rearing frequency.
-
Grooming bouts.
-
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between subjects.[11]
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[15][16][17]
Apparatus:
-
A box divided into a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.
-
Placement: Place the animal in the center of the light compartment, facing away from the opening.[16]
-
Testing: Allow the animal to freely explore both compartments for a 5-10 minute session.[16]
-
Data Collection: Record the session with a video camera and tracking software.
-
Parameters Measured:
-
Time spent in the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Cleaning: Clean the box with 70% ethanol after each trial.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the anxiolytic-like effects of this compound.
Conclusion
This compound demonstrates clear anxiolytic-like properties in preclinical models, particularly in paradigms involving a direct threat or stressor. Its mechanism of action, through the selective antagonism of the OX1R, highlights the critical role of the orexin system in the modulation of anxiety. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of OX1R antagonists in anxiety and related disorders. Consistent and standardized experimental procedures are crucial for obtaining reliable and reproducible results in this line of research.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The orexin-1 receptor antagonist this compound attenuates anxiety in rats exposed to cat odor but not the elevated plus maze: an investigation of Trial 1 and Trial 2 effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an orexin receptor 1 antagonist, decreased seizure and anxiety in pentylenetetrazol-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. protocols.io [protocols.io]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anilocus.com [anilocus.com]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. Light-dark box test - Wikipedia [en.wikipedia.org]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
The Cellular and Molecular Effects of SB-334867: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular and molecular effects of SB-334867, a selective orexin-1 receptor (OX1R) antagonist. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience research. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action and its physiological consequences.
Introduction
This compound, with the chemical name N-(2-Methyl-6-benzoxazolyl)-N'-1,5-naphthyridin-4-yl urea, was the first non-peptide, selective antagonist developed for the orexin-1 receptor (OX1R).[1] Orexin-A and orexin-B are neuropeptides produced in the lateral hypothalamus that play crucial roles in regulating various physiological functions, including wakefulness, feeding behavior, reward processing, and stress responses.[2] They exert their effects through two G-protein coupled receptors, OX1R and OX2R.[2] this compound exhibits approximately 50-fold selectivity for OX1R over OX2R, making it an invaluable pharmacological tool for dissecting the specific roles of the orexin-1 receptor in cellular and systemic processes.[1][3]
Molecular Profile and Receptor Pharmacology
The primary molecular action of this compound is its competitive antagonism at the OX1R. This interaction has been characterized through various in vitro assays, providing quantitative measures of its binding affinity and functional potency.
Receptor Binding and Functional Activity
This compound binds to the human OX1R with nanomolar affinity and acts as a potent antagonist of orexin-A and orexin-B-induced intracellular signaling.[3] The primary downstream signaling pathway activated by OX1R is the Gq-mediated activation of phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i).[3]
Table 1: In Vitro Pharmacology of this compound
| Parameter | Receptor | Species | Cell Line | Value | Reference(s) |
| pKi | OX1R | Human | CHO | 7.17 ± 0.04 | [3] |
| OX2R | Human | CHO | ~6.0 - 6.1 | [4][5] | |
| pKb (vs Orexin-A) | OX1R | Human | CHO | 7.27 ± 0.04 | [3] |
| OX2R | Human | CHO | < 5 | ||
| pKb (vs Orexin-B) | OX1R | Human | CHO | 7.23 ± 0.03 | [3] |
| Inhibition at 10 µM (vs Orexin-A) | OX2R | Human | CHO | 32.7 ± 1.9% | [3] |
| Inhibition at 10 µM (vs Orexin-B) | OX2R | Human | CHO | 22.0 ± 4.0% | [3] |
Cellular and Molecular Effects
The antagonism of OX1R by this compound triggers a cascade of downstream effects on various neuronal circuits and signaling pathways, influencing neurotransmitter release and neuronal excitability.
Effects on Neurotransmitter Systems
-
Dopaminergic System: this compound has been shown to modulate the mesolimbic dopamine system. For instance, it can reduce amphetamine-induced dopamine outflow in the nucleus accumbens shell.[2] This effect is thought to underlie its ability to attenuate the rewarding properties of drugs of abuse.
-
Noradrenergic System: In the locus coeruleus (LC), a brain region critical for arousal and attention, orexin-A excites noradrenergic neurons. This compound effectively antagonizes this orexin-mediated excitation, providing a mechanism for its potential sedative effects.[6]
-
Glutamatergic and GABAergic Systems: Orexin receptors are known to interact with glutamate and GABA systems. While direct quantitative data on this compound's effects on these systems are less abundant in the initial search, its influence on behaviors regulated by these neurotransmitters, such as anxiety and seizure susceptibility, suggests a modulatory role.
Signaling Pathways
The binding of orexin-A to OX1R initiates a signaling cascade that is effectively blocked by this compound.
In Vivo Effects and Behavioral Pharmacology
This compound has been extensively studied in various animal models to elucidate the physiological roles of OX1R. These studies have revealed its significant impact on feeding, sleep, addiction, and emotional behaviors.
Table 2: Summary of In Vivo Effects of this compound
| Behavioral Paradigm | Species | Dose Range (mg/kg, i.p.) | Key Findings | Reference(s) |
| Feeding Behavior | Rat | 3 - 30 | Dose-dependently reduces food intake, enhances behavioral satiety.[7] | [7][8][9] |
| Locomotor Activity | Mouse | 20 - 30 | Can reduce spontaneous and drug-induced locomotor activity.[10][11] | [10][11][12] |
| Addiction (Self-Administration) | Rat | 10 - 30 | Reduces self-administration of alcohol and other drugs of abuse.[13][14] | [13][14] |
| Addiction (Conditioned Place Preference) | Rat/Mouse | 10 - 30 | Attenuates the acquisition and expression of drug-induced CPP.[10][15] | [10][15][16] |
| Anxiety | Rat | 5 - 20 | Anxiolytic effects in some models (e.g., predator odor), but not all (e.g., elevated plus maze). | [17] |
| Pain (Formalin Test) | Rat | 20 | Enhances formalin-induced nociceptive behaviors.[17] | [17] |
| Sympathetic Response | Rat | 10 | Attenuates methamphetamine-induced increases in body temperature and blood pressure.[18] | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Assays
This protocol is a generalized procedure for determining the binding affinity of this compound to the orexin-1 receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-1 receptor (CHO-hOX1R).
-
Radiolabeled orexin-A (e.g., [125I]orexin-A).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a gamma counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-hOX1R cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled orexin-A, and a range of concentrations of this compound.
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
This protocol outlines a method to assess the functional antagonism of this compound at the OX1R by measuring changes in intracellular calcium.
Materials:
-
CHO-hOX1R cells.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Orexin-A.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture: Seed CHO-hOX1R cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Compound Addition: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading, then inject a fixed concentration of orexin-A and continue to record the fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC50. Convert the IC50 to a pKb value using the Schild equation.
In Vivo Behavioral Assays
This test is used to assess the effect of this compound on spontaneous or drug-induced motor activity.
Apparatus:
-
Open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.
Procedure:
-
Habituation: Acclimate the animals (mice or rats) to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a specific time before the test.
-
Testing: Place the animal in the center of the open-field arena and record its activity for a set duration (e.g., 30-60 minutes).
-
Parameters Measured: Total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
This paradigm is used to evaluate the rewarding or aversive properties of a drug and the effect of this compound on these properties.
Apparatus:
-
A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-conditioning Phase (Baseline): On day 1, allow the animal to freely explore all three chambers for a set time (e.g., 15 minutes) to determine any initial preference for one of the outer chambers.
-
Conditioning Phase: Over several days (e.g., 6-8 days), administer the drug of abuse (e.g., cocaine, morphine) and confine the animal to one of the outer chambers. On alternate days, administer vehicle and confine the animal to the opposite chamber. The administration of this compound can occur before the drug of abuse during this phase to test its effect on the acquisition of CPP.
-
Test Phase: On the final day, place the animal in the central chamber with free access to both outer chambers in a drug-free state. Record the time spent in each chamber. To test the effect of this compound on the expression of CPP, it is administered before this test session.
-
Data Analysis: A preference for the drug-paired chamber is indicated by a significant increase in the time spent in that chamber during the test phase compared to the pre-conditioning phase.
Conclusion
This compound has proven to be a pivotal tool in advancing our understanding of the orexin system's role in a multitude of physiological and pathological processes. Its selectivity for the orexin-1 receptor has enabled researchers to delineate the specific contributions of this receptor subtype to the regulation of feeding, sleep-wake cycles, reward, and emotional states. The data and protocols compiled in this guide offer a comprehensive resource for the scientific community, facilitating further research into the therapeutic potential of targeting the orexin-1 receptor for a range of disorders, including obesity, addiction, and anxiety. As research progresses, a continued detailed investigation into the molecular and cellular effects of compounds like this compound will be essential for the development of novel and effective therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The orexin-1 receptor antagonist this compound reduces amphetamine-evoked dopamine outflow in the shell of the nucleus accumbens and decreases the expression of amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-A antagonises orexin mediated excitation in the locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective orexin-1 receptor antagonist reduces food consumption in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of a selective OX1R antagonist on food intake and body weight in two strains of rats that differ in susceptibility to dietary-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice-a View on Receptor Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Orexin-1 Receptor Antagonist this compound Reduces Alcohol Relapse Drinking, but not Alcohol-Seeking, in Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Orexin-1 Receptor Antagonist this compound Reduces Alcohol Relapse Drinking, but not Alcohol-Seeking, in Alcohol-Preferring (P) Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Orexin-1 receptor antagonist this compound reduces the acquisition and expression of cocaine-conditioned reinforcement and the expression of amphetamine-conditioned reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ajmb.org [ajmb.org]
- 18. The Orexin-1 receptor antagonist this compound decreases sympathetic responses to a moderate dose of methamphetamine and stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB-334867 In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of SB-334867, a selective orexin-1 receptor (OX1R) antagonist, in rodent models. The information detailed below, including dosage, administration routes, and experimental protocols, has been compiled from various preclinical studies.
This compound is a valuable tool for investigating the physiological and behavioral roles of the orexin system, particularly in studies related to feeding, anxiety, pain, and addiction.[1][2]
Quantitative Data Summary
The following tables summarize the in vivo dosages of this compound used in various rodent studies.
Table 1: Systemic Administration (Intraperitoneal - i.p.) in Rats
| Study Focus | Species/Strain | Dosage Range | Key Findings | Citations |
| Feeding Behavior | Rat (Wistar) | 3-30 mg/kg | Dose-dependently blocked orexin-A induced hyperphagia. 30 mg/kg reduced food intake and increased resting. | [3][4] |
| Behavioral Satiety | Rat | 10-30 mg/kg | Dose-dependently inhibited food intake; 30 mg/kg suppressed appetite by ~40% and accelerated the transition from eating to resting. | [5] |
| Anxiety (Cat Odor) | Rat (Wistar) | 5, 10, 20 mg/kg | 10 mg/kg decreased anxiety-like behavior. 20 mg/kg decreased general activity. | [6] |
| Nociception | Rat | 20 mg/kg | Chronic administration enhanced formalin-induced pain behaviors. | [7][8] |
| Attention | Rat (Long-Evans) | 5.0 mg/kg | Decreased detection of visual signals in a sustained attention task. | [9] |
| Sympathetic Response | Rat (Sprague-Dawley) | 10 mg/kg | Attenuated increases in body temperature and mean arterial pressure evoked by a moderate dose of methamphetamine. | [10] |
| Morphine Tolerance | Rat (Wistar albino) | 10 mg/kg | Co-administration with morphine attenuated the development of morphine tolerance. | [11] |
| Habitual Behavior | Rat | Not specified | Restored goal-directed behavior in rats exposed to a high-calorie diet. | [12] |
Table 2: Systemic Administration (Intraperitoneal - i.p.) in Mice
| Study Focus | Species/Strain | Dosage | Key Findings | Citations |
| Morphine Sensitization | Mouse (Swiss) | 20 mg/kg | Inhibited the acquisition of morphine-induced locomotor sensitization. This dose was considered subthreshold. | [13][14] |
| Binge-like Consumption | Mouse (C57BL/6J) | 10, 20, 30 mg/kg | Significantly decreased binge-like consumption of sucrose and saccharin. | [15] |
Table 3: Central Administration (Intracerebroventricular - i.c.v. & Intrabasalis) in Rats
| Study Focus | Administration | Dosage Range | Key Findings | Citations |
| Seizure & Anxiety | i.c.v. | 2.5, 5, 10 µ g/rat | 10 µ g/rat decreased seizure severity and anxiety-like behaviors in PTZ-kindled rats. | [16] |
| Attention | Intrabasalis | 0.60 µg | Decreased overall accuracy on trials with longer signal durations in a sustained attention task. | [9] |
Experimental Protocols
Investigation of Feeding Behavior in Rats
Objective: To assess the effect of this compound on food intake and behavioral satiety.
Materials:
-
This compound
-
Vehicle (e.g., 1% DMSO in saline)
-
Adult male Wistar rats
-
Palatable wet mash
-
Continuous monitoring system
Procedure:
-
Habituate rats to the testing environment and the palatable wet mash.
-
On the test day, administer this compound (3-30 mg/kg, i.p.) or vehicle.
-
After a specified pretreatment time (e.g., 30 minutes), present the rats with a pre-weighed amount of palatable wet mash.[17]
-
Monitor behavior continuously for 1 hour, recording time spent eating, grooming, sniffing, in locomotion, rearing, and resting.[3][4]
-
At the end of the 1-hour session, measure the amount of food consumed.
-
Analyze the data to determine the effects of this compound on total food intake and the microstructure of behavior (e.g., latency to first rest, duration of feeding bouts).
Assessment of Anxiety-Like Behavior in Rats (Cat Odor Avoidance Model)
Objective: To evaluate the anxiolytic potential of this compound using a predator odor avoidance paradigm.
Materials:
-
This compound
-
Vehicle
-
Adult male Wistar rats
-
Cat odor stimulus (e.g., a piece of fabric exposed to a cat)
-
Test arena with a "hide box" and an area for the odor stimulus
Procedure:
-
Administer this compound (5, 10, or 20 mg/kg, i.p.) or vehicle to the rats.[6]
-
Place the rat in the test arena.
-
Introduce the cat odor stimulus.
-
Record the following behavioral parameters:
-
Time spent in the hide box.
-
Latency to approach the cat odor stimulus.
-
Number of exits from the hide box.
-
General locomotor activity.
-
-
The experiment can be repeated to assess the effects on both novel and familiar anxiety.[6]
-
Analyze the data to determine if this compound reduces avoidance of the predator scent, indicative of an anxiolytic effect.[6]
Intracerebroventricular (i.c.v.) Administration for Seizure and Anxiety Studies in Rats
Objective: To investigate the central effects of this compound on seizure activity and associated anxiety.
Materials:
-
This compound
-
Vehicle (e.g., artificial Cerebrospinal Fluid - aCSF)
-
Adult male Wistar rats with surgically implanted i.c.v. cannulae
-
Pentylenetetrazol (PTZ) for kindling
-
Elevated plus-maze apparatus
Procedure:
-
Induce kindling in rats through repeated i.p. injections of PTZ (e.g., 32 mg/kg).[16]
-
Before each PTZ injection, administer this compound (2.5, 5, or 10 µ g/rat , i.c.v.) or vehicle.[16]
-
Monitor and score seizure-related behaviors for 30 minutes following PTZ administration.[16]
-
Assess anxiety-like behaviors using the elevated plus-maze at the beginning and end of the study.[16]
-
Analyze the data for changes in seizure stage, latency, duration, and anxiety-related parameters in the elevated plus-maze.
Diagrams
Caption: Orexin-A signaling at the OX1 receptor and the antagonistic action of this compound.
Caption: Workflow for an in vivo rodent feeding study using this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential effects of the selective orexin-1 receptor antagonist this compound and lithium chloride on the behavioural satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The orexin-1 receptor antagonist this compound attenuates anxiety in rats exposed to cat odor but not the elevated plus maze: an investigation of Trial 1 and Trial 2 effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orexin-1 Receptor Antagonist this compound Enhances Formalin-Induced Nociceptive Behaviors in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmb.org [ajmb.org]
- 9. Systemic and intrabasalis administration of the orexin-1 receptor antagonist, this compound, disrupts attentional performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Orexin-1 receptor antagonist this compound decreases sympathetic responses to a moderate dose of methamphetamine and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. Habitual behaviour associated with exposure to high-calorie diet is prevented by an orexin-receptor-1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice-a View on Receptor Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound, an orexin receptor 1 antagonist, decreased seizure and anxiety in pentylenetetrazol-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes for SB-334867 Intraperitoneal (i.p.) Injection
Introduction
SB-334867 is a selective, non-peptide antagonist of the Orexin-1 (OX1) receptor. It exhibits approximately 50-fold selectivity for the OX1 receptor over the Orexin-2 (OX2) receptor.[1] Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and are integral to regulating various physiological processes, including feeding, wakefulness, reward-seeking behaviors, and stress responses.[2][3][4] As a selective antagonist, this compound is a critical pharmacological tool for elucidating the specific roles of the OX1 receptor in these processes. It has been widely used in preclinical research to investigate its potential in treating conditions like obesity, addiction, and anxiety.[1]
Mechanism of Action
Orexin-A binds to the G-protein coupled receptor OX1, leading to the activation of the Gq protein. This initiates a signaling cascade that results in the release of intracellular calcium, causing neuronal excitation. This compound acts by competitively binding to the OX1 receptor, thereby blocking the binding of Orexin-A and preventing the downstream signaling events.
Key Considerations for In Vivo Studies
-
Solubility and Stability: this compound is soluble in DMSO and ethanol (with gentle warming).[1][5] However, it is prone to hydrolytic instability, particularly under acidic or basic conditions. The hydrochloride salt of this compound has been shown to decompose even in the solid state.[6] Therefore, it is crucial to use freshly prepared solutions for each experiment and to avoid formulations containing strong acids.[1][6]
-
Dosing: The effective dose of this compound can vary significantly depending on the animal model, the specific research question, and the behavioral or physiological endpoint being measured. Doses ranging from 3 mg/kg to 30 mg/kg have been reported in the literature.[7][8] Higher doses have been associated with abnormal behaviors, potentially unrelated to OX1 receptor antagonism.[9]
-
Pharmacokinetics: Following intraperitoneal administration of a 30 mg/kg dose in rats, this compound demonstrates good central nervous system penetration, reaching peak plasma and brain concentrations at approximately 30 minutes post-injection, with significant exposure maintained for over 4 hours.[10] Anorectic effects have been observed up to 24 hours post-dosing.[10]
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. Common vehicles include combinations of DMSO, cyclodextrins, and saline. The vehicle itself can have physiological effects, so appropriate vehicle-only control groups are essential in all experiments.
Quantitative Data Summary
Table 1: this compound Intraperitoneal (i.p.) Dosing Protocols
| Species | Dose (mg/kg) | Pre-treatment Time | Research Area | Reference |
| Rat | 10 | 30 min | Stress & Methamphetamine Effects | [9] |
| Rat | 3 - 30 | Not specified | Feeding Behavior | [8] |
| Rat | 3, 10, 30 | Not specified | Ethanol Self-Administration | [7] |
| Mouse | 20 | 15 min | Morphine Sensitization | [11] |
| Mouse | 3, 10, 30 | Not specified | Binge Drinking (Ethanol) | [7] |
| Rat | 20 | Daily (PND 1-30) | Nociception (Pain) | [3][4] |
Table 2: Vehicle Formulations for this compound i.p. Injection
| Vehicle Components | Species | Reference |
| 40 µl DMSO, 60 µl 1M HCl, 900 µl of 10% 2-hydroxypropyl-β-cyclodextrin in saline (per 10mg drug) | Rat | [9] |
| 10% (2-hydroxypropyl)-β-cyclodextrin, 2% DMSO, and 0.05% lactic acid in water | Rat | [7] |
| 0.01% polysorbate-80 in saline | Mouse | [7] |
| 3 drops DMSO, diluted in 0.9% saline (final DMSO concentration 0.1%) | Mouse | [11] |
| Artificial Cerebrospinal Fluid (aCSF) containing 1% DMSO | Rat | [3][4] |
Note on Formulation with HCl: While one study used HCl to aid dissolution, another source strongly advises against adding acid due to the risk of hydrolysis.[1][6][9] Researchers should consider this risk and validate the stability of their formulation.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for i.p. Injection (Cyclodextrin-based)
This protocol is adapted from studies investigating the effects of this compound on drug- and stress-induced responses.[9]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
2-hydroxypropyl-β-cyclodextrin
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of injection solution needed based on the number of animals, their average weight, and the desired dose (e.g., 10 mg/kg) and injection volume (e.g., 1 ml/kg).
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline.
-
Dissolve this compound: For every 10 mg of this compound, add 40-200 µl of DMSO to the powder in a sterile tube.[7][9] Vortex thoroughly until the powder is fully dissolved. Gentle warming or brief sonication can aid dissolution.
-
Combine Components: Add the dissolved this compound/DMSO mixture to the required volume of the 10% 2-hydroxypropyl-β-cyclodextrin solution.
-
Final Mixing: Vortex the final solution extensively to ensure it is a clear, homogenous solution without any precipitate.
-
Use Immediately: Prepare this solution immediately before injection to minimize degradation.[1][9]
Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Rodents
This is a standard protocol for i.p. administration in mice or rats.[12]
Materials and Equipment:
-
Prepared this compound solution and vehicle control
-
Appropriately sized syringes (e.g., 1 ml)
-
Sterile needles (25-30 gauge)
-
70% Ethanol or other skin disinfectant
-
Gauze or cotton swabs
-
Animal scale
Procedure:
-
Weigh the Animal: Accurately weigh the animal to calculate the precise injection volume.
-
Prepare the Syringe: Draw the calculated volume of this compound or vehicle solution into the syringe. Ensure there are no air bubbles. Use a new needle for each animal.[12]
-
Restrain the Animal: Gently but firmly restrain the animal. For a mouse or rat, this involves securing the loose skin over the shoulders. Turn the animal so its abdomen is facing upwards and tilt the head downwards at a slight angle. This helps to move the abdominal organs away from the injection site.[12]
-
Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum on the left side and the bladder in the midline.[12]
-
Disinfect the Area: Wipe the injection site with an alcohol-soaked gauze pad.[12]
-
Perform the Injection: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[12]
-
Aspirate Gently: Briefly pull back on the plunger to ensure the needle has not entered a blood vessel (no blood) or an organ (no colored fluid).
-
Inject the Solution: If aspiration is clear, slowly and steadily depress the plunger to administer the full volume.
-
Withdraw and Monitor: Withdraw the needle smoothly and return the animal to its cage. Observe the animal for a few minutes for any immediate adverse reactions.
Visualizations
Caption: Mechanism of this compound as an OX1 receptor antagonist.
Caption: General workflow for an in vivo experiment using this compound.
References
- 1. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]
- 2. This compound, an orexin receptor 1 antagonist, decreased seizure and anxiety in pentylenetetrazol-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajmb.org [ajmb.org]
- 4. Orexin-1 Receptor Antagonist this compound Enhances Formalin-Induced Nociceptive Behaviors in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB 334867 | OX1 Receptors | Tocris Bioscience [tocris.com]
- 6. Hydrolytic instability of the important orexin 1 receptor antagonist this compound: possible confounding effects on in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Orexin-1 and orexin-2 receptor antagonists reduce ethanol self-administration in high-drinking rodent models [frontiersin.org]
- 8. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Orexin-1 receptor antagonist this compound decreases sympathetic responses to a moderate dose of methamphetamine and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uac.arizona.edu [uac.arizona.edu]
Application Notes: Preparing SB-334867 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of SB-334867 using dimethyl sulfoxide (DMSO) as a solvent. This compound is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R), making it a critical tool in neuroscience and pharmacology research.[1][2] Proper preparation of stock solutions is essential for ensuring experimental reproducibility and accuracy. This document outlines the chemical properties of this compound, a step-by-step protocol for solubilization, and recommendations for storage to maintain compound integrity.
Chemical and Physical Properties
This compound, with the chemical name N-(2-Methyl-6-benzoxazolyl)-N'-1,5-naphthyridin-4-yl urea, is a small molecule inhibitor widely used to investigate the physiological roles of the orexin system. Its consistent characterization is fundamental for its use in research.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃N₅O₂ | [1] |
| Molecular Weight | 319.32 g/mol | [1] |
| CAS Number | 792173-99-0 | [1] |
| Purity | ≥98% (HPLC) | |
| Appearance | Crystalline solid | [3] |
| Mechanism of Action | Selective Orexin-1 (OX₁) Receptor Antagonist | [4][5] |
| Selectivity | ~50-fold selective for OX₁ over OX₂ | [1][2] |
| Potency (pKb) | 7.2 for human OX₁ | [1] |
Solubility and Storage
The solubility and stability of this compound are critical for its effective use in experiments. DMSO is the recommended solvent for preparing high-concentration stock solutions.
| Parameter | Recommendation | Reference |
| Solubility in DMSO | Up to 100 mM. Some vendors report up to 197 mM (63 mg/mL). | [1][4] |
| Solubility in Ethanol | Up to 10 mM with gentle warming. | [1] |
| Solid Storage | Store at room temperature (desiccate) or at -20°C for long-term (3 years). | [1][4] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 1 year. | [1][4][6] |
| Handling Notes | Use fresh DMSO as absorbed moisture can reduce solubility. Gentle warming can aid dissolution. Avoid repeated freeze-thaw cycles. | [4] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heating block (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin contact and inhalation.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before use.
Protocol for Preparing a 100 mM Stock Solution
This protocol provides a method for preparing a high-concentration stock solution that can be diluted to working concentrations for various experimental needs.
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh 31.93 mg.
-
Solvent Addition: Add the calculated volume of fresh, high-purity DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution in a water bath (37°C) for 5-10 minutes to aid dissolution.
-
Verification: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[4]
-
Storage: Store the aliquots upright at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1][4]
Stock Solution Calculation Examples
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
| Desired Concentration | Mass for 1 mL Stock | Mass for 5 mL Stock |
| 10 mM | 3.19 mg | 15.97 mg |
| 50 mM | 15.97 mg | 79.83 mg |
| 100 mM | 31.93 mg | 159.65 mg |
Protocol for Preparing Working Solutions
For most in vitro cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.[7]
-
Thawing: Remove one aliquot of the frozen this compound stock solution from the freezer and thaw it completely at room temperature.
-
Pre-use Check: Vortex the thawed solution gently and inspect for any precipitation. If precipitate is present, warm the tube briefly to redissolve.[1]
-
Dilution: Perform serial dilutions of the high-concentration stock solution into the appropriate aqueous buffer or cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration remains at a non-toxic level.
Mechanism of Action and Experimental Workflow
This compound selectively blocks the OX1 receptor, a G-protein-coupled receptor (GPCR).[8][9] Orexin-A binding to OX1R typically activates the Gq protein, which in turn stimulates phospholipase C (PLC).[8][10] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[8][11] By antagonizing OX1R, this compound inhibits these downstream signaling events.
Caption: Orexin-1 receptor signaling pathway and inhibition by this compound.
Caption: Experimental workflow for preparing this compound stock solutions.
References
- 1. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry and Biology of Orexin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-334867 Vehicle Solutions in In Vivo Experiments
These application notes provide detailed information and protocols for the preparation and use of SB-334867, a selective orexin-1 receptor (OX1R) antagonist, in in vivo research. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent and selective non-peptide antagonist of the orexin-1 receptor.[1] Orexin-A and Orexin-B are neuropeptides that regulate various physiological functions, including sleep-wake cycles, feeding behavior, and reward pathways, by activating the G-protein coupled receptors OX1R and OX2R.[2] this compound has been instrumental in elucidating the specific roles of the OX1R in these processes.[3] Due to its hydrophobic nature, careful consideration must be given to the selection of an appropriate vehicle for in vivo administration to ensure solubility, stability, and bioavailability.
Orexin Signaling Pathway and Mechanism of Action of this compound
Orexin receptors are G-protein coupled receptors. OX1R is coupled to the Gq/11 class of G-proteins.[4][5] Upon binding of orexin-A, OX1R activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[6] This signaling cascade results in an increase in intracellular calcium levels, which is a hallmark of orexin action.[2][5] this compound acts as a competitive antagonist at the OX1R, blocking the binding of orexin-A and thereby inhibiting this downstream signaling cascade.
Vehicle Solutions for this compound
The selection of an appropriate vehicle is critical for the successful in vivo administration of the hydrophobic compound this compound. The choice of vehicle depends on the route of administration, the desired concentration, and potential toxicities of the solvents. Below is a comparison of commonly used vehicle solutions.
| Vehicle Composition | Route of Administration | Preparation Notes | Rationale and Considerations |
| DMSO and Saline | Intraperitoneal (i.p.) | Dissolve this compound in a small volume of DMSO (e.g., three drops), then dilute with 0.9% saline to the final volume. The final DMSO concentration should be kept low (e.g., 0.1%) to minimize toxicity.[7] | Rationale: Simple to prepare and suitable for compounds soluble in DMSO. Considerations: this compound may precipitate upon dilution with saline. The final DMSO concentration must be carefully controlled to avoid inflammatory responses and other toxic effects. A vehicle-only control group is essential.[7][8] |
| DMSO and Artificial Cerebrospinal Fluid (aCSF) | Intracerebroventricular (i.c.v.), i.p. | Dissolve this compound in a minimal amount of DMSO (e.g., to make a 1% DMSO final concentration) and then dilute with aCSF (pH 7.4).[9][10] The solution can be portioned and stored at -20°C.[9] | Rationale: aCSF is an isotonic solution that is well-tolerated for direct central nervous system administration. Considerations: Primarily used for i.c.v. injections to ensure compatibility with the brain environment. The low DMSO concentration is crucial to prevent neurotoxicity.[9][11] |
| DMSO, HCl, and 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Intraperitoneal (i.p.) | Dissolve this compound (e.g., 10 mg) in DMSO (e.g., 40 µl), followed by the addition of 1M HCl (e.g., 60 µl) and 10% HP-β-CD in saline (e.g., 900 µl). This should result in a clear solution.[12] | Rationale: Cyclodextrins are used to enhance the solubility of hydrophobic drugs by forming inclusion complexes.[13][14] This formulation is designed to achieve a higher concentration of this compound in a solution suitable for systemic administration. Considerations: The preparation is more complex. The pH of the final solution should be checked. The use of HCl aids in the initial dissolution. |
| DMSO and 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water/Saline | Intraperitoneal (i.p.) | Dissolve this compound in DMSO (e.g., 2% final concentration) and then dilute with a solution of 10% HP-β-CD in sterile water.[15] | Rationale: This is another cyclodextrin-based formulation to improve solubility for systemic injections.[16] Considerations: The concentrations of both DMSO and HP-β-CD should be optimized to ensure solubility without causing adverse effects. |
| Saline with 25% Cyclodextrin and 5% DMSO | Intraperitoneal (i.p.) | Prepare a vehicle solution of 25% (w/v) cyclodextrin in saline and 5% (v/v) DMSO. Dissolve this compound in this vehicle.[17] | Rationale: A higher concentration of cyclodextrin is used to maximize the solubilization of this compound. Considerations: The viscosity of the solution may be higher. The potential for vehicle-induced effects should be carefully evaluated in control animals. |
Quantitative Data from In Vivo Studies
The following table summarizes key quantitative data from various in vivo studies using this compound.
| Species | Dose | Route of Admin. | Vehicle | Key Findings |
| Rat | 10, 30 mg/kg | i.p. | 2% DMSO, 10% HP-β-CD in sterile water | Reduced trial execution rate and increased trial omissions in a stop-signal task at 30 mg/kg.[15] |
| Rat | 10 mg/kg | i.p. | 4% DMSO, 6% 1M HCl, 90% of 10% HP-β-CD in saline | Attenuated increases in body temperature and mean arterial pressure evoked by a moderate dose of methamphetamine.[12] |
| Mouse | 20 mg/kg | i.p. | 0.1% DMSO in 0.9% saline | Inhibited the acquisition of morphine-induced sensitization to locomotor activity.[7] |
| Rat | 20 mg/kg | i.p. | 1% DMSO in artificial Cerebrospinal Fluid (aCSF) | Long-term administration enhanced formalin-induced nociceptive behaviors in the interphase and phase II.[9][10] |
| Rat | 2.5, 5, 10 µ g/rat | i.c.v. | Not specified, likely aCSF | Dose-dependently decreased seizure stages and prolonged latency in PTZ-kindled rats, with the 10 µ g/rat dose being most effective.[11] |
| Rat | 3, 10, 30 mg/kg | i.p. | Not specified | Reduced food intake at 30 mg/kg by enhancing behavioral satiety.[1] |
| Rat | 0.5, 5, 50 nmol | i.c.v. | Not specified, likely aCSF | Attenuated morphine-induced analgesia in the formalin test in a dose-dependent manner.[18] |
Experimental Protocols
Protocol 1: Preparation of this compound in DMSO and Saline (for i.p. injection)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of sterile DMSO to the tube (e.g., for a 20 mg/kg dose in a mouse with a 10 ml/kg injection volume, you might dissolve 2 mg of this compound in 1 µl of DMSO).
-
Vortex briefly to dissolve the powder completely.
-
Slowly add sterile 0.9% saline to the desired final volume while vortexing to prevent precipitation. The final concentration of DMSO should not exceed 0.1% if possible.[7]
-
Visually inspect the solution for any precipitates. If precipitation occurs, this vehicle may not be suitable for the desired concentration.
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline.
-
Use the solution immediately after preparation.
Protocol 2: Preparation of this compound with HP-β-Cyclodextrin (for i.p. injection)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
1M Hydrochloric acid (HCl), sterile
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile tubes
-
Pipettors and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in sterile 0.9% saline. Ensure it is fully dissolved.
-
Weigh the required amount of this compound. For a 10 mg/ml stock solution, weigh 10 mg of this compound into a sterile tube.[12]
-
Add 40 µl of DMSO to the this compound powder and vortex to dissolve.[12]
-
Add 60 µl of 1M HCl and vortex.[12]
-
Add 900 µl of the 10% HP-β-CD solution and vortex thoroughly until a clear solution is formed.[12]
-
The final concentration of this stock solution will be 10 mg/ml. Dilute as needed with the vehicle for the desired final injection concentration.
-
Prepare a vehicle control solution using the same procedure but without adding this compound.
-
Administer the solution shortly after preparation.
Protocol 3: In Vivo Administration
The following diagrams illustrate a typical workflow for intraperitoneal and intracerebroventricular injections.
Intraperitoneal (i.p.) Injection:
-
Accurately weigh the animal to calculate the correct injection volume.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, appropriate handling techniques should be used to minimize stress.
-
Insert a 25-27 gauge needle at a shallow angle into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Intracerebroventricular (i.c.v.) Injection: Note: This procedure requires prior stereotaxic surgery to implant a guide cannula.
-
Handle the animal gently to minimize stress.
-
Remove the dummy cannula from the guide cannula.
-
Load a microinjection syringe with the this compound solution (typically in aCSF).
-
Insert the injection cannula into the guide cannula, ensuring it extends to the desired depth in the ventricle.
-
Infuse the solution slowly over a predetermined period (e.g., 1-2 minutes).
-
Leave the injector in place for a short period (e.g., 1 minute) to allow for diffusion and prevent backflow.
-
Slowly withdraw the injector and replace the dummy cannula.
-
Return the animal to its home cage and monitor its behavior.
Conclusion
The successful use of this compound in in vivo experiments is highly dependent on the appropriate choice and preparation of the vehicle solution. Researchers should carefully consider the experimental paradigm, including the route of administration and required dosage, when selecting a vehicle. The protocols and data provided in these application notes offer a comprehensive guide to aid in the effective design and execution of such studies. Always include a vehicle-treated control group in your experimental design to account for any effects of the vehicle itself.
References
- 1. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erepo.uef.fi [erepo.uef.fi]
- 5. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 7. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Orexin-1 Receptor Antagonist this compound Enhances Formalin-Induced Nociceptive Behaviors in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajmb.org [ajmb.org]
- 11. This compound, an orexin receptor 1 antagonist, decreased seizure and anxiety in pentylenetetrazol-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Orexin-1 receptor antagonist this compound decreases sympathetic responses to a moderate dose of methamphetamine and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta-Cyclodextrin As An Excipient In Drug Formulation | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The orexin-1 receptor antagonist this compound reduces motivation, but not inhibitory control, in a rat stop signal task - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The potential use of cyclodextrins in parenteral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Orexin receptor type-1 antagonist this compound decreases morphine-induced antinociceptive effect in formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Testing Using SB-334867
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SB-334867, a selective Orexin-1 receptor (OX1R) antagonist, in various behavioral testing paradigms. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in investigating the role of the orexin system in a range of behaviors, including anxiety, addiction, and feeding.
Introduction to this compound
This compound is the first non-peptide, selective antagonist for the Orexin-1 receptor, making it a critical tool for elucidating the physiological functions of the orexin system.[1][2] The orexin neuropeptides, Orexin-A and Orexin-B, are produced in the lateral hypothalamus and are involved in regulating diverse processes such as sleep-wake cycles, feeding, reward-seeking behaviors, and stress responses.[3][4][5] this compound's selectivity for OX1R allows for the specific investigation of this receptor's role in mediating the effects of orexins.
Mechanism of Action and Signaling Pathway
The Orexin-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq subclass of heterotrimeric G-proteins.[3][6] Upon binding of its endogenous ligand, Orexin-A, the OX1R activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability and neurotransmitter release.[3][6][7]
Behavioral Testing Paradigms: Application Notes and Protocols
This compound has been instrumental in defining the role of OX1R in various behavioral domains. Below are detailed protocols and data summaries for key applications.
Anxiety-Like Behaviors
Application Note: The orexin system is implicated in the modulation of stress and anxiety. This compound can be used to investigate the anxiolytic potential of blocking OX1R signaling, particularly in models of heightened anxiety.[8][9] Studies suggest that while this compound may not alter basal anxiety levels, it can reduce anxiety-like behaviors in response to specific stressors like predator odor.[8][9]
Experimental Protocol: Cat Odor-Induced Anxiety Test [8]
-
Animals: Male Wistar rats.
-
Drug Preparation and Administration: Dissolve this compound in a suitable vehicle. Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to the behavioral test. A vehicle control group should be included.
-
Apparatus: A test arena with a hiding place and an area for exposure to cat odor.
-
Procedure:
-
Acclimate the rats to the testing room.
-
Administer this compound or vehicle.
-
Place the rat in the test arena containing a cloth with cat odor.
-
Record behaviors such as time spent hiding and frequency of approaching the cat odor source for a defined period.
-
-
Data Analysis: Analyze the recorded behaviors to assess anxiety-like responses. Additionally, c-Fos expression in brain regions like the paraventricular hypothalamus (PVN) and dorsal premammillary nucleus (PMd) can be measured as a marker of neuronal activation.[8]
Quantitative Data Summary: Anxiety-Like Behavior
| Behavioral Paradigm | Species | This compound Dose (Route) | Key Findings | Reference |
| Cat Odor Exposure | Rat | 10 mg/kg (i.p.) | Increased approach scores towards cat odor; Decreased c-Fos expression in PVN and PMd. | [8] |
| Elevated Plus-Maze | Mouse | 3-30 mg/kg | No significant effect on open arm exploration in either maze-naïve or maze-experienced mice. | [9] |
| Stress-Induced Hyperthermia | Rat | 10 mg/kg (i.p.) | Attenuated increases in body temperature and heart rate associated with the stress of an i.p. injection. | [10] |
Addiction and Reward-Seeking Behaviors
Application Note: The orexin system, particularly through OX1R, plays a significant role in motivation and reward-seeking for drugs of abuse and palatable foods.[11][12][13] this compound has been shown to reduce the reinforcing effects of various substances, including opioids, stimulants, and alcohol, as well as decrease motivation for palatable food.[4][11][12][13][14]
Experimental Protocol: Cocaine Self-Administration and Reinstatement [7][12]
-
Animals: Rats or mice with indwelling intravenous catheters.
-
Drug Preparation and Administration: Prepare this compound for systemic (i.p.) or intracranial microinjection into specific brain regions like the ventral tegmental area (VTA) or central amygdala (CeA).[7][12]
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and cue lights.
-
Procedure:
-
Acquisition: Train animals to self-administer cocaine by pressing an active lever, which delivers a drug infusion and a paired cue light. The inactive lever has no consequences.
-
Extinction: Replace cocaine with saline. Lever presses no longer result in drug infusion.
-
Reinstatement: After extinction, test for reinstatement of drug-seeking behavior triggered by cues (e.g., cue light), context, or a priming injection of the drug. Administer this compound prior to reinstatement tests.
-
-
Data Analysis: Measure the number of active and inactive lever presses during acquisition, extinction, and reinstatement phases.
Quantitative Data Summary: Addiction-Related Behaviors
| Behavioral Paradigm | Substance | Species | This compound Dose (Route) | Key Findings | Reference |
| Cocaine Self-Administration | Cocaine | Rat | Not specified | Decreases cocaine self-administration. | [7] |
| Conditioned Reinstatement | Cocaine | Rat | Not specified | Attenuates conditioned cocaine seeking elicited by a drug-associated context. | [7][12] |
| Nicotine Self-Administration | Nicotine | Rat | Not specified | Decreases nicotine self-administration. | [4][7] |
| Opioid Self-Administration | Oxycodone | Not specified | Systemic | Significantly reduced oxycodone self-administration. | [12] |
| Opioid Seeking | Heroin | Not specified | Not specified | Attenuated reinstatement of heroin-seeking behavior elicited by discrete cues. | [12] |
| Alcohol Relapse Drinking | Alcohol | Rat (P rats) | 10 or 20 mg/kg | Prevented the increase in alcohol consumption in the first session of relapse drinking. | [14] |
| Morphine-Induced Sensitization | Morphine | Mouse | 20 mg/kg (i.p.) | Inhibited the acquisition of morphine-induced locomotor sensitization. | [15][16] |
Feeding and Satiety
Application Note: Orexin-A is a potent stimulator of food intake. This compound can be used to investigate the role of OX1R in feeding behavior, particularly in the context of palatable food consumption and the transition to satiety.[17][18][19] Systemic administration of this compound has been shown to reduce food intake and promote the natural sequence of behaviors associated with satiety.[17][19]
Experimental Protocol: Behavioral Satiety Sequence (BSS) [17][19]
-
Animals: Male rats.
-
Drug Preparation and Administration: Administer this compound (e.g., 10 and 30 mg/kg, i.p.) prior to the presentation of food.
-
Apparatus: Home-cage environment with continuous monitoring capabilities.
-
Procedure:
-
Present rats with a palatable mash.
-
Continuously monitor and score behaviors (e.g., eating, grooming, locomotion, rearing, resting) for a 1-hour test period.
-
-
Data Analysis: Analyze the total food intake and the temporal sequence of behaviors. A normal BSS involves a transition from feeding to active behaviors (like grooming) and finally to resting.
Quantitative Data Summary: Feeding Behavior
| Behavioral Paradigm | Species | This compound Dose (Route) | Key Findings | Reference |
| Palatable Mash Intake | Rat | 30 mg/kg (i.p.) | Dose-dependently inhibited food intake (approx. 40% suppression at 30 mg/kg). | [17] |
| Behavioral Satiety Sequence | Rat | 30 mg/kg (i.p.) | Decreased duration of feeding and grooming, and accelerated the transition from eating to resting. | [17][19] |
| Body Weight | Rat | 30 mg/kg (i.p.) | Produced a significant weight loss in the 24-hour period following injection. | [17] |
Experimental Workflow
The following diagram illustrates a general workflow for conducting behavioral experiments with this compound.
References
- 1. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin - Wikipedia [en.wikipedia.org]
- 5. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The orexin-1 receptor antagonist this compound decreases anxiety-like behavior and c-Fos expression in the hypothalamus of rats exposed to cat odor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orexin-1 receptor antagonism fails to reduce anxiety-like behaviour in either plus-maze-naïve or plus-maze-experienced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Orexin-1 receptor antagonist this compound decreases sympathetic responses to a moderate dose of methamphetamine and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Persistent effects of the orexin-1 receptor antagonist this compound on motivation for the fast acting opioid remifentanil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Understanding the Role of Orexin Neuropeptides in Drug Addiction: Preclinical Studies and Translational Value [frontiersin.org]
- 13. The orexin-1 receptor antagonist this compound reduces motivation, but not inhibitory control, in a rat stop signal task - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Orexin-1 Receptor Antagonist this compound Reduces Alcohol Relapse Drinking, but not Alcohol-Seeking, in Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Differential effects of the selective orexin-1 receptor antagonist this compound and lithium chloride on the behavioural satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of SB-334867 in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SB-334867, a selective orexin-1 receptor (OX1R) antagonist, in conditioned place preference (CPP) studies. This document outlines the mechanism of action of this compound, detailed experimental protocols for its use in CPP paradigms, and a summary of key quantitative data from preclinical studies.
Introduction
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), plays a critical role in regulating various physiological functions, including wakefulness, feeding behavior, and reward processing.[1][2][3][4] Emerging evidence strongly implicates the orexin system, particularly the OX1R, in the neurobiology of addiction.[1][5] this compound is a potent and selective antagonist of the OX1R, making it an invaluable pharmacological tool to investigate the role of orexin signaling in the rewarding and reinforcing effects of drugs of abuse.[5][6] The conditioned place preference (CPP) paradigm is a standard preclinical model used to assess the motivational properties of drugs and other stimuli.[7][8][9] By pairing a specific environment with drug administration, researchers can measure the development of a preference for that environment, which is indicative of the drug's rewarding effects.[8][10] The use of this compound in CPP studies allows for the elucidation of the orexin system's involvement in drug-seeking and relapse behaviors.
Mechanism of Action
Orexin neurons originating in the lateral hypothalamus project to key areas of the brain's reward circuitry, including the ventral tegmental area (VTA).[11][12] Within the VTA, orexin-A, acting on OX1Rs, potentiates the activity of dopamine neurons, which are central to the reinforcing effects of most drugs of abuse.[6][12][13] this compound competitively binds to and blocks the OX1R, thereby attenuating the downstream signaling cascades initiated by orexin-A. This action is believed to reduce the rewarding properties of addictive substances by diminishing their ability to hijack the brain's natural reward pathways.[12][13] Studies have shown that this compound can reduce the acquisition and expression of CPP induced by various drugs, including psychostimulants and opioids.[11][14]
Data Presentation: Efficacy of this compound in CPP Studies
The following table summarizes the quantitative data from various studies investigating the effects of this compound on conditioned place preference for different drugs of abuse.
| Drug of Abuse | Animal Model | This compound Dose (mg/kg) | Route of Administration | Effect on CPP | Reference |
| Amphetamine | Rat | Not specified | Not specified | Blocked expression | [14] |
| Cocaine | Rat | 30 | i.p. | Blocked preference | [15] |
| Cocaine | Mouse | 1 | i.p. | Attenuated sleep-deprivation enhanced preference | [16] |
| Morphine | Rat | Not specified | Not specified | Attenuated expression | [12] |
| Morphine | Mouse | Not specified | Not specified | Reduced rewarding effect | [11] |
| Nicotine | Rat | Not specified | Not specified | Reduced self-administration (related paradigm) | [2] |
| Ethanol | Rat | 10, 20 | i.p. | Prevented increase in responding under relapse conditions | [17] |
Experimental Protocols
This section provides a detailed methodology for a typical conditioned place preference study involving this compound.
Animals
-
Species: Male Swiss mice or Wistar/Sprague Dawley rats are commonly used.[11][15]
-
Housing: Animals should be housed in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Habituation: Animals should be handled for several days prior to the start of the experiment to minimize stress.
Apparatus
-
A standard three-compartment CPP apparatus is used.[8] The two larger outer compartments should have distinct visual and tactile cues (e.g., different wall colors, floor textures), while the smaller central compartment is neutral.[8] The compartments are connected by removable guillotine doors.
Drug Preparation
-
This compound: Dissolve in a vehicle such as a mixture of dimethyl sulfoxide (DMSO) and saline.[11] The final concentration of DMSO should be low (e.g., 0.1%).
-
Drug of Abuse: The drug of interest (e.g., morphine, cocaine) should be dissolved in sterile 0.9% saline.
-
Administration: All injections are typically administered intraperitoneally (i.p.).[11][15]
Experimental Procedure
The CPP protocol consists of three main phases: pre-conditioning, conditioning, and post-conditioning (test).
-
On Day 1, place each animal in the central compartment of the CPP apparatus with the doors to the outer compartments open.
-
Allow the animal to freely explore all three compartments for a set period (e.g., 15-20 minutes).
-
Record the time spent in each compartment.
-
Animals showing a strong unconditioned preference or aversion for one of the compartments (e.g., spending >67% or <33% of the time in one compartment) may be excluded from the study.[7]
This phase typically lasts for 6-8 days and involves alternating injections of the drug of abuse and vehicle, paired with confinement to one of the outer compartments.
-
Drug Conditioning Days:
-
Administer the drug of abuse (e.g., morphine 10 mg/kg, i.p.).[11]
-
Immediately confine the animal to one of the outer compartments (the "drug-paired" compartment) for a set duration (e.g., 30-45 minutes). The assignment of the drug-paired compartment should be counterbalanced across animals.
-
-
Vehicle Conditioning Days:
-
Administer the vehicle (e.g., saline, i.p.).
-
Immediately confine the animal to the opposite outer compartment (the "vehicle-paired" compartment) for the same duration as the drug conditioning sessions.
-
-
This compound Treatment:
-
To test the effect of this compound on the acquisition of CPP, administer this compound (e.g., 10, 20, or 30 mg/kg, i.p.) a set time (e.g., 30 minutes) before the administration of the drug of abuse on each drug conditioning day.
-
To test the effect on the expression of CPP, administer this compound prior to the post-conditioning test session only.
-
-
On the day after the final conditioning session, place the animal in the central compartment with the doors to the outer compartments open (in a drug-free state).
-
Allow the animal to freely explore all three compartments for the same duration as the pre-conditioning session.
-
Record the time spent in each compartment.
-
A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline and/or the time spent in the vehicle-paired compartment indicates the development of a conditioned place preference.
Data Analysis
-
The primary dependent variable is the time spent in the drug-paired compartment.
-
A preference score can be calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment.
-
Statistical analysis is typically performed using t-tests or ANOVA to compare the preference scores between treatment groups.
Mandatory Visualizations
References
- 1. Persistent effects of the orexin-1 receptor antagonist this compound on motivation for the fast acting opioid remifentanil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin - Wikipedia [en.wikipedia.org]
- 3. ajmb.org [ajmb.org]
- 4. Orexin-1 Receptor Antagonist this compound Enhances Formalin-Induced Nociceptive Behaviors in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of lateral hypothalamic orexin neurons in reward processing and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orexin-1 receptor antagonist this compound reduces the acquisition and expression of cocaine-conditioned reinforcement and the expression of amphetamine-conditioned reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of orexin/hypocretin in reward-seeking and addiction: implications for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sleep Deprivation Enhances Cocaine Conditioned Place Preference in an Orexin Receptor-Modulated Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Application Notes and Protocols for SB-334867 in Self-Administration Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SB-334867, a selective orexin-1 receptor (OX1R) antagonist, in preclinical self-administration experiments. The orexin system is critically involved in regulating reward-seeking behaviors, making OX1R an attractive therapeutic target for substance use disorders.[1][2][3] this compound is a widely used tool compound to investigate the role of the orexin system in addiction-related behaviors.[1]
Mechanism of Action
This compound acts as a selective antagonist at the orexin-1 receptor.[3][4][5] The orexin neuropeptides, orexin-A and orexin-B, are produced in the lateral hypothalamus and play a crucial role in regulating arousal, motivation, and reward.[3][4][6] Orexin-A binds to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R.[4] By blocking OX1R, this compound attenuates the effects of orexin-A, thereby reducing motivated responding for drugs of abuse and other rewards.[1][3][7] This compound has been shown to be effective in reducing the self-administration of opioids, stimulants, and alcohol in animal models.[1][3][7][8][9][10][11]
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of this compound on drug self-administration and related behaviors.
Table 1: Effect of Systemic this compound on Opioid Self-Administration in Rats
| Dose (mg/kg, i.p.) | Drug | Schedule of Reinforcement | Effect on Active Lever Presses/Intake | Reinstatement | Reference |
| 30 | Remifentanil | Behavioral Economics | Decreased motivation (increased α) | Attenuated cued reinstatement | [1] |
| 30 | Remifentanil | Behavioral Economics | Reduced free consumption at null cost (Q₀) at 0.5h | Not Applicable | [1] |
Table 2: Effect of Systemic this compound on Psychostimulant Self-Administration in Rats
| Dose (mg/kg, i.p.) | Drug | Schedule of Reinforcement | Effect on Active Lever Presses/Intake | Reinstatement | Reference |
| 30 | Cocaine | Progressive Ratio | Reduced breakpoints | Not Reported | [10] |
| 10, 30 | Cocaine | Conditioned Reinforcement | Reduced active lever pressing | Not Applicable | [7] |
| 10, 20 | Amphetamine | Conditioned Place Preference | Blocked expression | Not Applicable | [7] |
Table 3: Effect of Systemic this compound on Ethanol Self-Administration in Rats
| Dose (mg/kg, i.p.) | Strain of Rat | Schedule of Reinforcement | Effect on Ethanol Intake/Responding | Reinstatement | Reference |
| 10, 20 | Alcohol-Preferring (P) | Fixed Ratio 5 | Prevented increase in responding during relapse | Did not alter context-induced seeking (PSR) | [8][9][11] |
| 10, 15, 20 | Long-Evans | Operant Self-Administration | Decreased responding | Decreased yohimbine-induced reinstatement | [12] |
| 10, 30 | Alcohol-Preferring (P) | 2-Bottle Choice | Reduced ethanol intake | Not Applicable | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in a self-administration paradigm.
Protocol 1: Intravenous Self-Administration in Rats
Objective: To assess the effect of this compound on the reinforcing properties of a drug of abuse (e.g., remifentanil, cocaine).
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Standard operant conditioning chambers equipped with two levers, a cue light, a tone generator, and an infusion pump.
-
This compound
-
Vehicle (e.g., 20% cyclodextrin in saline)
-
Drug for self-administration (e.g., remifentanil hydrochloride, cocaine hydrochloride)
-
Intravenous catheters and surgical supplies
Procedure:
-
Catheter Implantation: Surgically implant a chronic indwelling intravenous catheter into the jugular vein of each rat under anesthesia. Allow rats to recover for at least 5-7 days.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
A response on the "active" lever results in an intravenous infusion of the drug, paired with a cue light and tone presentation.
-
A response on the "inactive" lever has no programmed consequence.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Administration:
-
Systemic Administration: Dissolve this compound in the vehicle. Administer the desired dose (e.g., 10, 20, or 30 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the self-administration session.[1][8][9][11][12][14] A within-subjects design where each animal receives all treatments (vehicle and different doses of this compound) in a counterbalanced order is recommended.
-
Intracranial Administration: For site-specific effects, this compound can be microinjected directly into a brain region of interest (e.g., ventral tegmental area, ventral pallidum).[1][2] This requires prior stereotaxic surgery to implant guide cannulae.
-
-
Data Collection and Analysis: Record the number of active and inactive lever presses, and the number of drug infusions. Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of this compound to vehicle treatment.
Protocol 2: Reinstatement of Drug-Seeking Behavior
Objective: To evaluate the effect of this compound on the reinstatement of drug-seeking behavior elicited by cues or stress.
Procedure:
-
Acquisition and Extinction: Following the acquisition phase as described in Protocol 1, extinguish the drug-seeking behavior by removing the drug reinforcement. Responses on the active lever no longer result in a drug infusion but may still present the conditioned cues. Continue extinction sessions until responding on the active lever is significantly reduced (e.g., less than 25% of the average of the last three acquisition days).
-
Reinstatement Test:
-
Administer this compound or vehicle as described above.
-
Induce reinstatement of drug-seeking by:
-
Cue-induced reinstatement: Presenting the drug-associated cues (light and tone) contingent on an active lever press, without drug delivery.
-
Stress-induced reinstatement: Administering a stressor, such as yohimbine (a pharmacological stressor), prior to the session.[12]
-
-
-
Data Collection and Analysis: Measure the number of active and inactive lever presses during the reinstatement session. Compare responding between the this compound and vehicle groups to determine if the compound attenuates reinstatement.
Visualizations
Orexin Signaling Pathway in Reward
Caption: Orexin signaling pathway in the mesolimbic reward system and the site of action for this compound.
Experimental Workflow for a Self-Administration Study
References
- 1. Persistent effects of the orexin-1 receptor antagonist this compound on motivation for the fast acting opioid remifentanil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orexin-1 receptor antagonist this compound reduces motivation, but not inhibitory control, in a rat stop signal task - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Orexin receptor antagonists as therapeutic agents for insomnia [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. Orexin-1 receptor antagonist this compound reduces the acquisition and expression of cocaine-conditioned reinforcement and the expression of amphetamine-conditioned reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. The Orexin-1 Receptor Antagonist this compound Reduces Alcohol Relapse Drinking, but not Alcohol-Seeking, in Alcohol-Preferring (P) Rats [scholarworks.indianapolis.iu.edu]
- 10. The hypocretin–orexin system regulates cocaine self-administration via actions on the mesolimbic dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Orexin-1 Receptor Antagonist this compound Reduces Alcohol Relapse Drinking, but not Alcohol-Seeking, in Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Orexin-1 and orexin-2 receptor antagonists reduce ethanol self-administration in high-drinking rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Orexin-1 receptor antagonist this compound decreases sympathetic responses to a moderate dose of methamphetamine and stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with SB-334867
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-334867 is a non-peptide, selective antagonist of the orexin-1 receptor (OX1R), exhibiting approximately 50-fold greater affinity for OX1R over the orexin-2 receptor (OX2R).[1] This selectivity makes it a valuable pharmacological tool for investigating the physiological roles of the orexin system, which is implicated in a variety of functions including sleep-wake cycles, appetite, and addiction.[1][2] These application notes provide detailed protocols for the use of this compound in electrophysiological studies, with a focus on whole-cell patch-clamp recordings.
Important Considerations: The hydrochloride salt of this compound has been shown to be hydrolytically unstable in solution and as a solid.[3] Therefore, it is crucial to prepare fresh stock solutions for each experiment and to handle the compound with care to avoid degradation, which can lead to confounding results.[3]
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species | Preparation | Reference |
| pKi | 7.17 ± 0.04 | Human | Recombinant CHO cells expressing OX1R | [1] |
| pKB vs. Orexin-A | 7.27 ± 0.04 | Human | Recombinant CHO cells expressing OX1R | [4] |
| pKB vs. Orexin-B | 7.23 ± 0.03 | Human | Recombinant CHO cells expressing OX1R | [4] |
| Inhibition of Orexin-A (10 nM) induced Ca2+ response at 10 µM | 32.7 ± 1.9 % | Human | Recombinant CHO cells expressing OX2R | [4] |
| Inhibition of Orexin-B (10 nM) induced Ca2+ response at 10 µM | 22.0 ± 4.0 % | Human | Recombinant CHO cells expressing OX2R | [1] |
| Effective in vivo dose (behavioral) | 3-30 mg/kg (i.p.) | Rat | In vivo behavioral studies | [2] |
| Effective in vivo dose (electrophysiology) | 2 mg/kg (i.v.) | Rat | In vivo single-unit recordings | [5] |
Signaling Pathway
The orexin-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq subtype.[6] Upon activation by its endogenous ligands, orexin-A or orexin-B, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the modulation of various ion channels and neuronal excitability.[6][7][8]
Experimental Protocols
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is a general guideline and may require optimization for specific brain regions and neuronal populations. It is adapted from standard protocols for whole-cell patch-clamp electrophysiology.[9][10][11][12]
1. Slice Preparation
-
Animal: Male Sprague-Dawley rats or C57BL/6 mice (age-dependent on the experimental question).
-
Anesthesia: Anesthetize the animal with isoflurane or a combination of ketamine/xylazine.
-
Perfusion: Perform transcardial perfusion with ice-cold, carbogenated (95% O₂, 5% CO₂) NMDG-based artificial cerebrospinal fluid (aCSF) to improve slice health.[13]
-
NMDG-aCSF Composition (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, and 10 MgSO₄. Adjust pH to 7.3-7.4 with hydrochloric acid.[13]
-
-
Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold NMDG-aCSF. Cut coronal or sagittal slices (250-350 µm) using a vibratome.
-
Recovery: Transfer slices to a recovery chamber containing NMDG-aCSF at 32-34°C for 10-15 minutes. Then, transfer to a holding chamber with standard aCSF at room temperature for at least 1 hour before recording.
-
Standard aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 5 HEPES, 2 CaCl₂, and 2 MgSO₄. Ensure continuous carbogenation.[14]
-
2. Recording Setup
-
Microscope: Upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Chamber: Submerged recording chamber continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Intracellular Solution (example for K-gluconate based):
-
Composition (in mM): 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 phosphocreatine, 4 MgATP, and 0.3 Na₂-GTP. Adjust pH to 7.3 with KOH and osmolarity to 280-290 mOsm.[13]
-
For morphological reconstruction, 0.1-0.5% biocytin or neurobiotin can be included.
-
3. This compound Application
-
Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Due to its instability, prepare this solution fresh for each experiment.[3]
-
Working Solution: Dilute the stock solution in aCSF to the final desired concentration (e.g., 1-10 µM for in vitro slice work). The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.
-
Application Method: Apply this compound to the slice via bath perfusion. Ensure a stable baseline recording before application. The duration of application will depend on the experimental design, but a pre-incubation of 10-15 minutes is often sufficient to ensure receptor antagonism before applying an orexin agonist.
4. Data Acquisition
-
Recording Mode: Record in either current-clamp mode to measure changes in membrane potential and firing rate, or voltage-clamp mode to measure synaptic currents.
-
Data Analysis: Analyze changes in neuronal firing frequency, resting membrane potential, input resistance, and the amplitude and frequency of spontaneous or evoked postsynaptic currents.
Experimental Workflow
The following diagram illustrates a typical workflow for an electrophysiological experiment involving the application of this compound.
References
- 1. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic instability of the important orexin 1 receptor antagonist this compound: possible confounding effects on in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-A: the first selective orexin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-A antagonises orexin mediated excitation in the locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Spike-Dependent Dynamic Partitioning of the Locus Coeruleus Network through Noradrenergic Volume Release in a Simulation of the Nucleus Core - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SB-334867 Hydrochloride Salt
Welcome to the technical support center for SB-334867 hydrochloride salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound hydrochloride salt?
A1: The primary stability concern for this compound hydrochloride salt is its susceptibility to hydrolysis.[1][2] The molecule contains a 2-methylbenzoxazole ring system which can undergo cleavage, particularly under acidic or basic conditions.[1][2] This hydrolytic degradation leads to a ring-opened product that is inactive at the orexin-1 (OX₁) receptor.[1][3]
Q2: How stable is this compound hydrochloride salt in the solid state?
A2: Alarmingly, studies have shown that the hydrochloride salt of this compound can quantitatively decompose even in the solid state.[1][2] This highlights the critical need for proper storage and handling of the solid compound.
Q3: What are the optimal storage conditions for solid this compound hydrochloride salt?
A3: To minimize degradation, solid this compound hydrochloride salt should be stored in a tightly sealed container, protected from moisture, and kept at a low temperature. Long-term storage at -20°C is recommended.
Q4: How should I prepare stock solutions of this compound?
A4: Stock solutions are typically prepared in anhydrous dimethyl sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO to minimize water content and subsequent hydrolysis. Prepare solutions fresh whenever possible. If storage is necessary, aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Q5: What is the degradation product of this compound hydrolysis?
A5: Hydrolysis of the 2-methylbenzoxazole ring in this compound results in a ring-opened product. This degradation product has been shown to have no affinity for the OX₁ receptor, which can significantly impact experimental results.[3]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in in-vitro or in-vivo experiments.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and stock solutions have been stored according to the recommendations (see FAQ Q3 and Q4).
-
Prepare Fresh Solutions: If there is any doubt about the stability of your stock solution, prepare a fresh solution from the solid compound.
-
Analyze Compound Purity: If possible, use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of your solid compound and stock solution. Look for the appearance of degradation peaks.
-
Issue 2: Precipitation observed in aqueous experimental media.
-
Possible Cause: this compound has poor aqueous solubility. The hydrochloride salt is used to improve solubility, but it can still precipitate in certain buffers or at higher concentrations.
-
Troubleshooting Steps:
-
Check pH of Media: Ensure the pH of your experimental buffer is compatible with the solubility of this compound.
-
Adjust Final Concentration: You may need to lower the final concentration of this compound in your aqueous medium.
-
Use of Co-solvents: In some cases, a small percentage of a co-solvent like DMSO may be necessary to maintain solubility in the final experimental solution. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Quantitative Data on Stability
Table 1: Illustrative pH-Dependent Hydrolysis of 2-Methylbenzoxazole Moiety
| pH | Relative Hydrolysis Rate | Expected Stability of this compound |
| 1.0 | Very High | Very Unstable |
| 3.0 | High | Unstable |
| 5.0 | Moderate | Moderately Stable |
| 7.0 | Low | Relatively Stable |
| 9.0 | Moderate | Moderately Stable |
| 11.0 | High | Unstable |
Note: This data is illustrative and based on the hydrolysis of the 2-methylbenzoxazole ring system. The actual rates for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Hydrochloride Salt
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound hydrochloride salt
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Calibrated oven and photostability chamber
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 105°C in an oven for 24 hours.
-
Photolytic Degradation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.
-
Quantify the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
-
Visualizations
Caption: Hydrolysis pathway of this compound leading to an inactive product.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic instability of the important orexin 1 receptor antagonist this compound: possible confounding effects on in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: SB-334867 Stability in Acidic Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the orexin-1 receptor antagonist, SB-334867. The information focuses on the degradation of this compound in acidic solutions to help ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: My in vitro/in vivo results with this compound are inconsistent. Could the stability of the compound be a factor?
A1: Yes, inconsistency in experimental outcomes is a strong indicator of compound instability. This compound, particularly its hydrochloride salt, is known to be hydrolytically unstable, especially in acidic solutions.[1] The degradation can occur in stock solutions and even in the solid state over time, leading to a loss of active compound and the formation of an OX1-inactive product.[1] This can significantly impact the effective concentration of the antagonist in your experiments, leading to variable results.
Q2: What is the chemical basis for the instability of this compound in acidic solutions?
A2: this compound contains a 2-methylbenzoxazole ring system. This heterocyclic ring is susceptible to acid-catalyzed hydrolysis.[1] In the presence of acid, the benzoxazole ring opens, leading to the formation of an inactive degradation product. This process is a known characteristic of benzoxazole-containing compounds.
Q3: What is the primary degradation product of this compound in an acidic medium?
A3: The acid-catalyzed hydrolysis of the 2-methylbenzoxazole ring in this compound results in the formation of an N-acyl-ortho-aminophenol derivative. This ring-opened product has been shown to be inactive at the orexin-1 receptor.[1]
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following precautions:
-
Prepare fresh solutions: Prepare stock solutions of this compound immediately before use. Avoid long-term storage of solutions, especially at acidic pH.
-
Use appropriate solvents: While this compound has limited aqueous solubility, for stock solutions, consider using anhydrous DMSO. Minimize the time the compound is in an aqueous or acidic environment.
-
pH control: If your experimental conditions require an aqueous buffer, aim for a pH as close to neutral as possible, if the experimental design allows.
-
Storage of solid compound: Store the solid hydrochloride salt of this compound under desiccated and dark conditions to prevent degradation that can occur even in the solid state.[1]
Q5: How can I check the purity of my this compound stock solution?
A5: The purity of your stock solution can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method can separate the parent this compound peak from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guides
Issue 1: Unexpectedly low or no antagonist activity observed.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound immediately before the experiment. Analyze the old and new stock solutions using a stability-indicating HPLC method to check for the presence of degradation products. |
| Degradation in the experimental medium. | Assess the pH of your experimental medium. If it is acidic, consider if the pH can be adjusted to be closer to neutral without compromising the experiment. Minimize the incubation time of this compound in the acidic medium. |
| Degraded solid compound. | If the solid this compound hydrochloride salt has been stored for an extended period or under suboptimal conditions, it may have degraded.[1] Obtain a new batch of the compound and compare its performance. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent preparation of this compound solutions. | Standardize the procedure for preparing this compound solutions, ensuring the same solvent and preparation time before use in each experiment. |
| Variable degradation rates due to slight differences in experimental conditions. | Carefully control the pH and temperature of your experimental setup. Even small variations can influence the rate of hydrolysis. |
Data Presentation
The following table provides illustrative data on the degradation of this compound in an acidic solution over time. Please note that these are representative values to demonstrate the trend of degradation and are not from a specific experimental study on this compound. The rate of degradation will be dependent on the specific pH, temperature, and buffer composition.
Table 1: Illustrative Degradation of this compound in 0.1 M HCl at 37°C
| Time (hours) | This compound Remaining (%) | Degradation Product (%) |
| 0 | 100 | 0 |
| 1 | 85 | 15 |
| 2 | 72 | 28 |
| 4 | 55 | 45 |
| 8 | 30 | 70 |
| 24 | <5 | >95 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Acidic Solution
Objective: To evaluate the stability of this compound under acidic conditions and to monitor the formation of its primary degradation product.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M (for neutralization)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
Volumetric flasks
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
In a volumetric flask, add a known volume of the this compound stock solution to 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 37°C or 60°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.
-
Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. An example of starting conditions could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 254 nm).
-
-
Quantify the peak area of this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Mandatory Visualization
References
Technical Support Center: Off-Target Effects of High-Dose SB-334867
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of high-dose SB-334867. The following resources are designed to help you design, execute, and interpret experiments with this compound accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its known selectivity?
A1: this compound is a non-peptide, selective antagonist of the Orexin-1 Receptor (OX1R).[1][2][3] However, its selectivity is not absolute. It exhibits an approximately 50-fold higher affinity for OX1R compared to the Orexin-2 Receptor (OX2R).[1][2][3][4] At high concentrations, this compound can also inhibit OX2R-mediated responses.[5][6]
Q2: I'm observing a phenotype that doesn't align with known OX1R signaling. Could this be an off-target effect?
A2: Yes, it is possible. While the most well-characterized off-target interaction is with OX2R, especially at higher doses, other unintended interactions cannot be ruled out.[4] One study noted that this compound has some affinity for serotonin 2B and 2C receptors, although quantitative data is limited.[7] It is crucial to consider that at high concentrations, the likelihood of engaging lower-affinity targets increases. To investigate this, we recommend performing a dose-response curve to determine the lowest effective concentration for your desired on-target effect and conducting validation experiments as detailed in our troubleshooting section.
Q3: What are the practical considerations for preparing and using this compound solutions in my experiments?
A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM with gentle warming).[1][8] It is important to note that the hydrochloride salt of this compound has been reported to be hydrolytically unstable in solution and as a solid.[2][3] Therefore, it is recommended to prepare fresh solutions for each experiment and avoid storing them for extended periods.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, ensure the solution is brought to room temperature and that no precipitation has occurred.[1]
Q4: How can I experimentally validate that the observed effect of this compound is due to on-target OX1R antagonism?
A4: To confirm on-target activity, consider the following approaches:
-
Genetic knockdown/knockout: Employing techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of OX1R in your model system is a powerful validation tool. If the application of this compound in the knockdown/knockout model no longer produces the observed phenotype, it strongly suggests an on-target effect.
-
Rescue experiment: In an OX1R knockout/knockdown system, reintroducing the expression of OX1R should rescue the phenotype observed with this compound treatment.
Q5: Are there reports of this compound having no affinity for other receptors?
A5: One of the initial characterization studies mentioned that this compound was tested in a CEREP screen against over 50 other G-protein coupled receptors (GPCRs) and ion channels and showed no appreciable affinity.[5][9] However, the specific targets in this panel are not publicly detailed. Therefore, for targets not included in this screen, off-target activity cannot be ruled out without direct experimental validation.
Troubleshooting Unexplained Effects
If you encounter unexpected results when using high concentrations of this compound, the following troubleshooting guide can help you dissect potential off-target effects.
Problem: Observed phenotype is inconsistent with known OX1R function.
Possible Cause: Off-target binding to OX2R or other unknown proteins.
Troubleshooting Steps:
-
Confirm On-Target vs. Off-Target Concentration:
-
Carefully perform a dose-response curve for this compound in your assay.
-
Compare the EC50/IC50 for your observed phenotype with the known Ki/IC50 for OX1R and OX2R (see Data Presentation section). If the concentration required to elicit the phenotype is significantly higher than the OX1R affinity and closer to the OX2R affinity, an off-target effect is likely.
-
-
Employ Orthogonal Approaches:
-
Use a selective OX2R antagonist: If the phenotype is blocked by an OX2R antagonist, it suggests the involvement of this off-target receptor.
-
Utilize cellular systems with differential receptor expression: Compare the effects of this compound in cells expressing only OX1R, only OX2R, both, or neither.
-
-
Broad Off-Target Profiling:
-
If the phenotype is not explained by OX2R interaction, consider a broader screening approach to identify novel off-targets. Refer to the Experimental Protocols section for detailed methodologies on assays like Radioligand Binding Assays or KINOMEscan.
-
Data Presentation
The following tables summarize the known quantitative data for this compound binding and functional activity at its primary target (OX1R) and key off-target (OX2R).
Table 1: Binding Affinity of this compound
| Receptor | Species | Assay Type | Ligand | Value | Reference |
| OX1R | Human | Radioligand Binding | [3H]-SB-674042 | pKi = 7.17 ± 0.04 | [9] |
| OX1R | Human | Radioligand Binding | - | Kb = 27.8 nM | [4] |
| OX2R | Human | Radioligand Binding | - | Kb = 1704 nM | [4] |
Table 2: Functional Activity of this compound
| Receptor | Species | Assay Type | Agonist | Value | Reference |
| OX1R | Human | Ca2+ Release | Orexin-A | pKB = 7.27 ± 0.04 | [9] |
| OX1R | Human | Ca2+ Release | Orexin-B | pKB = 7.23 ± 0.03 | [9] |
| OX2R | Human | Ca2+ Release | Orexin-A/B | pKb < 5 | [1][8] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SB-334867 Technical Support Center: Troubleshooting Solubility and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of SB-334867, a selective orexin-1 (OX₁) receptor antagonist. Find answers to common issues and detailed protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the first non-peptide, selective orexin-1 (OX₁) receptor antagonist.[1][2][3] It exhibits approximately 50-fold selectivity for the OX₁ receptor over the OX₂ receptor.[1][3] Its primary mechanism of action involves inhibiting the binding of orexin-A and orexin-B to the OX₁ receptor, which is a G-protein coupled receptor (GPCR).[4][5] This blockade prevents the activation of the Gαq protein, subsequent stimulation of phospholipase C (PLC), and the release of intracellular calcium.[4]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[1] For in vivo studies, researchers have also used a combination of DMSO and (2-Hydroxypropyl)-β-cyclodextrin to improve solubility and bioavailability.[6][7]
Q3: Are there any known stability issues with this compound?
Yes, the hydrochloride salt of this compound is known to be hydrolytically unstable, particularly under acidic or basic conditions.[8] It is crucial to avoid adding acid to any formulation to aid solubilization, as this can cause the compound to undergo hydrolysis and decompose into an OX₁-inactive product.[1][8] The solid form of the hydrochloride salt has also been found to be unstable.[8]
Q4: How should I store this compound and its solutions?
The solid compound should be stored at room temperature, desiccated.[1] It is recommended to prepare solutions on the day of use. If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, frozen solutions should be equilibrated to room temperature, and it is essential to ensure that no precipitate is present.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Exceeded solubility limit- Improper storage | - Gently warm the solution.- Ensure the concentration does not exceed the recommended maximums (see table below).- Store solutions at -20°C and check for precipitates upon thawing.[1] |
| Precipitation in final dilution (e.g., cell culture media) | - Low solubility in aqueous solutions- Final DMSO concentration is too low | - Maintain a final DMSO concentration of less than 0.1% in cell-based assays to avoid cytotoxicity.[6]- For in vivo preparations, consider using a vehicle containing (2-Hydroxypropyl)-β-cyclodextrin to enhance solubility.[6][7] |
| Inconsistent or no biological effect | - Compound degradation due to hydrolysis- Inactive compound due to improper storage of the hydrochloride salt | - Avoid acidic or basic conditions during solution preparation.[1][8]- Use freshly prepared solutions whenever possible.[1]- Ensure the solid compound, especially the hydrochloride salt, has been stored properly and has not degraded.[8] |
| Cytotoxicity observed in cell-based assays | - High final concentration of DMSO | - Keep the final DMSO concentration in your experimental setup below 0.1%.[6]- Always run a vehicle control with the same final DMSO concentration to assess its effect on your cells.[6] |
Quantitative Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM (31.93 mg/mL) | Gentle warming may be required.[1] |
| Ethanol | 10 mM (3.19 mg/mL) | Gentle warming may be required.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a final concentration of 100 mM.
-
If necessary, gently warm the solution (e.g., in a 37°C water bath) and vortex until the compound is completely dissolved.
-
Store the stock solution at -20°C for up to one month.[1]
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thaw the 100 mM DMSO stock solution at room temperature.
-
Ensure there is no precipitate in the stock solution.
-
Serially dilute the stock solution in your desired aqueous buffer or cell culture medium to the final working concentration.
-
Ensure the final concentration of DMSO in the working solution is less than 0.1% to avoid solvent-induced toxicity.[6]
Protocol 3: Preparation of a Formulation for In Vivo Administration
Note: This is an example protocol and may require optimization for your specific animal model and route of administration.
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, prepare a solution of 10% (w/v) (2-Hydroxypropyl)-β-cyclodextrin in sterile saline.
-
Slowly add the this compound DMSO stock solution to the cyclodextrin solution while vortexing to achieve the desired final concentration. The final DMSO concentration should be minimized. One study reported dissolving 10 mg of this compound in 40 µl DMSO, 60 µl of 1M HCl, and 900 µl of 10% 2-hydroxypropyl-β-cyclodextrin; however, the use of HCl is strongly discouraged due to the compound's instability in acidic conditions.[7][8] A safer approach would be to optimize the vehicle with minimal DMSO and without acid.
-
Administer the solution to the animal via the desired route (e.g., intraperitoneal injection).
Visualizations
Caption: Orexin-1 receptor signaling cascade and the inhibitory action of this compound.
Caption: Workflow for preparing this compound solutions for in vitro and in vivo use.
References
- 1. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]
- 2. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmb.org [ajmb.org]
- 6. researchgate.net [researchgate.net]
- 7. The Orexin-1 receptor antagonist this compound decreases sympathetic responses to a moderate dose of methamphetamine and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic instability of the important orexin 1 receptor antagonist this compound: possible confounding effects on in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB-334867 Administration and Behavioral Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SB-334867 in preclinical behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to anticipate, interpret, and troubleshoot experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective non-peptide antagonist of the orexin-1 receptor (OX1R).[1] It functions by inhibiting the intracellular calcium release typically induced by the binding of orexin-A and orexin-B to OX1R.[1] It exhibits approximately a 50-fold greater selectivity for OX1R over the orexin-2 receptor (OX2R), although at higher concentrations, some off-target effects on OX2R may be observed.[1][2][3]
Q2: What are the expected behavioral effects of this compound administration in rodents?
A2: Administration of this compound has been shown to influence a variety of behaviors, primarily by blocking the actions of orexin at the OX1R. These effects include:
-
Feeding Behavior: Reduces food intake, particularly of palatable food, and enhances behavioral satiety.[4][5] At higher doses (e.g., 30 mg/kg), it can decrease active behaviors like eating and increase resting.[4]
-
Addiction and Reward-Seeking: Attenuates drug-seeking behaviors for substances like morphine, cocaine, ethanol, and nicotine.[2][3][6][7] It can reduce motivation for drug and food rewards.[8][9]
-
Anxiety and Nociception: Has been shown to reverse anxiety-like behaviors in certain models.[10] Its effects on pain perception (nociception) can be complex, with some studies showing it can enhance pain-related behaviors under specific conditions.[11][12]
-
Locomotor Activity: The effects on locomotor activity can vary. While some studies report a reduction in active behaviors, others have used it to specifically inhibit the acquisition of morphine-induced locomotor sensitization.[4][13][14]
Q3: How should I dissolve this compound for in vivo administration?
A3: this compound is soluble in DMSO and ethanol with gentle warming. For intraperitoneal (i.p.) injections, a common method involves dissolving it in a vehicle containing DMSO and then diluting it with saline or another aqueous solution. It is crucial to keep the final DMSO concentration low (typically <10%) to avoid vehicle-induced toxicity. Some protocols also utilize cyclodextrins to improve solubility and bioavailability.[15] For intracerebroventricular (i.c.v.) injections, it is often dissolved in artificial cerebrospinal fluid (aCSF) with a very small percentage of DMSO (e.g., 1%).[12] Always prepare fresh solutions and run a vehicle-only control group in your experiments.[15]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| No significant behavioral effect observed at expected doses. | 1. Poor Solubility/Precipitation: The compound may not have been fully dissolved or may have precipitated out of solution upon dilution. 2. Inadequate Dose: The dose may be too low for the specific behavioral paradigm or animal strain. 3. Timing of Administration: The pre-treatment time may not be optimal for brain penetration and receptor occupancy. | 1. Visually inspect the solution for any precipitate. Prepare fresh solutions using gentle warming and sonication if necessary. Consider using a vehicle with cyclodextrins to improve solubility.[15] 2. Consult the literature for effective dose ranges for your specific experiment (see Data Presentation tables below). Consider performing a dose-response study. 3. Ensure the pre-treatment time aligns with the compound's pharmacokinetics. A 30-60 minute pre-treatment for i.p. administration is common. |
| Paradoxical or unexpected behavioral effects (e.g., increased activity). | 1. Off-Target Effects: At higher doses, this compound can lose its selectivity and may interact with other receptors, such as OX2R or serotonin receptors.[1][2] 2. Metabolic Instability: The compound has shown some hydrolytic instability under acidic conditions, which could lead to active metabolites with different pharmacological profiles.[2] 3. Homeostatic Compensation: Chronic administration may lead to compensatory changes in the orexin system or other neurotransmitter systems. | 1. Use the lowest effective dose possible to maintain selectivity for OX1R.[13] Review literature for potential off-target pharmacology.[2] 2. Ensure proper storage of the compound and solutions. Prepare solutions fresh before each experiment. 3. For chronic studies, consider including washout periods and assessing receptor expression levels post-treatment. |
| High variability in behavioral data between subjects. | 1. Inconsistent Administration: Variations in injection volume or technique can lead to different effective doses. 2. Vehicle Effects: The vehicle itself (e.g., DMSO) can have behavioral effects, especially at higher concentrations. 3. Individual Animal Differences: Factors such as weight, age, and baseline behavioral phenotype can contribute to variability. | 1. Ensure all personnel are properly trained in the administration technique. Use precise measurement tools for dosing. 2. Always include a vehicle-only control group. Minimize the concentration of solvents like DMSO in the final injection volume. 3. Randomize animals to treatment groups. Ensure consistent housing and handling conditions. Increase sample size if high variability is expected. |
| Sedative effects that confound the interpretation of the primary behavioral measure. | 1. Dose-Dependent Sedation: Higher doses of this compound (e.g., 30 mg/kg i.p.) can reduce overall activity and increase resting time, which may be misinterpreted as a specific effect on the behavior of interest.[4][5] 2. Interaction with other substances: The sedative effects may be potentiated if co-administered with other CNS depressants. | 1. Conduct a dose-response study to find a dose that affects the target behavior without causing significant sedation. Include control measures of general locomotor activity in your experimental design. 2. Carefully consider any potential drug-drug interactions in your experimental design. |
Data Presentation: Dosing and Administration
Table 1: Systemic (Intraperitoneal - i.p.) Administration Doses in Rats
| Behavioral Assay | Effective Dose Range (mg/kg) | Observed Effect | Reference(s) |
| Feeding Behavior | 3 - 30 | Dose-dependent reduction in food intake and active behaviors. | [4][5] |
| Alcohol Relapse | 10 - 20 | Reduced alcohol relapse drinking. | [16] |
| Attentional Performance | 5 | Decreased detection of visual signals. | [17] |
| Morphine Tolerance | 10 | Attenuated the development of morphine tolerance. | [18] |
| Nociception (Formalin) | 20 | Enhanced pain-related behaviors (chronic administration). | [11][12] |
Table 2: Intracerebroventricular (i.c.v.) Administration Doses in Rats
| Behavioral Assay | Effective Dose (µ g/rat ) | Observed Effect | Reference(s) |
| Seizure and Anxiety | 2.5 - 10 | Decreased seizure severity and anxiety-like behaviors. | [10] |
| Orexin-A Induced Hyperphagia | 3 - 10 (i.p. pre-treatment) | Blocked the increase in food intake induced by i.c.v. orexin-A. | [4] |
Experimental Protocols
Protocol 1: Conditioned Place Preference (CPP) for Morphine
-
Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.
-
Habituation (Day 1): Allow rats to freely explore all three chambers of the apparatus for 15 minutes.
-
Pre-Conditioning Test (Day 2): Record the time spent in each of the two large chambers over a 15-minute session to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>66%) may be excluded.
-
Conditioning Phase (Days 3-8):
-
Conduct two conditioning sessions per day, separated by at least 4 hours.
-
Morning Session: Administer morphine (e.g., 5 mg/kg, s.c.) and confine the animal to one of the conditioning chambers (the initially non-preferred one) for 30 minutes.
-
Afternoon Session: Administer saline and confine the animal to the opposite chamber for 30 minutes.
-
To test the effect of this compound on the acquisition of CPP, administer this compound (e.g., 10-20 mg/kg, i.p.) 30 minutes prior to the morphine injection on conditioning days. A control group should receive vehicle + morphine.
-
-
Post-Conditioning Test (Day 9): Place the rat in the central chamber with free access to all chambers for 15 minutes and record the time spent in each. An increase in time spent in the morphine-paired chamber indicates the development of CPP.
Protocol 2: Locomotor Activity Sensitization to Morphine
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Habituation: Acclimate the mice to the locomotor activity chambers for 30-60 minutes for 2-3 days prior to the start of the experiment.
-
Sensitization Induction (e.g., Days 1, 4, 7, 10, 13):
-
Withdrawal Period (Days 14-20): No injections are given.
-
Challenge Day (Day 21):
-
Administer a challenge dose of morphine (10 mg/kg, i.p.) to all groups that previously received morphine.
-
Immediately record locomotor activity. A significantly greater locomotor response in the morphine pre-treated group compared to the saline group indicates sensitization. The effect of this compound is determined by comparing the locomotor response of the this compound + morphine group to the vehicle + morphine group.
-
Visualizations
Caption: Orexin-1 Receptor (OX1R) signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for a Conditioned Place Preference (CPP) study.
Caption: Troubleshooting logic for addressing a lack of behavioral effect.
References
- 1. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]
- 8. The orexin-1 receptor antagonist this compound reduces motivation, but not inhibitory control, in a rat stop signal task - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound, an orexin receptor 1 antagonist, decreased seizure and anxiety in pentylenetetrazol-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajmb.org [ajmb.org]
- 12. Orexin-1 Receptor Antagonist this compound Enhances Formalin-Induced Nociceptive Behaviors in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice-a View on Receptor Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Orexin-1 Receptor Antagonist this compound Reduces Alcohol Relapse Drinking, but not Alcohol-Seeking, in Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systemic and intrabasalis administration of the orexin-1 receptor antagonist, this compound, disrupts attentional performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. akjournals.com [akjournals.com]
Optimizing SB-334867 dosage to avoid sedation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective orexin-1 receptor (OX1R) antagonist, SB-334867. The primary focus is on optimizing dosage to achieve desired pharmacological effects while avoiding sedation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the first non-peptide, selective antagonist of the orexin-1 receptor (OX1R).[1][2][3] It exhibits approximately 50-fold selectivity for OX1R over the orexin-2 receptor (OX2R).[2][3] Orexins (A and B) are neuropeptides that play a crucial role in regulating arousal, wakefulness, and reward. By blocking the action of orexins at the OX1R, this compound can modulate these processes. This makes it a valuable tool for investigating the role of the orexin system in various physiological and pathological conditions, including addiction, anxiety, and sleep disorders.[3]
Q2: What are the potential applications of this compound?
This compound has been investigated in a wide range of preclinical models for its therapeutic potential in several areas, including:
-
Addiction and Relapse: It has been shown to reduce drug-seeking behavior and the rewarding effects of substances like cocaine, morphine, and amphetamine.[4][5][6][7]
-
Anxiety and Stress: The compound can attenuate stress-induced hyperarousal and panic-like behaviors.[8][9][10]
-
Feeding and Motivation: It has been observed to reduce food intake and the motivation to work for food rewards.[11][12]
Q3: Does this compound cause sedation?
Yes, at higher doses, this compound can induce sedative-like effects.[11][13][14] Studies in rats have shown that a dose of 30 mg/kg can significantly decrease active behaviors such as locomotion, grooming, and eating, while increasing resting time.[11][13] However, there is evidence to suggest that a therapeutic window exists where this compound can exert its desired effects without causing significant sedation.
Q4: Is it possible to achieve the desired pharmacological effect of this compound without causing sedation?
Yes, several studies indicate that lower doses of this compound can be effective without producing sedative effects. For instance, doses in the range of 3-10 mg/kg in rats have been shown to block the effects of orexin-A without intrinsically affecting behavior.[11] The key is to perform a careful dose-response study to identify the optimal dose for your specific experimental model and desired outcome.
Troubleshooting Guide: Avoiding Sedation
Issue: My animals are exhibiting excessive sedation after this compound administration.
This is a common challenge when working with higher doses of this compound. Here are some steps to troubleshoot and mitigate this issue:
1. Dose Reduction:
-
Consult the Literature: Review published studies that have used this compound in a similar model to identify a starting dose range that is reported to be non-sedative.
-
Perform a Dose-Response Study: This is the most critical step. Test a range of doses, starting from a low, potentially sub-threshold dose, and gradually increasing it. This will allow you to identify the minimal effective dose that produces your desired effect without causing sedation.
2. Distinguishing Sedation from Reduced Motivation:
-
It's important to determine if the observed inactivity is due to sedation or a reduction in motivation, as this compound can also affect the latter.[12]
-
Behavioral Assays: Employ a battery of behavioral tests to differentiate between these effects. For example, a locomotor activity test can quantify general movement, while an operant conditioning task can assess motivation. If an animal is still capable of performing a task but shows reduced interest in the reward, it may indicate a motivational deficit rather than sedation.[12]
3. Vehicle and Administration Route:
-
Vehicle Control: this compound is often dissolved in vehicles containing DMSO.[6] High concentrations of DMSO can have their own behavioral effects. Always include a vehicle-only control group in your experiments.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, intracerebroventricular) will significantly impact the pharmacokinetics and, therefore, the effective dose. Ensure you are using a route and vehicle that are appropriate for your experimental design and have been validated in the literature.
Data Presentation
Table 1: Summary of this compound Dosages and Observed Sedative Effects in Rats
| Dose Range (mg/kg, i.p.) | Application | Sedative Effects Observed | Reference(s) |
| 3-10 | Antagonism of orexin-A effects | No significant intrinsic behavioral effects | [11] |
| 10 | Attenuation of stress-induced hyperarousal | Not reported to be sedative | [15] |
| 10 and 30 | Reduction in motivation in a stop-signal task | Authors argue against sedation, suggesting motivational effects | [12] |
| 20 | Acquisition of morphine-induced sensitization | Subthreshold dose, not expected to be sedative | [5] |
| 30 | Reduced food intake and active behaviors | Increased resting, suggestive of sedation | [11][13] |
| 30 | Reduced amphetamine-induced dopamine outflow | Not explicitly described as sedative in this context | [7] |
Experimental Protocols
Protocol 1: Dose-Response Study to Determine the Optimal Non-Sedative Dose
Objective: To identify the dose range of this compound that effectively modulates the target behavior without inducing sedation.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 2% DMSO, 10% 2-hydroxypropyl-β-cyclodextrin in sterile water)[12]
-
Experimental animals (e.g., rats, mice)
-
Apparatus for behavioral testing (e.g., open field arena, locomotor activity chambers)
-
Apparatus for measuring the desired pharmacological effect (e.g., operant conditioning chamber, elevated plus maze)
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing and testing environment for a sufficient period before the experiment begins.
-
Group Assignment: Randomly assign animals to different treatment groups: vehicle control and at least 3-4 doses of this compound (e.g., 3, 10, 30 mg/kg).
-
Drug Administration: Administer the assigned treatment (vehicle or this compound) via the chosen route (e.g., i.p. injection).
-
Behavioral Testing for Sedation: At the time of expected peak drug effect (typically 15-30 minutes post-injection), place the animals in an open field arena or locomotor activity chamber.[16] Record parameters such as total distance traveled, rearing frequency, and time spent immobile for a set duration (e.g., 30-60 minutes).
-
Behavioral Testing for Efficacy: At a separate time point or in a separate cohort of animals, assess the effect of the same doses of this compound on your target behavior (e.g., performance in a cognitive task, response to a drug of abuse, anxiety-like behavior).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.
-
Dose Selection: Identify the dose(s) that produce a significant effect on your target behavior without causing a significant decrease in locomotor activity or other signs of sedation.
Mandatory Visualizations
Caption: Orexin-A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a dose-response study.
Caption: Troubleshooting logic for addressing sedation with this compound.
References
- 1. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The orexin-1 receptor antagonist this compound reduces amphetamine-evoked dopamine outflow in the shell of the nucleus accumbens and decreases the expression of amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an orexin receptor 1 antagonist, decreased seizure and anxiety in pentylenetetrazol-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The orexin-1 receptor antagonist this compound reduces motivation, but not inhibitory control, in a rat stop signal task - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 15. The Orexin-1 receptor antagonist this compound decreases sympathetic responses to a moderate dose of methamphetamine and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Persistent effects of the orexin-1 receptor antagonist this compound on motivation for the fast acting opioid remifentanil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in SB-334867 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective orexin-1 receptor (OX1R) antagonist, SB-334867. Inconsistent results in experiments involving this compound can often be traced to specific factors related to its handling, experimental design, and underlying biological complexities. This guide aims to directly address these potential issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a weaker or no antagonist effect of this compound in our in vitro assays. What are the likely causes?
A1: This is a common issue that can stem from several factors, primarily related to the compound's stability and the assay conditions.
-
Compound Instability: this compound, particularly its hydrochloride salt, is known to be hydrolytically unstable, especially under acidic or basic conditions.[1] The 2-methylbenzoxazole ring system within its structure can undergo hydrolysis, leading to an inactive product.[1]
-
Troubleshooting:
-
Use the free base form: If possible, use the free base of this compound, as the hydrochloride salt has been shown to decompose even in the solid state.[1]
-
Prepare fresh solutions: Always prepare solutions of this compound fresh for each experiment. Avoid storing stock solutions for extended periods, even at -20°C.
-
Control pH: Ensure that the pH of your assay buffer is neutral (around 7.4). Avoid acidic or basic additives in your vehicle preparation.
-
Vehicle choice: this compound is soluble in DMSO.[2] For cell-based assays, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cell toxicity.
-
-
-
Assay Conditions:
-
Agonist Concentration: If the concentration of the orexin agonist (e.g., Orexin-A) is too high, it may overcome the competitive antagonism of this compound.
-
Cell Health and Receptor Expression: Ensure your cells (e.g., CHO-K1 expressing OX1R) are healthy and have adequate receptor expression. Low receptor density can lead to a small signal window, making it difficult to observe antagonism.
-
Q2: Our in vivo experiments with this compound are showing high variability between animals. What could be the reason?
A2: In vivo experiments introduce additional layers of complexity. Variability can arise from the formulation and administration of the compound, as well as the physiological state of the animals.
-
Compound Formulation and Administration:
-
Solubility and Suspension: this compound has poor water solubility. Ensuring a uniform suspension is critical for consistent dosing.
-
Troubleshooting:
-
Vehicle Selection: Several vehicle formulations have been used successfully. A common choice is a suspension in 3% DMSO in water or saline.[3] Another option involves dissolving this compound in a small amount of DMSO, followed by dilution with a vehicle containing cyclodextrin to improve solubility.
-
Sonication/Vortexing: Always vortex or sonicate the suspension immediately before each injection to ensure it is homogenous.
-
-
-
Route of Administration: The route of administration (e.g., intraperitoneal - i.p., intracerebroventricular - i.c.v.) will significantly impact the bioavailability and effective concentration in the central nervous system. Ensure the chosen route is appropriate for your experimental question and is performed consistently.
-
-
Animal-Specific Factors:
-
Metabolism: Individual differences in drug metabolism can lead to varied responses.
-
Stress: The stress of handling and injection can influence behavioral outcomes. Acclimatize animals to the experimental procedures to minimize stress-induced variability.
-
Q3: We are concerned about potential off-target effects of this compound. What is known about its selectivity?
A3: this compound is a selective OX1R antagonist, with approximately 50-fold greater affinity for OX1R over OX2R.[4] However, at higher concentrations, it may also inhibit OX2R. It has been screened against a panel of other G-protein coupled receptors and ion channels with minimal activity reported at concentrations typically used for OX1R antagonism.[4]
-
Troubleshooting:
-
Dose-Response Curve: Always perform a dose-response curve to determine the optimal concentration of this compound for your specific assay that effectively blocks OX1R without causing potential off-target effects at higher concentrations.
-
Control Experiments: Include appropriate controls, such as using a structurally different OX1R antagonist or studying the effects in OX1R knockout animals, to confirm that the observed effects are indeed mediated by OX1R.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Receptor | Cell Line | Assay | Value | Reference |
| pKb | Human OX1R | CHO | Ca2+ release | 7.2 | [2] |
| pKb | Human OX2R | CHO | Ca2+ release | < 5 | [2] |
Table 2: Common In Vivo Dosages of this compound in Rodents
| Species | Route of Administration | Dosage Range | Vehicle | Reference |
| Rat | Intraperitoneal (i.p.) | 10 - 30 mg/kg | 3% DMSO in water/saline | [3] |
| Rat | Intracerebroventricular (i.c.v.) | 2.5 - 10 µ g/rat | Artificial Cerebrospinal Fluid (aCSF) with 1% DMSO | [5] |
| Mouse | Intraperitoneal (i.p.) | 20 mg/kg | Saline | [5] |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay using CHO-K1/OX1R Cells
This protocol is adapted from methods used to characterize orexin receptor antagonists in recombinant cell lines.
Materials:
-
CHO-K1 cells stably expressing the human orexin-1 receptor (CHO-K1/OX1R)
-
Culture Medium: Ham's F12K with 10% FBS and 400 µg/ml G418
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Orexin-A (agonist)
-
This compound (antagonist)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Plating:
-
Seed CHO-K1/OX1R cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate for 60 minutes at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of Orexin-A in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the Orexin-A solution to the wells and immediately begin recording the change in fluorescence over time.
-
Include wells with positive (Ionomycin) and negative (EGTA) controls.
-
-
Data Analysis:
-
Calculate the antagonist's inhibitory effect by comparing the fluorescence response in the presence and absence of this compound.
-
Determine the IC₅₀ or pKb value.
-
Protocol 2: In Vivo Behavioral Assessment in Rodents (General Workflow)
This protocol provides a general framework for assessing the effect of this compound on a behavioral outcome.
Materials:
-
This compound
-
Vehicle (e.g., 3% DMSO in saline)
-
Experimental animals (rats or mice)
-
Behavioral testing apparatus
Procedure:
-
Animal Acclimation:
-
Acclimate animals to the housing facility and handling for at least one week before the experiment.
-
Habituate animals to the behavioral testing apparatus to reduce novelty-induced stress.
-
-
Compound Preparation:
-
Prepare a fresh suspension of this compound in the chosen vehicle on the day of the experiment.
-
Vortex or sonicate the suspension immediately before each injection to ensure homogeneity.
-
-
Administration:
-
Administer this compound or vehicle via the chosen route (e.g., i.p.) at the desired dose.
-
Allow for a pre-treatment time appropriate for the route of administration (e.g., 30 minutes for i.p.).
-
-
Behavioral Testing:
-
Place the animal in the testing apparatus and record the behavioral parameters of interest for a defined period.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods to compare the effects of this compound and vehicle treatment.
-
Mandatory Visualizations
Caption: Orexin-1 Receptor (OX1R) Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Hydrolytic instability of the important orexin 1 receptor antagonist this compound: possible confounding effects on in vivo and in vitro studies [pubmed.ncbi.nlm.nih.gov]
- 2. SB 334867 | OX1 Receptors | Tocris Bioscience [tocris.com]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an orexin receptor 1 antagonist, decreased seizure and anxiety in pentylenetetrazol-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term administration effects of SB-334867
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective orexin-1 receptor (OX1R) antagonist, SB-334867, in long-term administration studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the first non-peptide, selective antagonist for the orexin-1 receptor (OX1R).[1][2] It exhibits approximately 50-fold greater selectivity for OX1R over the orexin-2 receptor (OX2R).[1][2] Its primary mechanism of action is to block the downstream signaling initiated by the binding of orexin-A and orexin-B neuropeptides to OX1R.[3][4] This blockade inhibits intracellular calcium release that is typically induced by orexin receptor activation.[4][5]
Q2: We are observing behavioral effects in our animal models that persist long after the expected bioavailability of this compound. Is this a known phenomenon?
A2: Yes, persistent behavioral effects of this compound that outlast its pharmacological availability have been reported. For instance, systemic administration has been shown to reduce motivation for remifentanil, an effect that can be sustained for up to 24 hours.[6][7] When administered directly into the ventral pallidum, these effects on motivation can persist for at least 72 hours.[6][7] Similar persistent anorexic effects on palatable food intake have also been observed up to 24 hours post-dosing.[6] Researchers should consider these extended effects when designing washout periods and interpreting behavioral data.[6]
Q3: We are not observing the expected anorectic or sedative effects of this compound in our long-term study. What could be the issue?
A3: Several factors could contribute to a lack of expected effects:
-
Compound Instability: this compound, particularly its hydrochloride salt, is known to be hydrolytically unstable.[1][8] It can decompose in the solid state and under conditions commonly used for preparing stock solutions (e.g., acidic or basic conditions).[8] This degradation can lead to a loss of active compound and diminished or absent in vivo effects. It is crucial to handle the compound with care.
-
Dosage: The effective dose of this compound can vary depending on the experimental paradigm and the effect being measured. While doses around 30 mg/kg (i.p.) are often effective in reducing motivated behavior, lower doses may not produce significant effects.[6][9]
-
Behavioral Assay: The context of the behavioral test is important. For example, this compound has been shown to reduce relapse drinking of alcohol but not necessarily alcohol-seeking behavior in certain paradigms.[10]
-
Tolerance: While less documented, the possibility of tolerance developing with chronic administration should be considered, although some studies have shown sustained effects with repeated dosing.[6]
Q4: What are the best practices for preparing and storing this compound solutions to ensure stability?
A4: Given the compound's instability, the following practices are recommended:
-
Solvent Choice: this compound is soluble in DMSO and ethanol (with gentle warming).[2]
-
Avoid pH Extremes: Do not use acidic or basic solutions to aid solubilization, as this can cause hydrolysis.[2][8]
-
Fresh Preparation: Prepare solutions on the day of use whenever possible.[2]
-
Storage: If storage is necessary, store solutions at -20°C for up to one month.[2] Before use, ensure the solution is brought to room temperature and that no precipitate is present.[2]
-
Solid Storage: The solid compound should be stored at room temperature in a desiccated environment.[2]
Q5: Can long-term administration of this compound affect nociception or pain perception?
A5: Yes, long-term blockade of OX1R with this compound has been shown to impact nociception. Studies have indicated that prolonged administration can enhance pain-related behaviors in the formalin test, suggesting a potential for hyperalgesia.[11][12] This is an important consideration for studies where pain sensitivity is a relevant variable.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Behavioral Results
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify the source and batch of your this compound. 2. Prepare fresh solutions for each experiment. 3. Avoid acidic or basic solvents; use DMSO or ethanol.[2] 4. If using the hydrochloride salt, be aware of its high instability.[1][8] |
| Incorrect Dosage | 1. Review the literature for effective dose ranges in similar experimental paradigms.[6][9][13] 2. Perform a dose-response study to determine the optimal concentration for your specific model and behavioral endpoint. |
| Route of Administration | 1. Ensure the chosen route of administration (e.g., intraperitoneal, intracerebroventricular) is appropriate for targeting the desired neural circuits.[6][14] 2. Verify injection volumes and techniques. |
| Behavioral Paradigm Specificity | 1. Critically evaluate if the chosen behavioral assay is sensitive to OX1R modulation. 2. Consider that this compound's effects can be specific to certain types of motivated behavior (e.g., high-motivation conditions).[6] |
Issue 2: Off-Target or Non-Specific Effects
| Potential Cause | Troubleshooting Steps |
| High Doses | 1. Higher doses of this compound have been associated with abnormal behaviors thought to be unrelated to OX1R antagonism.[15] 2. If observing unusual behaviors, consider reducing the dose. |
| Interaction with other substances | 1. Be aware of potential interactions if co-administering this compound with other drugs. For example, it can attenuate the physiological responses to moderate doses of methamphetamine.[15] |
| Vehicle Effects | 1. Always include a vehicle-only control group to account for any effects of the solvent or injection procedure. |
Data Presentation
Table 1: Summary of Behavioral Effects of Systemic this compound Administration
| Behavioral Domain | Effect | Dose Range (mg/kg, i.p.) | Animal Model | Reference |
| Motivation for Opioids | Decreased motivation for remifentanil | 30 | Rats | [6] |
| Motivation for Alcohol | Reduced relapse drinking | 10 - 20 | Rats | [10] |
| Motivation for Nicotine | Decreased nicotine self-administration | Not specified | Rats | [3][16] |
| Food Intake | Reduced food intake, earlier onset of satiety | 30 | Rats | [9][17] |
| Locomotor Activity | Reduced at higher doses | 30 | Rats | [9] |
| Morphine Sensitization | Inhibited acquisition of sensitization | 20 | Mice | [13] |
| Morphine Withdrawal | Reduced withdrawal symptoms | 20 | Rats | [18][19] |
| Anxiety | Reversed PTZ-induced anxiety-like behaviors | 10 (μ g/rat , ICV) | Rats | [14] |
| Nociception | Enhanced formalin-induced pain (long-term) | 20 | Rats | [11][12] |
Table 2: Duration of Behavioral Effects of this compound
| Administration Route | Behavioral Effect | Duration of Effect | Animal Model | Reference |
| Systemic (i.p.) | Decreased motivation for remifentanil | Up to 24 hours | Rats | [6][7] |
| Intracranial (Ventral Pallidum) | Decreased motivation for remifentanil | Up to 72 hours | Rats | [6][7] |
| Systemic (i.p.) | Anorexic effects | Up to 24 hours | Rats | [6] |
Experimental Protocols
Protocol 1: Induction of Morphine Sensitization and Assessment of this compound Effects
-
Objective: To assess the impact of this compound on the acquisition of morphine-induced locomotor sensitization.
-
Subjects: Male mice.
-
Drug Preparation:
-
Morphine (10 mg/kg) dissolved in 0.9% saline.
-
This compound (20 mg/kg) dissolved in a few drops of DMSO and then diluted in 0.9% saline (final DMSO concentration 0.1%).
-
-
Procedure:
-
Acquisition Phase: Administer this compound (or vehicle) intraperitoneally (i.p.) 30 minutes before each of five morphine (or saline) injections, with injections occurring every 3 days.
-
Locomotor Activity Measurement: Immediately after each morphine injection, place the mice in locomotor activity chambers and record activity for a specified duration.
-
Challenge Phase: 7 days after the last acquisition injection, administer a challenge dose of morphine (10 mg/kg, i.p.) to all groups and measure locomotor activity.
-
-
Rationale: This protocol allows for the determination of whether blocking OX1R during the acquisition phase prevents the development of behavioral sensitization to morphine.[13]
Protocol 2: Assessment of this compound on Naloxone-Precipitated Morphine Withdrawal
-
Objective: To investigate the effect of long-term this compound administration on morphine withdrawal symptoms.
-
Subjects: Male Wistar rats.
-
Drug Preparation:
-
Morphine administered subcutaneously (s.c.) in increasing doses (e.g., 6, 16, 26, 36, 46, 56, and 66 mg/kg) once daily for 7 days.
-
This compound (20 mg/kg, i.p.) or its vehicle administered daily for a prolonged period (e.g., from postnatal day 1 to 23) and then for the subsequent 7 days before each morphine injection.
-
Naloxone (2.5 mg/kg, i.p.) to precipitate withdrawal.
-
-
Procedure:
-
Chronic Treatment: Administer this compound or vehicle as described above.
-
Morphine Dependence Induction: Administer escalating doses of morphine daily for 7 days.
-
Withdrawal Precipitation: After the final morphine injection, administer naloxone.
-
Behavioral Scoring: Observe and score withdrawal symptoms (e.g., chewing, defecation, diarrhea, grooming, teeth chattering, wet-dog shakes, writhing) for a defined period.
-
-
Rationale: This protocol assesses whether long-term blockade of OX1R can reduce the development of physical dependence on morphine.[18][19]
Mandatory Visualizations
Caption: Orexin-1 receptor signaling and antagonism by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Persistent effects of the orexin-1 receptor antagonist this compound on motivation for the fast acting opioid remifentanil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Hydrolytic instability of the important orexin 1 receptor antagonist this compound: possible confounding effects on in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Orexin-1 Receptor Antagonist this compound Reduces Alcohol Relapse Drinking, but not Alcohol-Seeking, in Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajmb.org [ajmb.org]
- 12. Orexin-1 Receptor Antagonist this compound Enhances Formalin-Induced Nociceptive Behaviors in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, an orexin receptor 1 antagonist, decreased seizure and anxiety in pentylenetetrazol-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Orexin-1 receptor antagonist this compound decreases sympathetic responses to a moderate dose of methamphetamine and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orexin - Wikipedia [en.wikipedia.org]
- 17. Differential effects of the selective orexin-1 receptor antagonist this compound and lithium chloride on the behavioural satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Persistent effects of the orexin-1 receptor antagonist this compound on naloxone precipitated morphine withdrawal symptoms and nociceptive behaviors in morphine dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Ensuring consistent delivery of SB-334867 in chronic studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SB-334867 in chronic studies. Our aim is to help you ensure consistent and reliable delivery of this selective orexin-1 receptor (OX1R) antagonist in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and administration of this compound for chronic in vivo studies.
Question: My this compound solution appears to have precipitated after storage. What should I do?
Answer:
Precipitation of this compound upon storage, even at -20°C, is a common issue due to its limited solubility and potential for the vehicle to freeze.[1]
-
Recommended Action: Before each use, it is crucial to bring the solution to room temperature and visually inspect for any precipitates.[1] If precipitation is observed, gently warm the solution and vortex until the compound is fully redissolved. Ensure the solution is clear before administration.
-
Best Practice: To minimize precipitation, it is highly recommended to prepare fresh solutions on the day of use whenever possible.[1] If storage is unavoidable, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Question: I am observing inconsistent behavioral or physiological effects in my chronic study. Could this be related to the compound's stability?
Answer:
Yes, inconsistent effects can be a significant indicator of compound degradation. The hydrochloride salt of this compound is known to be hydrolytically unstable, both in solution and as a solid.[2][3] This instability can lead to a decrease in the effective concentration of the active compound over time, resulting in variable experimental outcomes.
-
Root Cause Analysis: The 2-methylbenzoxazole ring system within the this compound structure is susceptible to hydrolysis, particularly under acidic or basic conditions.[3] This decomposition results in an OX1-inactive product, confounding experimental results.[3]
-
Preventative Measures:
-
pH Control: Avoid using acidic or basic solutions to aid in solubilization, as this can accelerate hydrolysis.[1]
-
Fresh Preparation: Prepare solutions fresh daily to ensure consistent potency.[1]
-
Proper Storage of Solid Compound: Store the solid compound in a desiccator at room temperature to protect it from moisture, which can contribute to degradation.[1]
-
Question: What is the best vehicle for administering this compound in a chronic study?
Answer:
The choice of vehicle is critical for ensuring the solubility and stability of this compound. Based on available literature, a common and effective approach involves a two-step solubilization process.
-
Recommended Vehicle: A widely used vehicle for intraperitoneal (i.p.) injection is a solution of Dimethyl Sulfoxide (DMSO) and saline.[4]
-
Protocol:
-
Dissolve this compound in a small amount of DMSO (e.g., 100% DMSO).
-
Dilute this stock solution with 0.9% saline to the final desired concentration. A final DMSO concentration of 0.1% has been reported in studies.[4]
-
-
Considerations:
-
Always use the minimum amount of DMSO required for dissolution, as high concentrations can have pharmacological effects.
-
Ensure the final solution is homogenous and free of precipitates before administration.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the first developed non-peptide, selective orexin-1 receptor (OX1R) antagonist.[2][5][6] It has approximately 50-fold greater selectivity for the OX1 receptor over the OX2 receptor.[1][2] Its mechanism of action involves blocking the binding of orexin-A and orexin-B neuropeptides to the OX1R, thereby inhibiting downstream signaling pathways involved in processes like appetite, sleep-wake cycles, and reward-seeking behaviors.[2]
Q2: What are the solubility characteristics of this compound?
This compound is sparingly soluble in aqueous solutions. It is soluble in DMSO (up to 100 mM) and in ethanol (up to 10 mM) with gentle warming.[1]
Data on this compound Solubility
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM (31.93 mg/mL) | Gentle warming may be required. |
| Ethanol | 10 mM (3.19 mg/mL) | Gentle warming may be required. |
Q3: What are the recommended storage conditions for this compound?
-
Solid Form: Store at room temperature in a desiccated environment.[1] The hydrochloride salt is particularly unstable and can decompose even in solid form.[3]
-
Solutions: If storage is necessary, store solutions at -20°C for up to one month.[1] However, it is strongly advised to prepare solutions fresh on the day of use to ensure stability and consistent delivery.[1]
Q4: What administration routes and dosages are commonly used for this compound in chronic studies?
The most common administration route for this compound in animal studies is intraperitoneal (i.p.) injection. Dosages can vary depending on the research question and animal model.
Commonly Reported Dosages for this compound
| Dosage | Administration Route | Species | Study Focus | Reference |
| 20 mg/kg | i.p. | Mice | Morphine Sensitization | [4] |
| 3-30 mg/kg | i.p. | Rats | Feeding Behavior | [7] |
| 30 mg/kg | s.c. | Rats | Amphetamine Sensitization | [8] |
| 10 mg/kg | i.p. | Rats | Alcohol Relapse | [9] |
Q5: Are there any known off-target effects of this compound?
While this compound is highly selective for the OX1R, at higher concentrations (e.g., 10 µM), it can also inhibit OX2R-mediated responses.[5][6] It is important to use the lowest effective dose to minimize potential off-target effects.
Experimental Protocols & Visualizations
Protocol for Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is adapted from methodologies reported in peer-reviewed literature.[4]
-
Calculate Required Mass: Determine the total mass of this compound needed based on the desired final concentration and total volume.
-
Initial Solubilization in DMSO:
-
Add the calculated mass of this compound to a sterile microcentrifuge tube.
-
Add a minimal volume of 100% DMSO to completely dissolve the compound. For example, to achieve a final DMSO concentration of 0.1% in the injection volume, this initial volume will be very small.
-
Gently vortex or sonicate if necessary to aid dissolution.
-
-
Dilution with Saline:
-
Draw up the dissolved this compound in DMSO into a syringe.
-
Add the appropriate volume of sterile 0.9% saline to a sterile tube.
-
Slowly add the DMSO solution to the saline while vortexing to ensure proper mixing and prevent precipitation.
-
-
Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitates before administration.
Orexin Signaling Pathway via OX1R
Caption: Orexin-A binding to OX1R activates Gq, leading to cellular responses. This compound blocks this interaction.
Experimental Workflow for a Chronic this compound Study
Caption: A typical workflow for a chronic study involving the daily administration of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree to troubleshoot inconsistent experimental results with this compound.
References
- 1. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hydrolytic instability of the important orexin 1 receptor antagonist this compound: possible confounding effects on in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-A: the first selective orexin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The orexin-1 receptor antagonist this compound reduces amphetamine-evoked dopamine outflow in the shell of the nucleus accumbens and decreases the expression of amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Orexin-1 Receptor Antagonist this compound Reduces Alcohol Relapse Drinking, but not Alcohol-Seeking, in Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SB-334867 and Suvorexant in the Modulation of Sleep
For Researchers, Scientists, and Drug Development Professionals
In the landscape of sleep therapeutics, the orexin system has emerged as a pivotal target for the treatment of insomnia. This guide provides a detailed comparison of two key orexin receptor antagonists: SB-334867, a selective orexin-1 receptor antagonist (SORA), and suvorexant, a dual orexin-1 and orexin-2 receptor antagonist (DORA). This document outlines their mechanisms of action, summarizes key experimental findings from preclinical and clinical studies, and provides an overview of the methodologies employed in this research.
Mechanism of Action: A Tale of Two Receptors
The wakefulness-promoting effects of the neuropeptides orexin-A and orexin-B are mediated by two G-protein coupled receptors: the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R). While both are involved in arousal, they exhibit differential distribution and downstream signaling, leading to distinct physiological roles.
This compound is a pioneering research compound that selectively antagonizes the OX1R.[1][2] Its high affinity for OX1R allows for the specific investigation of the role of this receptor subtype in sleep and other physiological processes.[2] Preclinical studies suggest that while OX1R antagonism can influence sleep, its primary effects may not be a robust induction or maintenance of sleep.[1][3]
Suvorexant , marketed as Belsomra®, is a clinically approved medication for insomnia that acts as a dual antagonist of both OX1R and OX2R.[4][5][6] By blocking the actions of both orexin-A and orexin-B at their respective receptors, suvorexant provides a more comprehensive blockade of the orexin system's wake-promoting signals.[7] This dual antagonism is believed to be key to its efficacy in promoting the onset and maintenance of sleep.[5][8]
The following diagram illustrates the distinct mechanisms of this compound and suvorexant in the context of the orexin signaling pathway.
Comparative Efficacy in Sleep Studies
Direct comparative clinical trials between this compound and suvorexant are not available, as this compound has primarily been used as a research tool in preclinical studies. Suvorexant, on the other hand, has undergone extensive clinical development. The following tables summarize key findings from representative studies for each compound.
This compound: Preclinical Findings
This compound's effect on sleep in animal models has been somewhat equivocal, with some studies showing modest increases in NREM sleep, while others report a lack of significant hypnotic effect.[3] Its primary utility has been in elucidating the role of OX1R in other CNS functions, such as reward and addiction.[1][9]
| Study Parameter | Animal Model | Dose | Key Findings |
| Sleep Architecture | Rat | 3 and 30 mg/kg | Increased cumulative NREM sleep during the first 4-6 hours post-administration.[3] |
| Wakefulness | Rat | Not specified | Did not decrease wakefulness or increase total sleep time.[1] |
| REM Sleep | Rat | Not specified | Counteracted the suppression of REM sleep induced by intracerebroventricular orexin-A infusion.[3] |
Suvorexant: Clinical Trial Data
Suvorexant has been evaluated in numerous clinical trials, demonstrating its efficacy in treating insomnia in adults, including the elderly.[8][10] It has been shown to improve both sleep onset and sleep maintenance.[8]
| Study Parameter | Population | Dose | Key Findings (vs. Placebo) |
| Subjective Total Sleep Time (sTST) | Insomnia Patients | 20/15 mg (non-elderly/elderly) | Statistically significant increase at Week 1, Month 1, and Month 3.[10] |
| Wake After Sleep Onset (WASO) - Polysomnography | Insomnia Patients | 20/15 mg (non-elderly/elderly) | Statistically significant decrease at Night 1, Month 1, and Month 3.[10] |
| Latency to Persistent Sleep (LPS) - Polysomnography | Insomnia Patients | 40/30 mg (non-elderly/elderly) | Statistically significant decrease at most time points, though not at Month 3 in one of two pivotal trials.[8] |
| Sleep Efficiency (SE) | Healthy Young Men | 50 mg and 100 mg | Statistically significant increase.[11] |
Experimental Protocols
The evaluation of sleep-modulating compounds relies on rigorous and standardized experimental methodologies.
Preclinical Rodent Sleep Studies
Preclinical assessment of hypnotics in rodents often involves surgical implantation of electrodes for electroencephalography (EEG) and electromyography (EMG) to allow for the recording of brain activity and muscle tone, respectively. This enables the differentiation of wakefulness, NREM sleep, and REM sleep.
A typical experimental workflow is as follows:
Clinical Polysomnography (PSG)
Polysomnography is the gold standard for objectively measuring sleep in human clinical trials.[12] It involves the overnight monitoring of multiple physiological parameters, including:
-
Electroencephalogram (EEG): To monitor brain waves and determine sleep stages.
-
Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.
-
Electromyogram (EMG): To measure muscle activity and tone.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory effort and airflow: To assess for sleep-disordered breathing.
-
Pulse oximetry: To measure blood oxygen saturation.
Participants in clinical trials for insomnia medications typically undergo one or more overnight PSG recordings at baseline and at various time points during treatment to assess the drug's efficacy and safety.[8][13][14]
Conclusion
This compound and suvorexant represent two distinct approaches to modulating the orexin system for therapeutic benefit. As a selective OX1R antagonist, this compound has been an invaluable tool for dissecting the specific roles of this receptor, though its potential as a primary hypnotic appears limited. In contrast, suvorexant, a dual orexin receptor antagonist, has demonstrated clinical efficacy in the treatment of insomnia by providing a more comprehensive blockade of the wake-promoting orexin pathway. The distinct pharmacological profiles of these two compounds underscore the differential roles of OX1R and OX2R in the regulation of sleep and wakefulness and highlight the therapeutic potential of dual orexin receptor antagonism for the management of sleep disorders.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suvorexant - Wikipedia [en.wikipedia.org]
- 6. Suvorexant: Mechanism of Action and Clinical Studies_Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of Suvorexant? [synapse.patsnap.com]
- 8. "Suvorexant in Patients With Insomnia: Results From Two 3-Month Randomi" by W. J. Herring, Kathryn M. Connor et al. [scholarlycommons.henryford.com]
- 9. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcsm.aasm.org [jcsm.aasm.org]
- 11. Effects of Suvorexant, an Orexin Receptor Antagonist, on Sleep Parameters as Measured by Polysomnography in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcsm.aasm.org [jcsm.aasm.org]
- 13. Prevalence and Prediction of Primary Sleep Disorders in a Clinical Trial of Depressed Patients with Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Polysomnography in insomnia disorder" by Jelena Verkler, Gail Koshorek et al. [scholarlycommons.henryford.com]
Orexin Receptor Antagonists and Appetite: A Comparative Analysis of SB-334867 and Almorexant
For Researchers, Scientists, and Drug Development Professionals
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a critical regulator of diverse physiological functions, including sleep-wake cycles, reward processing, and energy homeostasis. Its role in appetite and feeding behavior has garnered significant interest, leading to the investigation of orexin receptor antagonists as potential therapeutics for metabolic disorders. This guide provides a detailed comparison of two key orexin receptor antagonists, the selective OX1R antagonist SB-334867 and the dual OX1R/OX2R antagonist almorexant, with a focus on their effects on appetite, supported by experimental data.
Mechanism of Action: Targeting the Orexin System
Orexin neurons, located in the lateral hypothalamus, project throughout the brain, influencing key areas involved in appetite regulation. Orexin-A, acting through both OX1R and OX2R, and orexin-B, primarily through OX2R, generally promote food intake. The differential effects of this compound and almorexant on appetite are rooted in their distinct receptor selectivity.
-
This compound is a selective antagonist of the orexin-1 receptor (OX1R). By blocking the action of orexin-A at this receptor, it is hypothesized to reduce the rewarding and motivational aspects of feeding.
-
Almorexant is a dual antagonist, blocking both OX1R and OX2R. This broader mechanism of action was initially developed to promote sleep by comprehensively inhibiting orexin signaling. Its effects on appetite are therefore a consequence of blocking both receptor subtypes.
Orexin Signaling Pathway in Appetite Regulation
The binding of orexin-A and orexin-B to their respective G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and influence feeding behavior. The diagram below illustrates the primary signaling pathways associated with OX1R and OX2R activation in the context of appetite regulation.
Caption: Orexin signaling pathway in appetite regulation.
Comparative Effects on Food Intake and Body Weight
Experimental studies, primarily in rodent models, have demonstrated the distinct effects of this compound and almorexant on feeding behavior.
This compound: A Selective Suppressor of Food Intake
This compound has been consistently shown to reduce food intake and promote satiety. Its effects are particularly pronounced in situations of heightened feeding drive, such as after a period of fasting or when presented with highly palatable food.
| Parameter | Vehicle | This compound (30 mg/kg, i.p.) | Reference |
| Food Intake (g) in 2h (Fasted Rats) | 10.2 ± 0.8 | 6.5 ± 0.7 | [1] |
| Food Intake (g) in 24h (Nocturnal) | 22.5 ± 1.1 | 17.8 ± 1.2 | [1] |
| Body Weight Change (g) in 24h | +5.2 ± 0.9 | -1.5 ± 0.6* | [1] |
| p < 0.05 vs. Vehicle |
Almorexant: A Dual Antagonist with Modest Effects on Appetite
Almorexant's primary development focus was on its sleep-promoting properties. While it also blocks OX1R, its impact on appetite appears less pronounced compared to selective OX1R antagonists, and its effects can be influenced by the context of administration (e.g., time of day).
| Parameter | Vehicle | Almorexant (100 mg/kg, p.o.) | Reference |
| Ethanol Intake (g/kg) in 30 min | ~1.2 | ~0.6 | [2] |
| Sucrose Intake (mL) in 30 min | ~4.5 | ~2.5 | [2] |
| p < 0.05 vs. Vehicle. Note: These studies focused on reward-driven consumption, which is relevant to but not a direct measure of homeostatic feeding. |
It is important to note that direct, head-to-head comparative studies of this compound and almorexant on standard food intake are limited. The available data suggests that while both can reduce consumption, the effect of this compound on homeostatic and reward-driven feeding is more robustly documented.
Experimental Protocols
The following are summaries of typical experimental methodologies used to assess the effects of this compound and almorexant on appetite in rats.
This compound Food Intake Study
Objective: To determine the effect of this compound on food intake in fasted and non-fasted rats.
Experimental Workflow:
Caption: Experimental workflow for an this compound food intake study.
Detailed Methodology:
-
Animals: Male Wistar rats, weighing 250-300g, are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Habituation: Animals are habituated to handling and intraperitoneal (i.p.) injection procedures for several days before the experiment.
-
Fasting: For studies on fasted animals, food is removed 18 hours before drug administration.
-
Drug Administration: this compound is dissolved in a vehicle (e.g., 10% DMSO, 10% Tween 80 in saline) and administered via i.p. injection at doses ranging from 3 to 30 mg/kg. A control group receives the vehicle alone.
-
Food Intake Measurement: Immediately after injection, animals are presented with a pre-weighed amount of standard laboratory chow. The amount of food consumed is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Body Weight: Body weight is measured at the beginning and end of the 24-hour observation period.
Almorexant Reward-Driven Consumption Study
Objective: To determine the effect of almorexant on the consumption of rewarding substances like ethanol and sucrose.
Experimental Workflow:
Caption: Experimental workflow for an almorexant reward-driven consumption study.
Detailed Methodology:
-
Animals: Male Long-Evans rats are trained to self-administer solutions of 20% ethanol or 5% sucrose in operant conditioning chambers.
-
Training: Rats are trained to press a lever to receive a small amount of the rewarding solution. Training continues until a stable baseline of intake is established.
-
Drug Administration: Almorexant is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at a specific time before the self-administration session. A control group receives the vehicle.
-
Self-Administration Session: Following drug administration, rats are placed in the operant chambers for a fixed duration (e.g., 30 minutes), and their lever-pressing behavior and the volume of the consumed solution are recorded.
Conclusion
This compound and almorexant, through their distinct interactions with the orexin system, exhibit different profiles in their effects on appetite. The selective OX1R antagonist, this compound, demonstrates a clear and potent ability to reduce food intake and promote satiety, suggesting a primary role for OX1R in mediating the motivational and rewarding aspects of feeding. The dual antagonist, almorexant, while capable of reducing the consumption of rewarding substances, has a less defined and potentially weaker effect on homeostatic feeding, likely due to its broader mechanism of action developed for sleep induction.
For researchers and drug development professionals, the choice between a selective OX1R antagonist and a dual orexin receptor antagonist will depend on the therapeutic goal. For targeting obesity and eating disorders where reducing food motivation is key, a selective OX1R antagonist like this compound may be a more direct and effective approach. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these compounds on various aspects of feeding behavior.
References
Validating Orexin-1 Receptor Blockade: A Comparative Analysis of SB-334867 and Knockout Models in Behavioral Research
For researchers, scientists, and drug development professionals, understanding the precise role of the orexin-1 receptor (OX1R) in various behaviors is critical for developing novel therapeutics. Two primary methodologies are employed to investigate this: pharmacological blockade with selective antagonists like SB-334867 and genetic ablation through knockout (KO) models. This guide provides an objective comparison of the behavioral effects observed using these two approaches, supported by experimental data and detailed protocols.
The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of diverse physiological functions, including wakefulness, feeding, and reward-seeking behaviors.[1] The selective OX1R antagonist this compound has been instrumental in elucidating the specific contributions of this receptor subtype.[2] Concurrently, studies utilizing OX1R knockout mice have provided a genetic model to validate and further explore these findings.[3][4] This guide will delve into a comparative analysis of these two powerful tools in behavioral neuroscience.
Comparative Behavioral Effects: this compound vs. OX1R Knockout Models
The behavioral phenotypes induced by this compound administration in wild-type animals and those observed in OX1R knockout mice show significant overlap, providing strong validation for the on-target effects of the antagonist. However, some discrepancies exist, which may be attributable to developmental compensation in knockout models or the acute versus chronic nature of the interventions.
Feeding Behavior
Both pharmacological blockade and genetic deletion of OX1R lead to a reduction in food intake and motivation for food rewards.
| Behavioral Test | This compound Administration | OX1R Knockout Mice | Key Findings & Citations |
| Palatable Food Intake | Dose-dependently reduces intake of palatable mash.[5] A 30 mg/kg dose significantly decreases food consumption.[2] | Exhibit reduced consumption of sucrose.[6] | Both methods demonstrate a role for OX1R in regulating the consumption of rewarding food. |
| Operant Responding for Food | Impairs performance under both variable and progressive ratio schedules, indicating decreased motivation.[7] | Show delayed acquisition of the task but eventually reach similar levels of responding as wild-type mice, suggesting potential developmental compensation.[7] | OX1R signaling is crucial for the motivation to work for food reinforcement. |
| Behavioral Satiety Sequence | Accelerates the transition from eating to resting, suggesting an enhancement of satiety.[2][5] | Not explicitly detailed in the provided search results. | This compound appears to promote the natural behavioral sequence of satiety. |
Anxiety-Like Behavior
The role of OX1R in anxiety is complex, with both approaches pointing towards anxiolytic effects of reducing OX1R signaling, though the specific context of the anxiety-inducing stimulus appears to be a critical factor.
| Behavioral Test | This compound Administration | OX1R Knockout Mice | Key Findings & Citations |
| Elevated Plus Maze (EPM) | No significant effect on anxiety-like behavior in the EPM.[8] | Show increased anxiety-like behavior, with significant reductions in the percentage of open arm entries and time spent in open arms.[3] | This discrepancy highlights a potential limitation of knockout models, where developmental changes might lead to a different anxiety phenotype compared to acute pharmacological blockade. |
| Cat Odor Avoidance | Attenuates anxiety-like behaviors, increasing approach to the odor stimulus.[8] | Not explicitly detailed in the provided search results. | This compound demonstrates anxiolytic effects in a predator-scent-based anxiety model. |
| Light/Dark Transition Test | Not explicitly detailed in the provided search results. | No significant differences observed in time spent in the light chamber or number of transitions.[3] | Suggests that OX1R's role in anxiety may be specific to certain types of stressors. |
Reward-Seeking Behavior
Both this compound and OX1R knockout models implicate the OX1R in the motivational aspects of reward, particularly for drugs of abuse.
| Behavioral Test | This compound Administration | OX1R Knockout Mice | Key Findings & Citations |
| Conditioned Place Preference (CPP) | Attenuates the acquisition of morphine-induced CPP.[9] Blocks the reinstatement of nicotine-seeking behavior.[1] | Fail to develop CPP for cocaine.[1] | OX1R signaling is critical for the conditioned rewarding effects of opioids and stimulants. |
| Drug Self-Administration | Decreases nicotine self-administration in a dose-dependent manner.[1] | Not explicitly detailed in the provided search results. | Pharmacological blockade of OX1R reduces the reinforcing properties of nicotine. |
| Behavioral Sensitization | Reduces the expression of amphetamine-induced locomotor sensitization.[9] | Not explicitly detailed in the provided search results. | OX1R is involved in the long-term neuroadaptations underlying behavioral sensitization to stimulants. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of behavioral studies. Below are standardized protocols for key experiments cited in this guide.
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[3][10][11][12][13]
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes prior to testing.[12][14]
-
Drug Administration (for this compound studies): Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 5, 10, or 20 mg/kg) 30 minutes before the test.[8]
-
Test Initiation: Place the animal in the center of the maze, facing an open arm.[14]
-
Data Collection: Record the animal's movement for a 5-10 minute session using an automated tracking system or video recording.[3][10][14] Key parameters include the time spent in the open and closed arms, and the number of entries into each arm.[3][12]
-
Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.[14]
Operant Conditioning for Food Reinforcement
Objective: To measure motivation and learning for a food reward.
Apparatus: Standard operant conditioning chambers equipped with levers or nose-poke holes, a food pellet dispenser, and a cue light.
Procedure:
-
Food Restriction: Mildly food-restrict animals to approximately 85-90% of their free-feeding body weight to increase motivation.
-
Shaping: Train animals to press a lever or poke their nose in a designated hole to receive a food pellet. This may involve initial magazine training where pellets are delivered non-contingently.
-
Fixed Ratio (FR) Schedule: Begin with a simple schedule where every lever press (FR1) results in a food pellet. Gradually increase the ratio as the animal learns the association.
-
Variable Ratio (VR) or Progressive Ratio (PR) Schedules:
-
VR: The number of responses required for a reward varies around an average. This schedule maintains a high and steady rate of responding.[7]
-
PR: The number of responses required for each subsequent reward increases systematically. The "breakpoint," or the last completed ratio, is used as a measure of motivation.[7]
-
-
Drug Administration (for this compound studies): Administer this compound or vehicle prior to the test session.[7]
-
Data Analysis: Key metrics include the number of rewards earned, the rate of responding, and the breakpoint in PR schedules.[7]
Conditioned Place Preference (CPP)
Objective: To assess the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug.[15][16]
Apparatus: A two- or three-compartment chamber where the compartments have distinct visual and tactile cues.[16]
Procedure:
-
Pre-Conditioning (Baseline): On day 1, place the animal in the chamber with free access to all compartments for 15-20 minutes to determine any initial preference for one compartment over the other.[15]
-
Conditioning:
-
Drug Pairing: On subsequent days, administer the drug (e.g., morphine) and confine the animal to one of the non-preferred compartments for a set period (e.g., 30 minutes).[9]
-
Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the opposite compartment for the same duration. This is typically done for 6-8 days.
-
-
Post-Conditioning (Test): On the test day, place the animal in the central compartment (if applicable) with free access to all compartments in a drug-free state. Record the time spent in each compartment for 15-20 minutes.[15]
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.[16]
Signaling Pathways and Experimental Workflows
Visualizing the underlying molecular mechanisms and experimental designs can provide a clearer understanding of the research.
OX1R Signaling Pathway
Orexin-A binds to OX1R, a Gq-protein coupled receptor. This binding activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately modulate neuronal excitability and synaptic plasticity, influencing the behaviors discussed above.
Caption: Simplified OX1R signaling cascade.
Experimental Workflow for Behavioral Testing
The general workflow for behavioral experiments involving either this compound or knockout mice follows a structured approach to ensure reliable and reproducible data.
Caption: General workflow for behavioral experiments.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Behavioral Analysis of Male Ox1r−/− Mice Showed Implication of Orexin Receptor-1 in Mood, Anxiety, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Behavioral Analysis of Male Ox1r (-/-) Mice Showed Implication of Orexin Receptor-1 in Mood, Anxiety, and Social Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of the selective orexin-1 receptor antagonist this compound and lithium chloride on the behavioural satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orexin/hypocretin receptor 1 signaling mediates Pavlovian cue-food conditioning and extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin signaling via the orexin 1 receptor mediates operant responding for food reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The orexin-1 receptor antagonist this compound attenuates anxiety in rats exposed to cat odor but not the elevated plus maze: an investigation of Trial 1 and Trial 2 effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of SB-334867 and Dual Orexin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The orexin system, with its two G protein-coupled receptors, orexin 1 (OX1R) and orexin 2 (OX2R), and their endogenous ligands, orexin-A and orexin-B, plays a pivotal role in regulating sleep-wake cycles, appetite, and other physiological processes. Consequently, antagonism of orexin receptors has emerged as a key therapeutic strategy for the treatment of insomnia. This guide provides a detailed comparison of the selective OX1R antagonist, SB-334867, with dual orexin receptor antagonists (DORAs), which target both OX1R and OX2R. The comparison focuses on their pharmacological properties, supported by experimental data, to inform research and drug development in this field.
Mechanism of Action: A Tale of Two Strategies
This compound is a pioneering non-peptide, selective orexin-1 receptor antagonist.[1] Its mechanism of action involves competitively binding to and blocking the activity of the OX1 receptor, thereby inhibiting the downstream signaling cascades initiated by orexin-A and orexin-B. This selectivity for OX1R makes this compound a valuable tool for elucidating the specific roles of this receptor subtype in various physiological functions.[2][3]
In contrast, dual orexin receptor antagonists (DORAs), such as suvorexant, lemborexant, and daridorexant, are designed to antagonize both OX1 and OX2 receptors.[4][5][6] By blocking both receptor subtypes, DORAs aim to more comprehensively suppress the wake-promoting signals of the orexin system, leading to the initiation and maintenance of sleep.[5][7] This broader mechanism of action is the basis for their clinical use in the treatment of insomnia.[8][9]
Pharmacological Profile: A Quantitative Comparison
The following tables summarize the key pharmacological parameters of this compound and three prominent DORAs. This data, derived from various in vitro and in vivo studies, allows for a direct comparison of their receptor affinity, selectivity, and pharmacokinetic properties.
Table 1: Orexin Receptor Binding Affinity
| Compound | OX1R Affinity | OX2R Affinity | Selectivity (OX1 vs. OX2) | Reference(s) |
| This compound | pKb: 7.2 - 7.4; Kb: 28 nM | pKi: 5.7; Kb: 1704 nM | ~50-fold for OX1R | [1][2][10] |
| Suvorexant | Ki: 0.55 nM | Ki: 0.35 nM | Dual | [11] |
| Lemborexant | Ki: 6.1 nM | Ki: 2.6 nM | Dual | [11][12] |
| Daridorexant | Ki: 0.47 nM; Kb: 0.5 nM | Ki: 0.93 nM; Kb: 0.8 nM | Dual | [4] |
Table 2: Pharmacokinetic Properties
| Compound | Half-life (t½) | Time to Max. Conc. (Tmax) | Bioavailability | Reference(s) |
| This compound | Not widely reported in humans | Not widely reported in humans | Brain permeable in rats | [10][13][14][15] |
| Suvorexant | ~12 hours | ~2 hours | Not specified | [9] |
| Lemborexant | 17-19 hours | ~1-3 hours | Not specified | [9] |
| Daridorexant | ~8 hours | ~1-2 hours | ~62% | [4][8] |
Orexin Signaling Pathway and Antagonist Intervention
The following diagram illustrates the orexin signaling pathway and the points of intervention for this compound and dual orexin receptor antagonists.
Caption: Orexin signaling and antagonist targets.
Experimental Protocols
The characterization of this compound and dual orexin receptor antagonists relies on a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
Objective: To determine the inhibition constant (Ki) of test compounds for OX1R and OX2R.
Materials:
-
Cell membranes prepared from cells stably expressing human OX1R or OX2R.
-
Radioligand (e.g., [³H]-almorexant, [³H]-EMPA).
-
Test compounds (this compound, DORAs) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of a known orexin receptor antagonist, e.g., suvorexant).
-
96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle. For determining non-specific binding, a high concentration of an unlabeled antagonist is used instead of the test compound.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[16][17][18][19]
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the intracellular calcium release induced by orexin receptor activation.
Objective: To determine the functional potency (e.g., pKb or IC50) of test compounds in blocking orexin-induced calcium mobilization.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Orexin-A or Orexin-B as the agonist.
-
Test compounds (this compound, DORAs) at various concentrations.
-
A fluorescent plate reader capable of kinetic reading (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye by incubating them in a buffer containing the dye for a specific period (e.g., 60 minutes at 37°C).
-
Compound Addition: Add varying concentrations of the test compound or vehicle to the wells and incubate for a defined pre-incubation period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. Initiate the reading and, after establishing a baseline fluorescence, automatically inject the orexin agonist into each well.
-
Data Acquisition: Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each well. The concentration-response curves for the antagonist are plotted, and the IC50 or pKb value is determined to quantify its functional potency.[20][21][22][23]
Conclusion
This compound and dual orexin receptor antagonists represent two distinct approaches to modulating the orexin system. The high selectivity of this compound for the OX1 receptor makes it an invaluable research tool for dissecting the specific functions of this receptor subtype. In contrast, the broad-spectrum antagonism of DORAs has proven to be a successful clinical strategy for the management of insomnia. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand the complexities of the orexin system and to develop novel therapeutics targeting this critical pathway.
References
- 1. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]
- 2. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daridorexant - Wikipedia [en.wikipedia.org]
- 5. What are the approved indications for Daridorexant? [synapse.patsnap.com]
- 6. medkoo.com [medkoo.com]
- 7. Idorsia | Daridorexant [idorsia.com]
- 8. Portico [access.portico.org]
- 9. Distinct effects of orexin 2 receptor antagonism and dual orexin 1,2 receptor antagonism on sleep architecture in mice. - OAK Open Access Archive [oak.novartis.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. ajmb.org [ajmb.org]
- 14. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an orexin receptor 1 antagonist, decreased seizure and anxiety in pentylenetetrazol-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pa2online.org [pa2online.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. benchchem.com [benchchem.com]
A Researcher's Guide to In Vivo Control Experiments for the OX1R Antagonist SB-334867
For researchers and drug development professionals investigating the orexin system, rigorous experimental design is paramount. This guide provides a comparative overview of essential control experiments for in vivo studies utilizing SB-334867, a selective orexin-1 receptor (OX1R) antagonist. We present supporting experimental data, detailed protocols, and visual workflows to ensure the validity and reproducibility of your findings.
This compound has been a cornerstone pharmacological tool for elucidating the role of the OX1R in a multitude of physiological and behavioral processes, including addiction, feeding, and wakefulness.[1] However, the interpretation of its in vivo effects hinges on the implementation of appropriate controls to rule out off-target effects and ensure specificity. This guide will compare this compound with other orexin receptor modulators and outline the necessary control groups for robust in vivo experimentation.
Comparative Efficacy and Selectivity of Orexin Receptor Antagonists
The selection of an appropriate comparator is critical for contextualizing the effects of this compound. Alternatives include other selective OX1R antagonists, selective OX2R antagonists, and dual orexin receptor antagonists (DORAs).
| Compound | Target(s) | Class | Key In Vivo Effects | Typical Doses (Rodent) |
| This compound | OX1R | Selective OX1R Antagonist (SORA1) | Reduces drug-seeking behavior, food intake, and alters sleep patterns. [2][3] | 5-30 mg/kg, i.p. [2][3] |
| SB-408124 | OX1R | SORA1 | Similar profile to this compound. | 10-30 mg/kg, i.p. |
| Almorexant | OX1R & OX2R | Dual Orexin Receptor Antagonist (DORA) | Potent sleep-promoting effects, reduces locomotor activity.[2] | 30-100 mg/kg, i.p.[2] |
| Suvorexant | OX1R & OX2R | DORA | FDA-approved for insomnia, promotes sleep. | 10-40 mg (human) |
| EMPA | OX2R | Selective OX2R Antagonist (SORA2) | Primarily affects sleep architecture with less impact on reward-related behaviors compared to OX1R antagonists.[2] | 30-100 mg/kg, i.p.[2] |
Data from a comparative study on locomotor activity demonstrates the distinct profiles of this compound and the DORA almorexant.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Locomotor Activity (counts/30 min) | % of Vehicle |
| Vehicle | - | 6097 ± 536 | 100% |
| This compound | 10 | 3509 ± 383** | 57.6% |
| 30 | 2626 ± 341*** | 43.1% | |
| Almorexant | 30 | Significantly reduced | - |
| Data presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle.[2] |
Key Experimental Protocols
To ensure the reliability of in vivo studies with this compound, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for common behavioral assays.
Locomotor Activity Assay
This assay is crucial for assessing the general effects of this compound on motor activity and to control for potential sedative effects that could confound the interpretation of other behavioral tests.
Objective: To measure the effect of this compound on spontaneous horizontal movement in an open field.
Materials:
-
Open field apparatus (e.g., 40 x 40 x 30 cm clear acrylic box)
-
Automated activity monitoring system with infrared beams
-
This compound
-
Vehicle solution (e.g., 5% DMSO in saline, or 25% w/v cyclodextrin in saline with 5% v/v DMSO)[4][5]
-
Experimental animals (e.g., male C57BL/6J mice)
Procedure:
-
Habituation: For 2-3 days prior to testing, handle the animals and habituate them to the testing room and injection procedure (e.g., a saline injection). On the test day, allow animals to acclimate to the testing room for at least 30-60 minutes.[6]
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical volume is 10 ml/kg.[5]
-
Testing: Immediately after injection, place the mouse in the center of the open field arena.[6]
-
Data Collection: Record locomotor activity for a predefined period, typically 30-60 minutes, in 5-minute bins.[6]
-
Control Groups:
-
Vehicle-treated group
-
This compound-treated group(s) at various doses
-
Positive control (e.g., a known sedative or stimulant, depending on the experimental question)
-
Untreated control group (to assess baseline activity)
-
Conditioned Place Preference (CPP)
CPP is a widely used paradigm to assess the rewarding or aversive properties of a drug. When investigating the effect of this compound on the rewarding effects of another substance (e.g., a drug of abuse), a well-controlled CPP protocol is essential.
Objective: To determine if this compound can block the acquisition or expression of preference for a context previously paired with a rewarding substance.
Materials:
-
Three-chamber CPP apparatus (two distinct conditioning chambers separated by a neutral central chamber)
-
Rewarding substance (e.g., cocaine, morphine)
-
This compound
-
Vehicle solutions
-
Experimental animals
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber with free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial preference. Animals showing strong unconditioned preference for one chamber should be excluded or balanced across groups.[7]
-
Conditioning Phase (4-8 days):
-
This phase consists of alternating injections of the rewarding substance and its vehicle, followed by confinement to one of the conditioning chambers.
-
To test the effect of this compound on the acquisition of CPP: Administer this compound (or its vehicle) prior to the injection of the rewarding substance on conditioning days.
-
Example Schedule:
-
Day 2: Rewarding substance injection, confine to paired chamber for 30 min.
-
Day 3: Vehicle injection, confine to unpaired chamber for 30 min.
-
Repeat for the duration of the conditioning phase.[7]
-
-
-
Post-Conditioning (Test Day): After the last conditioning session, place the animal in the central chamber with free access to all chambers and record the time spent in each chamber for 15-20 minutes. No injections are given on the test day.
-
Control Groups:
-
Vehicle (for this compound) + Vehicle (for rewarding substance)
-
Vehicle (for this compound) + Rewarding substance
-
This compound + Vehicle (for rewarding substance)
-
This compound + Rewarding substance
-
Mandatory Visualizations
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Orexin signaling pathway and the site of action for this compound.
Caption: A typical experimental workflow for an in vivo study with this compound.
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Hypocretin Receptor Antagonism Is More Effective for Sleep Promotion than Antagonism of Either Receptor Alone | PLOS One [journals.plos.org]
- 3. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. va.gov [va.gov]
- 7. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SB-334867 Findings with Genetic Approaches in Orexin System Research
A Comparative Guide for Researchers
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of diverse physiological functions, including wakefulness, feeding behavior, and reward processing. Pharmacological and genetic tools are essential for dissecting the complexities of this system. This guide provides a comparative analysis of a key pharmacological tool, the selective OX1R antagonist SB-334867, and genetic approaches, primarily through the study of orexin or orexin receptor knockout mice. This cross-validation is crucial for robustly defining the physiological roles of the orexin system and for the development of novel therapeutics.
Data Presentation: Pharmacological vs. Genetic Interventions
The following tables summarize the comparative effects of this compound and orexin system gene knockout on key physiological and behavioral measures.
| Parameter | This compound (OX1R Antagonist) | Orexin/OX1R Knockout | Orexin/OX2R Knockout | Prepro-orexin Knockout |
| Wakefulness | Modest to no decrease in total wake time.[1] May not decrease wakefulness on its own.[2] | No significant change in total wake time. | Significant decrease in wakefulness, narcoleptic phenotype.[3] | Severe narcoleptic phenotype with fragmented wakefulness.[4][5] |
| REM Sleep | May counteract the suppression of REM sleep.[1] | No significant alteration. | Narcoleptic phenotype with sleep-onset REM periods.[3] | Significant increase in REM sleep and cataplexy.[4][5] |
| NREM Sleep | Small increases in NREM sleep have been reported.[6] | No significant alteration. | Increased NREM sleep. | Fragmented NREM sleep.[5] |
| Feeding Behavior | Reduces food intake, particularly of palatable food, by enhancing satiety.[7][8][9] | Hypophagic (reduced feeding) phenotype.[10] | Less pronounced or no significant effect on feeding. | Complex phenotype, may develop late-onset obesity despite reduced food intake.[11] |
| Drug-Seeking Behavior (Cocaine) | Attenuates cue- and stress-induced reinstatement of cocaine seeking.[3][12] | Reduced motivation for cocaine.[3] | Less studied, but OX2R signaling is also implicated in reward. | Reduced motivation for cocaine. |
| Drug-Seeking Behavior (Opioids) | Reduces motivation for opioids and attenuates withdrawal symptoms.[7][13] | Attenuated morphine withdrawal symptoms.[7] | Less clear, but likely involved. | Attenuated morphine withdrawal symptoms. |
| Drug-Seeking Behavior (Nicotine) | Reduces nicotine self-administration and withdrawal symptoms.[12][13] | Attenuated nicotine withdrawal symptoms.[12] | Less clear, but likely involved. | Attenuated nicotine withdrawal symptoms. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are representative protocols for the use of this compound and the generation of orexin knockout mice.
Pharmacological Intervention: this compound Administration
Objective: To assess the acute effects of OX1R antagonism on a specific behavior in rodents.
Materials:
-
This compound hydrochloride (Tocris Bioscience or equivalent)
-
Vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% sterile saline)
-
Experimental animals (e.g., adult male Wistar rats or C57BL/6 mice)
-
Apparatus for behavioral testing (e.g., operant chambers, feeding cages)
Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle solution to the desired concentration (e.g., 3, 10, 30 mg/kg).[7] The final volume for administration is typically 1-2 ml/kg for rats and 5-10 ml/kg for mice.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. The time between administration and behavioral testing is critical and should be optimized based on the pharmacokinetic profile of the compound and the specific behavior being assessed (typically 30-60 minutes).[1]
-
Behavioral Testing: Place the animal in the testing apparatus and record the relevant behavioral parameters. For feeding studies, this may involve measuring food intake over a set period.[7] For drug-seeking studies, this could involve monitoring lever presses for drug infusion in an operant chamber.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of this compound with the vehicle control group.
Genetic Intervention: Generation of Orexin Knockout Mice
Objective: To create a line of mice that do not express the prepro-orexin gene, leading to a complete lack of orexin-A and orexin-B peptides.
Materials:
-
Embryonic stem (ES) cells from a suitable mouse strain (e.g., 129/Sv)
-
Targeting vector containing a selectable marker (e.g., neomycin resistance gene) flanked by DNA sequences homologous to the regions flanking the prepro-orexin gene.
-
Blastocysts from a donor mouse strain (e.g., C57BL/6)
-
Pseudopregnant foster mothers
Procedure:
-
Targeting Vector Construction: Design and construct a targeting vector to replace a critical exon of the prepro-orexin gene with a selectable marker cassette via homologous recombination.
-
ES Cell Transfection and Selection: Electroporate the targeting vector into ES cells. Select for cells that have successfully integrated the vector using a selection agent (e.g., G418 for neomycin resistance).
-
Screening for Homologous Recombination: Screen the selected ES cell clones by PCR and Southern blot analysis to identify those in which the targeting vector has integrated at the correct genomic locus.
-
Blastocyst Injection and Chimera Production: Inject the correctly targeted ES cells into blastocysts. Transfer the injected blastocysts into the uterus of a pseudopregnant foster mother. The resulting offspring will be chimeras, composed of cells from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Breed the chimeric mice with wild-type mice. Offspring that inherit the targeted allele from the ES cells will be heterozygous for the orexin knockout.
-
Generation of Homozygous Knockouts: Intercross the heterozygous mice to produce homozygous orexin knockout mice, heterozygous littermates, and wild-type littermates. Genotype the offspring to confirm their genetic status.[14]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the orexin system and the experimental approaches used to study it.
Conclusion
References
- 1. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent effects of the orexin-1 receptor antagonist this compound on motivation for the fast acting opioid remifentanil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Hypocretin Receptor Antagonism Is More Effective for Sleep Promotion than Antagonism of Either Receptor Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Orexin-1 Receptor Antagonist this compound Reduces Alcohol Relapse Drinking, but not Alcohol-Seeking, in Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Understanding the Role of Orexin Neuropeptides in Drug Addiction: Preclinical Studies and Translational Value [frontiersin.org]
- 13. The Role of Orexin Receptor Antagonists in Inhibiting Drug Addiction: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
A Comparative Analysis of SB-334867 and Lithium Chloride on Satiety Behavior
For Immediate Release
This guide provides a detailed comparison of the effects of the selective orexin-1 receptor antagonist, SB-334867, and the non-specific glycogen synthase kinase 3 beta (GSK-3β) inhibitor, lithium chloride (LiCl), on satiety behavior. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of appetite regulation.
Introduction
The regulation of food intake is a complex process involving numerous central and peripheral signaling pathways. Orexin-A, a neuropeptide produced in the lateral hypothalamus, is known to stimulate food intake. Conversely, its blockade is hypothesized to promote satiety. This compound is a selective antagonist of the orexin-1 receptor (OX1R), and its effects on satiety are of significant interest for the development of anti-obesity therapeutics.[1][2] Lithium chloride, a widely used mood stabilizer, is also known to induce anorexia, albeit through different mechanisms, primarily via the inhibition of GSK-3β.[3] This guide presents a side-by-side comparison of the behavioral and potential molecular effects of these two compounds, drawing on key experimental data to highlight their distinct profiles in modulating satiety.
Data Presentation
The following tables summarize the quantitative data from key comparative studies on the effects of this compound and lithium chloride on food intake and related behaviors in rats.
Table 1: Effects on Food Intake and Body Weight
| Treatment | Dose | Food Intake (g) | % Suppression of Food Intake | 24h Body Weight Change (g) |
| Vehicle | - | 15.5 ± 1.1 | - | +5.2 ± 0.8 |
| This compound | 10 mg/kg | 12.8 ± 1.3 | ~17% | +3.5 ± 0.9 |
| This compound | 30 mg/kg | 9.3 ± 1.5 | ~40% | -1.8 ± 0.7 |
| Lithium Chloride | 90 mg/kg | 9.1 ± 1.2* | ~41% | +4.5 ± 1.0 |
*p < 0.05 compared to vehicle. Data adapted from Rodgers et al., 2004.[3]
Table 2: Effects on Satiety-Related Behaviors
| Behavior | Vehicle | This compound (30 mg/kg) | Lithium Chloride (90 mg/kg) |
| Feeding Duration (s) | 1850 ± 150 | 1200 ± 180 | 1300 ± 160 |
| Grooming Duration (s) | 450 ± 50 | 250 ± 40 | 200 ± 35 |
| Locomotion (s) | 350 ± 45 | 300 ± 40 | 150 ± 30 |
| Rearing | 80 ± 10 | 65 ± 8 | 25 ± 5 |
| Sniffing (s) | 700 ± 60 | 550 ± 50 | 300 ± 40 |
| Resting (s) | 250 ± 40 | 1000 ± 120 | 1500 ± 150* |
*p < 0.05 compared to vehicle. Data represents approximate values derived from graphical representations in Rodgers et al., 2004.[3]
Experimental Protocols
The primary comparative data is derived from a study by Rodgers et al. (2004).[3] The key experimental methodologies are detailed below.
Animals and Housing
Adult male Hooded Lister rats were used in the studies. The animals were housed individually in a temperature-controlled environment with a 12-hour light/dark cycle. They had ad libitum access to standard laboratory chow and water, except during specific experimental periods.
Drug Administration
This compound and lithium chloride were administered via intraperitoneal (i.p.) injection. This compound was dissolved in a vehicle of 20% cyclodextrin in distilled water. Lithium chloride was dissolved in physiological saline. Vehicle solutions were used as controls.
Behavioral Satiety Sequence (BSS) Analysis
The BSS was continuously monitored for 60 minutes following the presentation of a highly palatable wet mash diet. The behaviors recorded included feeding, grooming, locomotion, rearing, sniffing, and resting. The latency to the first bout of resting and the duration of each behavior were key parameters measured to assess the progression of satiety.
Food Intake Measurement
The amount of palatable mash consumed was measured at the end of the 60-minute test period. In some experiments, home cage chow consumption was monitored over a 24-hour period following drug administration.
Body Weight Measurement
Body weight was recorded immediately before drug administration and 24 hours later to determine the effect of the treatments on weight change.
Signaling Pathways and Mechanisms of Action
The distinct behavioral profiles of this compound and lithium chloride stem from their different molecular targets and downstream signaling pathways.
This compound and the Orexin-1 Receptor Pathway
SB-33486-A is a selective antagonist of the orexin-1 receptor (OX1R). Orexin-A, the endogenous ligand for OX1R, is a potent stimulator of food intake.[4] The binding of orexin-A to OX1R, a G-protein coupled receptor, primarily activates the Gq signaling pathway.[5] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to neuronal excitation and the promotion of feeding behavior. By blocking this pathway, this compound is thought to enhance the natural satiety signaling, leading to an earlier termination of feeding.[1][2]
References
- 1. Orexins and appetite regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of the selective orexin-1 receptor antagonist this compound and lithium chloride on the behavioural satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The role of orexines in appetite regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orexin: Pathways to obesity resistance? - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of SB-334867 in Behavioral Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB-334867, a selective orexin-1 receptor (OX1R) antagonist, with other orexin receptor antagonists. The objective is to assess the specificity of this compound in behavioral assays by examining its performance against alternative compounds and providing supporting experimental data.
Introduction to this compound and the Orexin System
The orexin system, comprising orexin-A and orexin-B neuropeptides and their G protein-coupled receptors, OX1R and OX2R, plays a crucial role in regulating various physiological functions, including wakefulness, feeding behavior, and reward processing. This compound was one of the first selective, non-peptide antagonists developed for the OX1R, exhibiting approximately 50-fold selectivity over the OX2R.[1] This selectivity has made it a valuable tool for elucidating the specific roles of OX1R in various behavioral paradigms. However, a thorough assessment of its specificity requires a comparative analysis against other available orexin antagonists.
Comparative Analysis of Orexin Receptor Antagonists
To provide a clear comparison of this compound with other orexin receptor antagonists, the following table summarizes their binding affinities for OX1R and OX2R.
Table 1: Binding Affinities (Ki, pKi, or pKb) of Orexin Receptor Antagonists
| Compound | Primary Target(s) | OX1R Affinity | OX2R Affinity | Selectivity (OX2R/OX1R) |
| This compound | OX1R | pKb: 7.2[1] | pKb: < 5[1] | ~50-fold for OX1R |
| Suvorexant | OX1R & OX2R | Ki: 0.55 nM | Ki: 0.35 nM | Dual |
| Lemborexant | OX1R & OX2R | Ki: 6.1 nM | Ki: 2.6 nM | Dual |
| Almorexant | OX1R & OX2R | Ki: 1.3 nM | Ki: 0.17 nM | Dual |
| SB-408124 | OX1R | pKi: ~6.0[2] | - | Selective for OX1R |
Note: Affinity values are presented as reported in the literature and may vary depending on the assay conditions. Ki is the inhibition constant, pKi is the negative logarithm of the Ki value, and pKb is the negative logarithm of the antagonist dissociation constant. Higher pKi/pKb values and lower Ki values indicate higher binding affinity.
Performance in Key Behavioral Assays: A Comparative Overview
The following sections detail the effects of this compound and its alternatives in several key behavioral assays relevant to the function of the orexin system.
Locomotor Activity
Spontaneous locomotor activity is often used to assess the general sedative or stimulant effects of a compound.
-
This compound: At a dose of 30 mg/kg, this compound has been shown to significantly reduce locomotor activity in rats.[3]
-
Almorexant: This dual antagonist also reduces locomotor activity, with a minimal effective dose of 30 mg/kg in rats and dogs.[4]
-
Suvorexant: While it can reduce locomotor activity, studies have shown that at doses effective in reducing cocaine-seeking behavior, it does not significantly affect cocaine-induced hyperlocomotion, suggesting a specific effect on motivation rather than general sedation.[5]
Feeding Behavior
The orexin system is heavily implicated in the regulation of food intake and reward-driven feeding.
-
This compound: At a dose of 30 mg/kg, this compound significantly reduces food intake in rats, suggesting a role for OX1R in the regulation of feeding.[3]
-
Lemborexant: The effects of lemborexant on food reward seeking are under investigation, with the dual antagonism of both orexin receptors expected to influence feeding behavior.
-
Suvorexant: The impact of suvorexant on food intake is complex and may be dose-dependent, with its primary clinical application being the treatment of insomnia.
Drug-Seeking Behavior
The role of the orexin system in addiction and relapse has been a major area of research.
-
This compound: This compound has been shown to reduce the motivation to self-administer drugs of abuse, such as cocaine.
-
Suvorexant: In human studies, suvorexant (10 and 20 mg) was found to increase the self-administration of a low dose of cocaine.[6][7] In rodent studies, however, it attenuated the motivation for cocaine and cocaine-conditioned place preference.[5]
-
Almorexant: In rats, almorexant attenuated the expression of conditioned place preference (CPP) to high doses of cocaine and d,l-amphetamine, but not to morphine.[4][8]
-
Lemborexant: The effects of lemborexant on drug-seeking behavior are an active area of research.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., OX1R or OX2R) are prepared from cultured cells.
-
Radioligand Binding: Membranes are incubated with a radiolabeled ligand known to bind to the target receptor and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug.
Protocol:
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-Conditioning (Baseline): Rats are allowed to freely explore all three chambers to determine any initial preference for one of the outer chambers.
-
Conditioning: Over several days, animals receive an injection of the test drug and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber.
-
Test: On the test day, the animals are drug-free and allowed to freely explore all three chambers. The time spent in each chamber is recorded.
-
Analysis: A significant increase in time spent in the drug-paired chamber compared to baseline indicates a rewarding effect.
Drug Self-Administration
Objective: To measure the reinforcing properties of a drug and the motivation to seek it.
Protocol:
-
Surgery: Animals are surgically implanted with an intravenous catheter.
-
Training: Animals are placed in an operant chamber with two levers. Pressing the "active" lever results in an intravenous infusion of the drug, while pressing the "inactive" lever has no consequence.
-
Acquisition: The number of active lever presses is recorded over several sessions to determine if the animal learns to self-administer the drug.
-
Dose-Response: The effect of different doses of the drug on self-administration behavior is assessed.
-
Extinction and Reinstatement: After acquisition, drug infusions are withheld, leading to a decrease in lever pressing (extinction). The ability of drug-associated cues or a small "priming" dose of the drug to reinstate lever pressing is then measured as an index of relapse.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in assessing the specificity of this compound.
Orexin Signaling Pathway
Caption: Orexin signaling pathway and antagonist action.
Behavioral Assay Workflow
Caption: A typical workflow for a behavioral assay.
Logical Framework for Assessing Drug Specificity
References
- 1. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]
- 2. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The dual orexin receptor antagonist almorexant, alone and in combination with morphine, cocaine and amphetamine, on conditioned place preference and locomotor sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suvorexant, an orexin/hypocretin receptor antagonist, attenuates motivational and hedonic properties of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suvorexant maintenance enhances the reinforcing but not subjective and physiological effects of intravenous cocaine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suvorexant maintenance enhances the reinforcing but not subjective and physiological effects of intravenous cocaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of SB-334867: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of SB-334867, a selective orexin-1 receptor antagonist. By adhering to these protocols, laboratories can minimize environmental impact and ensure the safety of all personnel.
This compound is a non-peptide small molecule used in research to investigate the orexin system's role in various physiological processes. As with any chemical compound, understanding its properties is the first step toward safe disposal.
| Chemical Property | Data |
| Molecular Formula | C₁₇H₁₃N₅O₂ |
| Molecular Weight | 319.32 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and ethanol |
Core Principles of Chemical Waste Disposal
The disposal of this compound, like other laboratory chemicals, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The fundamental principles of chemical waste management include:
-
Segregation: Never mix incompatible waste streams.
-
Identification: All waste containers must be clearly and accurately labeled.
-
Containment: Use appropriate, sealed, and leak-proof containers.
-
Minimization: Employ practices that reduce the volume of waste generated.
Step-by-Step Disposal Procedures for this compound
The following protocols provide a clear workflow for the proper disposal of this compound in various forms.
1. Unused or Expired Solid this compound
Solid this compound should be treated as chemical waste.
| Step | Action |
| 1 | Container Selection: Place the solid this compound in a clearly labeled, sealed container that is compatible with chemical waste. |
| 2 | Labeling: The label should include the chemical name ("this compound"), the quantity, and the hazard classification (e.g., "Non-hazardous" or "Chemical Waste for Incineration"). |
| 3 | Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials. |
| 4 | Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service. |
2. This compound in Solution (e.g., DMSO, Ethanol)
Solutions of this compound must be disposed of as liquid chemical waste.
| Step | Action |
| 1 | Container Selection: Use a designated, leak-proof container for organic solvent waste. Ensure the container is compatible with the solvent used (e.g., DMSO, ethanol). |
| 2 | Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent(s), and the approximate concentration. |
| 3 | Collection: Collect the waste solution in the designated container. Do not mix with other, incompatible waste streams. |
| 4 | Disposal: Follow your institution's procedures for the disposal of liquid hazardous waste. |
3. Contaminated Labware and Personal Protective Equipment (PPE)
Items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be disposed of as solid chemical waste.
| Step | Action |
| 1 | Segregation: Collect all contaminated solid waste in a designated, lined container. |
| 2 | Labeling: Label the container as "Solid Chemical Waste" and list the chemical contaminant ("this compound"). |
| 3 | Disposal: Dispose of the container through your institution's hazardous waste program. |
Decontamination of Laboratory Equipment
Proper decontamination of equipment is essential to prevent cross-contamination and ensure a safe working environment.
Workflow for Equipment Decontamination
Caption: A step-by-step workflow for the decontamination of laboratory equipment after use with this compound.
Signaling Pathway Context: Orexin Receptor Antagonism
To provide context for the research application of this compound, the following diagram illustrates the general signaling pathway of orexin receptors and the point of inhibition by an antagonist.
Personal protective equipment for handling SB-334867
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
When handling SB-334867, especially in its solid, powdered form, a comprehensive PPE strategy is essential to minimize exposure.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Goggles or a Face Shield | Should be worn at all times to protect against splashes or airborne particles.[1] A face shield provides additional protection and should be used when handling larger quantities or during procedures with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for handling many laboratory chemicals.[4] Consider double-gloving, especially when handling concentrated solutions or the solid compound. Gloves should be inspected for tears or holes before use and changed immediately if contaminated.[2] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect the skin and personal clothing from contamination.[2][4][5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[5][6] For procedures outside a fume hood where aerosol generation is possible, a NIOSH-approved respirator may be necessary. |
II. Operational Plan: Handling and Experimental Protocols
A. General Handling Precautions:
-
Awareness of Hazards: Before beginning any experiment, be fully aware of the potential hazards associated with this compound and the solvents being used.[5]
-
Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or mucous membranes.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5]
B. Protocol for Preparing a Stock Solution:
This compound has been noted for its hydrolytic instability, particularly in acidic or basic conditions, and its hydrochloride salt can decompose even in a solid state.[7] It also has poor aqueous solubility.[8] Therefore, careful preparation of solutions is critical.
-
Preparation Environment: Conduct all weighing and initial dissolution of solid this compound within a chemical fume hood.[5][6]
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound powder.
-
Dissolution: Based on experimental protocols, this compound is often dissolved in a minimal amount of dimethyl sulfoxide (DMSO) before further dilution in an aqueous buffer like saline.[9]
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Gently vortex or sonicate the vial until the solid is completely dissolved.
-
-
Dilution: If required for the experiment, further dilute the DMSO stock solution with the appropriate vehicle (e.g., saline). Be aware that this may create a supersaturated solution, which could lead to precipitation.[8]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.[5]
-
Storage: Store stock solutions as recommended by available literature, typically at low temperatures and protected from light to minimize degradation.
III. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as weighing paper, pipette tips, gloves, and empty vials should be collected in a designated, clearly labeled hazardous waste container.[2] |
| Liquid Waste | Unused or waste solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour chemical waste down the sink.[5][6] |
| Sharps Waste | Needles and syringes used for injections must be disposed of in a designated sharps container to prevent injuries.[4] |
| Decontamination | Work surfaces should be decontaminated with an appropriate solvent and then cleaned with a detergent solution. All cleaning materials should be disposed of as hazardous waste. |
IV. Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lab Safety Guidelines | Applied Molecular Biology Lab | Biology | MIT OpenCourseWare [ocw.mit.edu]
- 3. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 4. ethz.ch [ethz.ch]
- 5. pozescaf.com [pozescaf.com]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. Hydrolytic instability of the important orexin 1 receptor antagonist this compound: possible confounding effects on in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
